molecular formula C18H26ClNO B3172995 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine CAS No. 946758-88-9

4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine

Cat. No.: B3172995
CAS No.: 946758-88-9
M. Wt: 307.9 g/mol
InChI Key: WRQHLQFLLRGQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C18H26ClNO and its molecular weight is 307.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chloro-2-cyclohexylphenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO/c19-16-6-7-18(21-13-14-8-10-20-11-9-14)17(12-16)15-4-2-1-3-5-15/h6-7,12,14-15,20H,1-5,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQHLQFLLRGQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine – A Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine belongs to the highly privileged phenoxymethylpiperidine structural class. Molecules containing this core scaffold are extensively utilized in medicinal chemistry and neuropharmacology due to their profound ability to interact with central nervous system (CNS) targets, most notably the Sigma-1 Receptor (S1R) and monoamine transporters (SERT/NET) 1.

Crucial Database Clarification: In chemical databases, there is often a cross-referencing error regarding this structure. While frequently queried under CAS 946714-01-8 (which strictly corresponds to the related analog 4-[(2,4-dichloro-3,5-dimethylphenoxy)methyl]piperidine2), the precise registry number for 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine is CAS 946758-88-9 3. Recognizing this distinction is critical for researchers procuring starting materials for structure-activity relationship (SAR) studies.

This guide provides an in-depth analysis of the physicochemical properties, receptor binding logic, and a self-validating synthetic methodology for this specific compound.

Physicochemical Properties & BBB Permeability

For a molecule to be an effective CNS agent, it must possess specific physicochemical properties that allow it to passively diffuse across the Blood-Brain Barrier (BBB). 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine is structurally optimized for this purpose.

The table below summarizes the quantitative data driving its pharmacokinetic viability:

PropertyValueImplication for CNS Drug Design
Molecular Formula C18H26ClNODefines the exact atomic composition and halogen integration.
Molecular Weight 307.86 g/mol Well below the 400 g/mol threshold; ideal for rapid BBB penetration.
LogP (Estimated) 4.5 – 5.0High lipophilicity; drives partitioning into lipid bilayers and hydrophobic receptor pockets.
Topological Polar Surface Area < 30 ŲExceptionally low TPSA (ideal is < 90 Ų); highly favorable for passive CNS diffusion.
Hydrogen Bond Donors 1 (Piperidine NH)Essential for anchoring the molecule via salt-bridge formation with target aspartate residues.
Hydrogen Bond Acceptors 2 (Ether O, Amine N)Facilitates secondary receptor interactions and orientation within the binding cleft.

Pharmacological Relevance & Binding Logic

The phenoxymethylpiperidine class is renowned for yielding subnanomolar affinity ligands for the Sigma-1 Receptor (S1R), a chaperone protein implicated in neuroprotection, Alzheimer's disease, and depression 1.

The Causality of the Structure:

  • The Piperidine Ring: At physiological pH (~7.4), the secondary amine of the piperidine ring is protonated. This positive charge is the primary pharmacophore, forming a critical electrostatic salt bridge with a conserved aspartate residue (e.g., Asp126 in S1R or Asp98 in SERT).

  • The Ether Linkage: The oxygen atom acts as a flexible hinge and a hydrogen bond acceptor, allowing the molecule to adopt the necessary conformation to fit into tight binding pockets.

  • The 4-Chloro-2-cyclohexylphenyl Moiety: The bulky cyclohexyl group at the ortho position provides massive steric bulk, which perfectly fills the hydrophobic accessory pockets of target receptors. Simultaneously, the para-chloro substituent acts as an electron-withdrawing group, altering the electron density of the aromatic ring to enhance

    
     stacking interactions while also engaging in halogen bonding.
    

G A Piperidine Nitrogen (Protonated Amine) B Target Aspartate (e.g., Asp126 S1R) A->B Primary Salt Bridge C Phenoxymethyl Ether (Flexible Hinge) D Receptor Backbone (H-Bond Donor) C->D Hydrogen Bonding E 4-Chloro-2-cyclohexyl (Lipophilic Bulk) F Hydrophobic Pocket (Van der Waals) E->F Steric Fit & Halogen Bond

Fig 1: Pharmacophore binding model for phenoxymethylpiperidines in CNS targets.

Synthetic Methodology: A Self-Validating Protocol

The construction of the phenoxymethylpiperidine core is typically achieved through either a Williamson ether synthesis or a Mitsunobu reaction [[4]](). For highly substituted phenols like 4-chloro-2-cyclohexylphenol, the Mitsunobu reaction is preferred due to its mild conditions, avoiding the harsh basic environment of the Williamson route which can lead to unwanted elimination side-reactions.

Experimental Workflow

Step 1: Mitsunobu Etherification

  • Reagents: 4-chloro-2-cyclohexylphenol (1.0 eq), N-Boc-4-piperidinemethanol (1.1 eq), Triphenylphosphine (PPh3, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Anhydrous THF.

  • Procedure:

    • Dissolve the phenol, N-Boc-4-piperidinemethanol, and PPh3 in anhydrous THF under an inert nitrogen atmosphere.

    • Cool the reaction vessel to 0°C using an ice bath.

    • Add DIAD dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • The Causality of the Protocol: Cooling to 0°C prior to DIAD addition is absolute. The formation of the betaine intermediate between PPh3 and DIAD is highly exothermic. If the temperature spikes, DIAD undergoes premature degradation, drastically reducing the yield. Dropwise addition ensures the betaine intermediate reacts cleanly with the phenol to form the necessary phosphonium salt.

  • Self-Validation Checkpoint: Do not proceed until LC-MS confirms the disappearance of the phenol starting material and the appearance of the Boc-protected intermediate mass. Trustworthiness in synthesis requires proving the intermediate exists before deprotection.

Step 2: Boc Deprotection

  • Reagents: Trifluoroacetic acid (TFA, 10 eq), Dichloromethane (DCM).

  • Procedure:

    • Concentrate the intermediate from Step 1 and redissolve in DCM.

    • Add TFA dropwise at room temperature and stir for 2 hours.

    • Quench with saturated aqueous NaHCO3 until pH ~8, extract with DCM, dry over Na2SO4, and concentrate.

  • The Causality of the Protocol: TFA cleanly cleaves the tert-butoxycarbonyl (Boc) group, releasing the basic piperidine nitrogen. The basic aqueous quench is mandatory to convert the resulting trifluoroacetate salt back into the freebase form, which is required for subsequent pharmacological testing or salt formulation (e.g., conversion to a hydrochloride salt).

G SM1 4-Chloro-2-cyclohexylphenol (Starting Material) React Mitsunobu Reaction (DIAD, PPh3, THF, 0°C to RT) SM1->React SM2 N-Boc-4-piperidinemethanol (Starting Material) SM2->React Int N-Boc Protected Ether (Intermediate) React->Int Validate via LC-MS (Check for [M+H-Boc]+) Deprot Boc Deprotection (TFA, DCM, RT, 2h) Int->Deprot Prod 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine (Final Product) Deprot->Prod Basic Quench (pH 8) Purify via Prep-HPLC

Fig 2: Step-by-step synthetic workflow utilizing the Mitsunobu reaction.

References

  • BLD Pharm , 946714-01-8: 4-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)piperidine. 2

  • BIOFOUNT , 946758-88-9 | 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine.3

  • National Institutes of Health (PMC) , A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. 1

  • Benchchem , 4-(3-Bromophenoxymethyl)piperidine | RUO | Cas - Synthesis Strategies. 4

Sources

Structural and Pharmacological Profiling of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly specialized, target-specific libraries, the rational design of intermediate scaffolds becomes paramount. 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine (CAS: 946758-88-9) represents a highly optimized biochemical building block within the phenoxymethylpiperidine class . Characterized by a basic amine core linked via a flexible ether spacer to a sterically hindered, halogenated aromatic ring, this compound is engineered for high-affinity interactions within deep, hydrophobic receptor pockets. This whitepaper provides a comprehensive technical breakdown of its structural properties, putative pharmacological targets, and field-proven methodologies for its synthesis and validation.

Molecular Architecture and Physicochemical Profiling

The structural logic of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine is defined by three distinct functional domains, each contributing to its pharmacokinetic and pharmacodynamic potential:

  • The Piperidine Core: A highly basic secondary amine (pKa ~10.5). At physiological pH (7.4), this nitrogen is nearly 100% protonated, forming a critical cationic anchor for salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) in target proteins.

  • The Ether Linkage: The oxymethyl spacer provides rotational flexibility, allowing the molecule to adopt multiple conformations to minimize steric clashes upon receptor entry. The oxygen atom also serves as a localized hydrogen-bond acceptor.

  • The 4-Chloro-2-cyclohexylphenyl Moiety: This domain drives the molecule's high lipophilicity. The bulky cyclohexyl group at the ortho-position forces the aromatic ring out of coplanarity with the ether oxygen, creating a unique 3D topology. The para-chlorine atom serves a dual purpose: it participates in halogen bonding within hydrophobic pockets and acts as a metabolic shield, blocking rapid cytochrome P450-mediated para-hydroxylation.

Table 1: Computed Physicochemical Properties
PropertyValuePharmacological Implication
Molecular Formula C18H26ClNOStandard small-molecule format.
Molecular Weight 307.86 g/mol Highly optimal (<500 Da); complies strictly with Lipinski’s Rule of 5.
Hydrogen Bond Donors 1Favorable for passive transcellular membrane permeability.
Hydrogen Bond Acceptors 2Low desolvation energy penalty during receptor binding.
Rotatable Bonds 4Balances conformational adaptability with minimal entropic binding costs.
Estimated LogP ~4.8High lipophilicity; strongly predicts excellent Blood-Brain Barrier (BBB) penetration.

Pharmacological Context & Putative Targets

Phenoxymethylpiperidines are classified as "privileged structures" in neuropharmacology. The spatial arrangement of a basic nitrogen separated from a bulky aromatic system by a 3-to-4 atom spacer is the classical pharmacophore for several Central Nervous System (CNS) targets.

Most notably, this structural motif is heavily utilized in the design of Sigma-1 Receptor (S1R) ligands and monoamine transporter inhibitors . The S1R binding pocket requires a primary electrostatic interaction coupled with primary and secondary hydrophobic regions. The 4-chloro-2-cyclohexylphenyl group perfectly satisfies the requirement for a massive, space-filling lipophilic domain, while the piperidine nitrogen anchors the molecule. Additionally, related phenoxypiperidine derivatives have been successfully deployed as anti-tubercular agents (e.g., Delamanid analogs) by disrupting mycolic acid synthesis in lipid-rich bacterial cell walls .

G A Piperidine Ring (Basic Amine) D Asp/Glu Residue (Salt Bridge) A->D Ionic/H-Bond B Ether Linkage (Flexible Spacer) E H-Bonding Network B->E Dipole C 4-Chloro-2-cyclohexylphenyl (Lipophilic Core) F Hydrophobic Pocket (Halogen/Pi Interactions) C->F Steric/Hydrophobic

Figure 1: Putative pharmacophore binding logic for phenoxymethylpiperidines.

Synthetic Methodology and Functionalization Workflows

To synthesize 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine, the Mitsunobu etherification is the method of choice. Causality: Traditional Williamson ether synthesis requires strong bases (like NaH) which can lead to unwanted elimination reactions of the piperidinemethanol precursor. The Mitsunobu reaction proceeds under mild, neutral conditions, driving the condensation of the alcohol and the sterically hindered phenol via a redox system.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) and 4-chloro-2-cyclohexylphenol (1.05 eq) in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere. Causality: Strict anhydrous conditions are mandatory; trace water will irreversibly hydrolyze the azo-reagent, terminating the reaction cascade.

  • Phosphine Activation: Add Triphenylphosphine (PPh3, 1.2 eq) to the solution and cool the reaction vessel to 0°C using an ice bath.

  • Azo-Addition: Dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Causality: The formation of the betaine intermediate is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the reagents and suppresses the formation of undesired hydrazine byproducts.

  • Reaction Monitoring (Self-Validation Checkpoint): Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: Do not proceed blindly. Analyze a 10 µL aliquot via LC-MS. The reaction is validated only when the phenol peak (m/z 210) is entirely depleted and the intermediate mass ([M+H-Boc]+ or [M+Na]+) dominates the spectra. Proceeding without this confirmation risks yielding an inseparable mixture of the final product and unreacted phenol.

  • Deprotection: Concentrate the mixture, filter through a short silica plug to remove triphenylphosphine oxide, and dissolve the crude intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) in a 1:4 ratio to DCM. Stir for 2 hours at room temperature.

  • Neutralization & Isolation: Concentrate the solution under reduced pressure to remove excess TFA. Resuspend in Ethyl Acetate and wash with 1M NaOH until the aqueous layer reaches pH 10. Causality: TFA leaves the piperidine as a trifluoroacetate salt. Neutralization with a strong base is critical to isolate the free base piperidine, which is required for accurate lipophilicity profiling and downstream biological assays.

G S1 N-Boc-4-piperidinemethanol R1 Mitsunobu Reaction (DIAD, PPh3, THF, 0°C to RT) S1->R1 S2 4-Chloro-2-cyclohexylphenol S2->R1 I1 N-Boc Protected Intermediate R1->I1 R2 Deprotection (TFA/DCM or NaOH Workup) I1->R2 P 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine R2->P

Figure 2: Step-by-step synthetic workflow via Mitsunobu etherification.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical protocols must be executed prior to biological screening.

  • Nuclear Magnetic Resonance (1H-NMR):

    • Protocol: Dissolve 5 mg of the free base in CDCl3.

    • Self-Validation: The integration ratio is the ultimate proof of structural integrity. The oxymethyl protons (appearing as a doublet around ~3.8 ppm) must integrate to exactly 2H relative to the piperidine equatorial alpha-protons (~3.1 ppm, multiplet, 2H) and axial alpha-protons (~2.6 ppm, td, 2H). Any deviation from this 2:4 ratio indicates incomplete Boc-deprotection or residual solvent contamination.

  • High-Resolution Mass Spectrometry (HRMS):

    • Protocol: Analyze via ESI-TOF in positive ion mode.

    • Self-Validation: The exact mass[M+H]+ must appear at 308.1776 m/z. Crucially, the spectrum must display a distinct 3:1 isotopic abundance pattern at M and M+2. This self-validates the presence of the single chlorine atom on the aromatic ring, ruling out dehalogenation side-reactions that can occasionally occur during synthesis.

References

  • Title: A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Delamanid - Compound Summary Source: PubChem, National Library of Medicine URL: [Link]

The Ascendancy of 4-Chloro-2-cyclohexylphenoxy Piperidine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of 4-Chloro-2-cyclohexylphenoxy piperidine derivatives, a promising class of compounds in contemporary drug discovery.

Part 1: Foundational Insights and Strategic Importance

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and favorable physicochemical properties make it an ideal framework for designing molecules that can effectively interact with diverse biological targets.[4][5] Within this broad class, derivatives featuring a 4-chloro substitution on the piperidine ring and a 2-cyclohexylphenoxy moiety have emerged as a focal point of research, particularly in the development of novel therapeutics for central nervous system (CNS) disorders and other complex diseases.

The strategic incorporation of a chlorine atom at the 4-position of the piperidine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[6][7] This substitution can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins.[6] The 2-cyclohexylphenoxy group, on the other hand, provides a bulky, lipophilic domain that can drive specific interactions within the binding pockets of target proteins, contributing to both potency and selectivity.

This guide will navigate the intricate landscape of these derivatives, from their rational design and synthesis to their pharmacological characterization and therapeutic implications.

Part 2: Core Synthesis and Chemical Elucidation

The synthesis of 4-Chloro-2-cyclohexylphenoxy piperidine derivatives requires a multi-step approach, leveraging established methodologies in heterocyclic chemistry. A generalizable synthetic strategy often commences with the construction of the core piperidine ring, followed by the introduction of the characteristic substituents.

General Synthesis Workflow

The synthesis can be logically broken down into three key stages: formation of the piperidine core, introduction of the 4-chloro substituent, and attachment of the 2-cyclohexylphenoxy moiety.

Synthesis_Workflow A Starting Materials (e.g., Pyridine Derivatives) B Piperidine Ring Formation (e.g., Catalytic Hydrogenation) A->B Reduction C Introduction of 4-Chloro Substituent (e.g., Aza-Prins Cyclization) B->C Halogenation/ Cyclization D Attachment of 2-Cyclohexylphenoxy Moiety (e.g., Nucleophilic Aromatic Substitution) C->D Etherification E Final Derivative D->E Purification

Caption: Generalized synthetic workflow for 4-Chloro-2-cyclohexylphenoxy piperidine derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol outlines a plausible, multi-step synthesis for a generic 4-Chloro-2-cyclohexylphenoxy piperidine derivative, based on established chemical transformations.[1][8][9][10]

Step 1: Reduction of a Substituted Pyridine to a Piperidine

  • Reaction Setup: In a high-pressure reaction vessel, dissolve the starting substituted pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, for example, 10% Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 5 atm with hydrogen and heat to 80°C.[9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude piperidine derivative.

Step 2: N-Protection of the Piperidine

  • Reaction Setup: Dissolve the crude piperidine from Step 1 in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base like triethylamine (1.2 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected piperidine.

Step 3: Introduction of the 4-Chloro Substituent via Aza-Prins Cyclization

Note: This is an illustrative example of how a 4-chloro substituent can be introduced; the specific starting materials would need to be adapted.

  • Reaction Setup: In a round-bottom flask, combine an N-protected homoallylic amine (1.0 eq) and an appropriate epoxide (1.1 eq) in a suitable solvent like dichloromethane.

  • Lewis Acid Addition: Add a Lewis acid such as Niobium(V) chloride (NbCl₅) (catalytic amount) to mediate the cyclization.[10][11]

  • Reaction: Stir the reaction mixture at room temperature, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield the 4-chloro-piperidine derivative.[10]

Step 4: Attachment of the 2-Cyclohexylphenoxy Moiety

  • Reaction Setup: In a flask, combine the 4-chloro-piperidine derivative from the previous step (1.0 eq) and 2-cyclohexylphenol (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a suitable base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq), to facilitate the nucleophilic aromatic substitution.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100°C) and stir until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final 4-Chloro-2-cyclohexylphenoxy piperidine derivative.

Analytical Characterization

The structural confirmation of the synthesized derivatives is paramount and is typically achieved through a combination of spectroscopic techniques.[12][13][14]

Technique Purpose Expected Observations for a 4-Chloro-2-cyclohexylphenoxy Piperidine Derivative
¹H NMR Elucidation of the proton environment.Signals corresponding to the piperidine ring protons, the cyclohexyl protons, and the aromatic protons of the phenoxy group. The chemical shifts and coupling constants will be indicative of their relative positions and stereochemistry.
¹³C NMR Determination of the carbon skeleton.Resonances for all unique carbon atoms in the molecule, including the piperidine, cyclohexyl, and phenoxy moieties.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.[12]
FTIR Spectroscopy Identification of functional groups.Characteristic absorption bands for C-H (aliphatic and aromatic), C-O (ether), and C-Cl bonds.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.[12][14][15]

Part 3: Pharmacological Profile and Mechanism of Action

Derivatives of the 4-Chloro-2-cyclohexylphenoxy piperidine class are being investigated for their potent modulatory effects on various CNS targets, most notably the monoamine transporters.

Interaction with Monoamine Transporters

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synaptic cleft.[16][17][18] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders.[16][18][19] Piperidine-based structures have a well-documented history as potent inhibitors of these transporters.[20][21][22]

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, SERT, or NET) Derivative 4-Chloro-2-cyclohexylphenoxy piperidine derivative Derivative->Transporter Inhibition Neurotransmitter->Transporter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction

Sources

Chemical profile of piperidine ether scaffolds with cyclohexyl substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Profile of Piperidine Ether Scaffolds with Cyclohexyl Substitution Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(cyclohexyloxy)piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a critical pharmacophore in the design of G-Protein Coupled Receptor (GPCR) modulators. Unlike simple N-alkylated piperidines, the ether linkage at the C4 position introduces a unique vector for hydrogen bond acceptance while modulating the basicity of the piperidine nitrogen. This guide analyzes the structural, physicochemical, and synthetic attributes of this scaffold, focusing on its application in Muscarinic (M2/M3) and Histamine (H3) receptor antagonists.

Structural Analysis & Physicochemical Properties[1]

Core Architecture

The scaffold consists of a piperidine ring connected to a cyclohexyl group via an oxygen atom at the C4 position. This "ether bridge" distinguishes it from arylcyclohexylamines (e.g., phencyclidine derivatives) where the connection is a direct C-N bond.

  • Conformational Dynamics: Both the piperidine and cyclohexyl rings predominantly adopt chair conformations. The ether linkage (

    
     angle 
    
    
    
    ) allows for rotational freedom, enabling the cyclohexyl group to adopt an equatorial or axial orientation depending on the steric environment of the receptor binding pocket.
  • Electronic Effects: The ether oxygen exerts an inductive electron-withdrawing effect ($ -I $) on the piperidine ring, slightly reducing the

    
     of the secondary amine compared to 4-cyclohexylpiperidine. This modulation is critical for fine-tuning CNS penetration and reducing phospholipidosis risk.
    
Physicochemical Comparison

The introduction of the ether linkage alters the lipophilicity and polar surface area (PSA) significantly compared to direct alkylation.

Table 1: Comparative Physicochemical Profile

Property4-Cyclohexylpiperidine (Alkyl)4-(Cyclohexyloxy)piperidine (Ether) 4-Aminopiperidine Analog (Amine)
Linker Atom Carbon (

or direct)
Oxygen (

)
Nitrogen (

)
H-Bond Acceptors 1 (Piperidine N)2 (Piperidine N + Ether O)2 (Piperidine N + Linker N)
H-Bond Donors 1 (NH)1 (NH)2 (NH + Linker NH)
LogP (Predicted) ~3.8 (High Lipophilicity)~2.5 - 3.0 (Balanced)~1.5 - 2.0 (Lower)
Basicity (

)
~11.0~10.2~9.8 - 10.5
Metabolic Liability Benzylic/Allylic oxidationO-dealkylation (CYP mediated)N-oxidation / Deamination

Synthetic Methodologies

The construction of the 4-(cyclohexyloxy)piperidine core can be approached via two primary routes: Williamson Ether Synthesis and Reductive Etherification . The latter is preferred in modern process chemistry due to milder conditions and higher atom economy.

Protocol A: Reductive Etherification (Preferred)

This method avoids the use of strong bases and eliminates the risk of elimination reactions common with cyclohexyl halides.

Mechanism:

  • Condensation of 4-hydroxypiperidine (N-protected) with cyclohexanone to form an oxocarbenium intermediate.

  • In situ reduction of the intermediate by a silane donor.

Detailed Protocol:

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Cyclohexanone (1.2 eq), Triethylsilane (

    
    , 3.0 eq), 
    
    
    
    (5 mol%) or
    
    
    (catalytic).
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    ).
    
  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine and cyclohexanone in dry DCM under

      
       atmosphere.
      
    • Add the catalyst (

      
      ) at room temperature.
      
    • Dropwise add

      
       (exothermic reaction control required).
      
    • Stir at ambient temperature for 4–6 hours. Monitor by TLC/LC-MS.

    • Quench: Add saturated

      
       solution.
      
    • Workup: Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Deprotection: Treat the crude N-Boc ether with TFA/DCM (1:4) to yield the free amine.

Protocol B: Williamson Ether Synthesis

Reagents: N-Boc-4-hydroxypiperidine, NaH (60% dispersion), Cyclohexyl bromide. Limitation: Secondary halides like cyclohexyl bromide are prone to E2 elimination, leading to cyclohexene as a major byproduct. This route is generally lower yielding for this specific scaffold.

Synthetic Workflow Diagram

SyntheticWorkflow Start 4-Hydroxypiperidine (N-Protected) Inter Oxocarbenium Intermediate Start->Inter Acid Cat. (InCl3/FeCl3) Reagent Cyclohexanone + Et3SiH Reagent->Inter Product 4-(Cyclohexyloxy) piperidine (Boc) Inter->Product Reduction (Hydride Transfer) Final Free Amine Scaffold Product->Final Deprotection (TFA/HCl)

Caption: Figure 1. Catalytic reductive etherification workflow for efficient scaffold synthesis.

Medicinal Chemistry Applications

Muscarinic Receptor Antagonists (M2/M3)

The piperidine ether scaffold serves as a bioisostere for the 4-amino-piperidine core found in many antimuscarinic agents (e.g., for COPD or Overactive Bladder).

  • Role: The cyclohexyl group fills the hydrophobic pocket (orthosteric site) typically occupied by a phenyl ring in older generation antagonists (e.g., atropine analogues), while the ether oxygen provides a hydrogen bond acceptor that interacts with tyrosine or asparagine residues in the transmembrane domain.

  • Advantage: The ether linkage reduces the rigidity compared to spiro-fused systems, allowing for "induced fit" binding.

Histamine H3 Receptor Antagonists

In the development of non-imidazole H3 antagonists (to avoid CYP450 inhibition associated with the imidazole ring), the 4-(cyclohexyloxy)piperidine moiety acts as a lipophilic anchor.

  • Pharmacophore: The basic nitrogen of the piperidine interacts with the conserved Aspartate (Asp3.32) in the GPCR. The cyclohexyl ether extends into the secondary binding pocket, providing selectivity over H1 and H2 subtypes.

  • Optimization: Substituents on the cyclohexyl ring (e.g., 3-fluoro or 4-methyl) are often used to block metabolic oxidation sites.

SAR Optimization Logic

SAR_Logic Hit Hit Compound (Piperidine Ether Core) Branch1 Issue: High hERG Inhibition Hit->Branch1 Branch2 Issue: Metabolic Instability (High Clearance) Hit->Branch2 Branch3 Issue: Low Potency Hit->Branch3 Sol1 Strategy: Reduce Lipophilicity (Add polar group to Cyclohexyl) Branch1->Sol1 Sol2 Strategy: Block Oxidation (Fluorination of Cyclohexyl) Branch2->Sol2 Sol3 Strategy: Rigidification (Constrain Ether Linker) Branch3->Sol3

Caption: Figure 2. Structure-Activity Relationship (SAR) decision tree for scaffold optimization.

Metabolic Stability & Safety Profile

hERG Liability

Piperidine ethers with lipophilic substitutions (like cyclohexyl) carry a risk of inhibiting the hERG potassium channel, potentially leading to QT prolongation.

  • Mitigation: The ether oxygen helps lower the

    
     slightly compared to the all-carbon analog. Further mitigation involves introducing polarity on the cyclohexyl ring (e.g., a hydroxyl or methoxy group) or reducing the 
    
    
    
    of the piperidine nitrogen via electron-withdrawing N-substituents (e.g., amides or sulfonamides).
CYP450 Interactions
  • Metabolic Soft Spots: The primary metabolic route is often hydroxylation of the cyclohexyl ring or N-dealkylation.

  • O-Dealkylation: Unlike methyl ethers, the bulky cyclohexyl ether is relatively resistant to rapid O-dealkylation by CYP enzymes, making it more metabolically stable than simple methoxy groups.

Experimental Protocol: In Vitro Microsomal Stability

Objective: Determine the intrinsic clearance (


) of a piperidine ether derivative.
  • Preparation: Prepare a

    
     solution of the test compound in phosphate buffer (pH 7.4).
    
  • Incubation: Add Human Liver Microsomes (0.5 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .

References

  • Reductive Etherification Methodology Synthesis of Ethers via Reductive Etherification.[1][2] Organic Chemistry Portal. [Link]

  • Muscarinic Antagonist SAR Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. National Institutes of Health (PubMed). [Link]

  • Histamine H3 Antagonists 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonists.[3][4] MDPI (Int. J. Mol. Sci). [Link]

Sources

Physicochemical Profiling of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the physicochemical properties of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine (CAS 946758-88-9), a specific chemical entity relevant to medicinal chemistry research, particularly in the development of G-protein coupled receptor (GPCR) ligands.

Executive Summary

4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine is a lipophilic, basic amine characterized by a piperidine head group linked via a methylene-ether spacer to a bulky, substituted phenyl ring. Its structural architecture—combining a basic center (piperidine) with a high-lipophilicity tail (cyclohexyl-chloro-phenyl)—suggests utility as a CNS-penetrant scaffold, likely targeting receptors such as the Histamine H3 or Sigma receptors.

This guide details the molecular weight (MW) and lipophilicity (LogP/LogD) of the compound, providing calculated values, experimental determination protocols, and implications for drug development.

Key Physicochemical Metrics
PropertyValueUnitConfidence
Molecular Weight 307.86 g/mol Exact (Calculated)
Molecular Formula C₁₈H₂₆ClNO-Exact
Predicted LogP 5.8 ± 0.5 -High (Calculated)
Predicted pKa 10.2 ± 0.3 -High (Base)
Predicted LogD₇.₄ 3.2 ± 0.4 -Moderate (pH-dependent)
Topological Polar Surface Area (TPSA) ~21.3ŲCalculated

Molecular Architecture & Weight Analysis[2][4]

Structural Composition

The molecule is assembled from three distinct pharmacophoric elements:

  • Basic Head Group: A secondary amine (piperidine) that is protonated at physiological pH, facilitating electrostatic interactions with receptor aspartate residues.

  • Linker: A flexible methylene-ether (-CH₂-O-) spacer that provides rotational freedom.

  • Lipophilic Tail: A phenyl ring substituted with a chlorine atom (para) and a cyclohexyl group (ortho). This creates a significant hydrophobic volume, critical for binding to deep hydrophobic pockets.

Molecular Weight Calculation

The precise molecular weight is derived from the atomic composition of the free base form.

  • Carbon (C): 18 atoms × 12.011 Da = 216.198 Da

  • Hydrogen (H): 26 atoms × 1.008 Da = 26.208 Da

  • Chlorine (Cl): 1 atom × 35.453 Da = 35.453 Da

  • Nitrogen (N): 1 atom × 14.007 Da = 14.007 Da

  • Oxygen (O): 1 atom × 15.999 Da = 15.999 Da

Total MW: 307.865 Da

Implication: With a MW < 500 Da, the compound complies with Lipinski’s Rule of Five, suggesting good potential for oral bioavailability.

Lipophilicity Profile (LogP vs. LogD)

Lipophilicity is the driving force for membrane permeability and non-specific binding. For this compound, the distinction between LogP (partition coefficient of the neutral species) and LogD (distribution coefficient at a specific pH) is critical due to the basic piperidine nitrogen.

Calculated LogP (Neutral Species)

The intrinsic lipophilicity is high due to the cyclohexyl and chloro substituents.

  • Base Piperidine: ~0.8[1]

  • Ether Linkage: -0.5

  • Phenyl Ring: +2.0

  • Chloro Substituent: +0.7

  • Cyclohexyl Group: +2.5 (Major contributor)

  • Est. Total LogP: ~5.5 – 6.0

pH-Dependent Distribution (LogD)

At physiological pH (7.4), the piperidine nitrogen (pKa ~10.2) is >99.8% protonated (cationic).

  • Ionization Effect: The cationic charge reduces the effective lipophilicity by approximately 2.5–3.0 log units compared to the neutral form.

  • LogD₇.₄ Calculation:

    
    
    
    
    

Implication: A LogD₇.₄ of ~3.0 is ideal for Blood-Brain Barrier (BBB) penetration, balancing membrane solubility with aqueous solubility in the cytosol.

Experimental Determination Protocols

To validate the calculated values, the following experimental workflows are recommended.

Protocol A: Potentiometric Titration (pKa Determination)

Objective: Determine the precise ionization constant of the piperidine nitrogen. Method: SiriusT3 or equivalent autotitrator.

  • Preparation: Dissolve 1-2 mg of compound in a solution of 0.15 M KCl (ionic strength adjustor).

  • Cosolvent: Due to low aqueous solubility, use a Methanol/Water gradient (e.g., 20%, 30%, 40% MeOH).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % Organic Solvent and extrapolate to 0% solvent to obtain aqueous pKa.

Protocol B: Shake-Flask Method (LogD Measurement)

Objective: Measure the distribution coefficient at pH 7.4. Standard: OECD Guideline 107.

  • Phase System: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in the octanol phase (pre-saturation).

  • Partitioning: Mix octanol and buffer phases in a 1:1 ratio. Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm) or LC-MS.

  • Calculation:

    
    
    
Visualization: Physicochemical Workflow

G Compound Compound (Solid) MW: 307.86 Solubility Solubility Check (DMSO/MeOH) Compound->Solubility pKa_Det pKa Determination (Potentiometric) Solubility->pKa_Det If Soluble LogP_Det LogD Measurement (Shake Flask pH 7.4) Solubility->LogP_Det If pKa Known pKa_Det->LogP_Det Defines pH range Data_Analysis Data Analysis (LogD vs pH Profile) LogP_Det->Data_Analysis

Figure 1: Recommended workflow for physicochemical characterization.

Biological Implications[1][5]

Blood-Brain Barrier (BBB) Penetration

The calculated properties strongly suggest CNS activity:

  • MW < 400: Favorable for passive diffusion.

  • LogD₇.₄ ~ 3.0: Optimal range (2.0 – 3.5) for BBB crossing.

  • Basic pKa: Allows lysosomal trapping, potentially increasing intracellular residence time.

Solubility & Formulation
  • Free Base: Practically insoluble in water (< 1 µg/mL). Requires formulation in lipid-based vehicles (e.g., Tween 80, PEG 400) or conversion to a salt.

  • Salt Form: The Hydrochloride (HCl) or Oxalate salt is recommended for biological assays to improve aqueous solubility (> 1 mg/mL).

Metabolic Stability

The cyclohexyl group and the electron-rich phenyl ring are potential sites for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Metabolic Soft Spot: Hydroxylation of the cyclohexyl ring.

  • Mitigation: If half-life is short, consider fluorination of the cyclohexyl ring to block metabolism.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link

  • PubChem Compound Summary. (2024). 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine (CAS 946758-88-9).[2][3] National Center for Biotechnology Information. Link

Sources

Escaping Flatland: Modular Synthesis of Novel Piperidine Scaffolds for Next-Gen Library Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently witnessing a paradigm shift from "flat," aromatic-heavy compound collections to three-dimensional (3D),


-rich architectures. While pyridine remains a staple of medicinal chemistry due to its ease of functionalization via electrophilic aromatic substitution and cross-coupling, its saturated counterpart—piperidine —has historically lacked a unified, modular synthetic strategy.[1][2]

This guide details the latest breakthroughs in accessing novel piperidine-based heterocycles, specifically focusing on Biocatalytic C–H Oxidation coupled with Radical Cross-Coupling and DNA-Encoded Library (DEL) compatible SnAP chemistry . These methodologies allow researchers to "escape flatland," generating libraries with superior physicochemical properties (solubility, metabolic stability) and higher target specificity.

Section 1: The Piperidine Privilege & The Imperative

The "Flatland" Problem

Traditional High-Throughput Screening (HTS) libraries are dominated by biaryl systems. While synthetically accessible, these molecules often suffer from poor solubility and non-specific binding. Increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success rates.
Why Piperidine?

Piperidine is the most frequently occurring nitrogen heterocycle in FDA-approved drugs. However, most commercial piperidines are merely N-substituted or 4-substituted due to synthetic limitations. Accessing the C2 and C3 positions with specific stereochemistry has traditionally required de novo ring construction, which is ill-suited for library generation.

Key Advantage: A modular approach to functionalize the piperidine core after ring construction enables the rapid generation of positional isomers (C2, C3, C4) from a single parent scaffold, mirroring the versatility of pyridine chemistry.

Section 2: Core Methodology – Modular C–H Functionalization

The most significant recent advancement (He et al., Science 2024) combines the selectivity of enzymes with the versatility of transition-metal catalysis. This two-stage logic treats the piperidine ring like an aromatic system: Oxidize (activate)


 Cross-couple (diversify). 
Mechanism of Action
  • Biocatalytic C–H Oxidation: Engineered P450 monooxygenases or hydroxylases install a hydroxyl group at a specific position (C2, C3, or C4) with high enantioselectivity.

  • Radical Cross-Coupling: The resulting alcohol is converted to an active ester (e.g., oxalate) or used directly in a Ni-catalyzed radical cross-coupling to install aryl or alkyl groups.

Visualization: The Modular Logic

The following diagram illustrates the conceptual leap from traditional pyridine chemistry to this novel piperidine workflow.

PiperidineLogic cluster_0 Traditional Pyridine Logic (Flat) cluster_1 Novel Piperidine Logic (3D) Pyridine Pyridine Core EAS Electrophilic Subst. (Halogenation) Pyridine->EAS PdCoupling Pd-Catalyzed Cross-Coupling EAS->PdCoupling FlatProduct 2D Biaryl Product PdCoupling->FlatProduct Piperidine Piperidine Core BioOx Biocatalytic C-H Oxidation Piperidine->BioOx NiCoupling Ni-Electrocatalytic Radical Coupling BioOx->NiCoupling 3 3 NiCoupling->3 DProduct 3D Chiral Product

Caption: Comparison of traditional pyridine functionalization vs. the novel biocatalytic/radical approach for piperidines.

Section 3: Experimental Protocols

Protocol A: Modular Synthesis via Biocatalytic Oxidation & Ni-Electrocatalysis

Target: Synthesis of 3-aryl-piperidines from N-Boc-piperidine.

Phase 1: Biocatalytic Hydroxylation

  • Preparation: Prepare a buffer solution (100 mM potassium phosphate, pH 8.0).

  • Enzyme Mix: Add the specific P450 variant (e.g., P450-BM3 mutant) at 2–5 µM concentration. Include an NADPH regeneration system (glucose dehydrogenase + glucose).

  • Substrate Addition: Add N-Boc-piperidine (10 mM final conc.) from a DMSO stock.

  • Incubation: Shake at 250 rpm, 25°C for 24 hours.

  • Workup: Extract with ethyl acetate. The product is typically N-Boc-3-hydroxypiperidine with >95% ee.

Phase 2: Radical Cross-Coupling (Electrochemical)

  • Activation: Convert the hydroxyl group to an oxalate ester using oxalyl chloride (standard conditions).

  • Reaction Setup: In an undivided electrochemical cell (carbon felt anode, nickel foam cathode), dissolve the oxalate intermediate (0.2 mmol) and the aryl bromide coupling partner (0.4 mmol).

  • Catalyst: Add

    
     (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%).
    
  • Electrolysis: Electrolize at constant current (e.g., 5-10 mA) or controlled potential in DMF with

    
     electrolyte for 4–6 hours.
    
  • Purification: Silica gel chromatography yields the chiral 3-aryl-piperidine.

Protocol B: On-DNA Synthesis using SnAP Reagents

Target: Generation of sp3-rich piperazine/morpholine cores within a DNA-Encoded Library.

Context: SnAP (Stannyl Amine Protocol) reagents allow the conversion of aldehydes to saturated N-heterocycles.[3] This protocol is adapted for DNA-conjugated aldehydes.[4][5]

  • Imine Formation:

    • Suspend DNA-tagged aldehyde (10 nmol) in 50 µL of degassed MeOH/buffer (pH 5.5).

    • Add SnAP reagent (e.g., amino-alkyl-stannane, 500 eq) and aniline (catalytic).

    • Incubate at Room Temperature (RT) for 2 hours to form the imine intermediate.

  • Cyclization (Copper Mediated):

    • Add 2,6-lutidine (1000 eq) and

      
       (100 eq) in degassed MeOH/H2O.
      
    • Incubate at RT for 1–2 hours. The Cu(II) promotes the oxidative radical cyclization of the stannyl group onto the imine.

  • Purification: Ethanol precipitation to remove excess small molecule reagents.

  • Validation: Analyze via LC-MS to confirm the mass shift corresponding to the formed heterocycle.

Section 4: Library Design & Data Analysis

DEL Workflow Visualization

The following diagram depicts a "Split-and-Pool" strategy utilizing the SnAP chemistry to introduce core diversity.

DEL_Workflow Start DNA-Headpiece Split1 Split into Wells Start->Split1 Step1 Cycle 1: Aldehyde Install Split1->Step1 Step2 Cycle 2: SnAP Cyclization (Core Formation) Step1->Step2 Creates sp3 Core Step3 Cycle 3: N-Capping/Decoration Step2->Step3 Diversification Pool Pool & Sequence Step3->Pool

Caption: Integration of SnAP chemistry into a 3-cycle DNA-Encoded Library workflow.

Comparative Metrics: Flat vs. 3D Libraries

The table below highlights the physicochemical advantages of novel piperidine libraries compared to traditional biaryl libraries.

MetricTraditional Biaryl LibraryNovel Piperidine LibraryImpact on Drug Discovery
Avg.

0.15 - 0.250.45 - 0.65 Higher solubility; better "shape" match for pockets.
Chiral Centers 0 - 12 - 4 Increased specificity; reduced off-target binding.
Solubility (LogS) Low (-4 to -6)Moderate (-2 to -4) Improved bioavailability; easier formulation.
Synthetic Path Linear (Suzuki/Amide)Modular / Divergent Rapid access to positional isomers (SAR exploration).

References

  • Biocatalytic C-H Oxidation Meets Radical Cross-Coupling: He, J., Yokoi, K., et al. (2024).[2] Simplifying Complex Piperidine Synthesis. Science. [Link][6]

  • SnAP Reagents for DELs: Klika Škopić, M., et al. (2022). Reagent-Based Scaffold Diversity for DNA-Encoded Library Design: Solid Phase Synthesis of DNA-Tagged sp3-Rich Heterocycles by SnAP Chemistry. Organic Letters. [Link]

  • Piperidine in Drug Discovery: Piperidine-based drug discovery. ResearchGate. [Link]

  • Rh-Catalyzed C-H Insertion: Functionalization of Piperidine Derivatives for the Site-Selective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]

Sources

Identification and Analytical Validation of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine in Chemical Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, high-throughput screening (HTS) of diverse chemical libraries is the foundational step for hit identification[1]. Among the myriad of chemotypes evaluated, phenoxymethylpiperidines have emerged as privileged scaffolds, demonstrating profound biological activity against neuroreceptors, including the Sigma-1 receptor (S1R) and various monoamine transporters[2][3].

This technical whitepaper provides an in-depth, self-validating analytical framework for the identification and confirmation of a specific, highly lipophilic hit: 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine (CAS: 946758-88-9) . By combining structural pharmacophore rationale with rigorous LC-MS/MS and NMR methodologies, this guide outlines how to successfully triage this compound from a complex >100,000-compound library, ensuring >95% purity and absolute structural confidence prior to lead optimization[4].

Structural Profiling & Pharmacophore Rationale

Before deploying analytical instrumentation, an application scientist must understand the physicochemical causality of the target molecule. The biological recognition of piperidine-based ligands is dictated by a specific arrangement of pharmacophoric features[2].

  • Piperidine Core: The secondary amine possesses a high pKa (~10.0), ensuring it remains protonated at physiological pH. This is critical for forming electrostatic salt bridges with aspartate or glutamate residues in target receptor pockets.

  • Ether Linkage: Acts as a flexible hinge and a hydrogen-bond acceptor, allowing the molecule to adopt optimal conformations.

  • 4-Chloro Substitution: Halogenation at the para position serves a dual purpose: it increases the overall lipophilicity (LogP) to drive passive membrane permeability and blocks cytochrome P450-mediated para-hydroxylation, thereby enhancing metabolic stability.

  • 2-Cyclohexyl Substitution: This bulky aliphatic ring provides significant steric volume, specifically designed to anchor the molecule deep within hydrophobic binding clefts typical of S1R targets[3].

Table 1: Physicochemical and Analytical Properties
ParameterValueAnalytical Relevance
Molecular Formula C18H26ClNODetermines the exact isotopic mass for High-Resolution MS.
Molecular Weight 308.89 g/mol Used for standard molarity calculations in HTS assays.
Exact Mass 307.1704 DaCritical for distinguishing the hit from isobaric library impurities.
Protonated Mass [M+H]+ 308.1782 DaThe primary precursor ion monitored in ESI+ mode.
XLogP3 ~5.2High lipophilicity dictates the need for a high-organic LC gradient.

High-Throughput Screening (HTS) Triage Workflow

Identifying 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine from a library requires a systematic, automated approach to filter out Pan-Assay Interference Compounds (PAINS) and false positives caused by library degradation[1]. The workflow relies on a primary biological screen followed by rigorous analytical confirmation[4].

HTS_Workflow Library Chemical Library (>100k compounds) Primary Primary HTS Assay (e.g., S1R Binding) Library->Primary Hit Primary Hits (Phenoxymethylpiperidines) Primary->Hit Activity > 50% Counter Counter Screening (Selectivity & PAINS) Hit->Counter LCMS LC-MS/MS Validation (Identity & Purity) Counter->LCMS Filtered Hits Lead Validated Hit: 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine LCMS->Lead Purity > 95%

Fig 1: HTS triage workflow for identifying phenoxymethylpiperidine hits.

Analytical Validation: LC-MS/MS Methodology

Mass spectrometry is the gold standard for label-free, high-throughput hit validation[4]. To confirm the identity of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine, we utilize Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Fragmentation Causality

Upon Collision-Induced Dissociation (CID), the weakest bond in the molecule—the ether C-O linkage—cleaves. Because the piperidine nitrogen is highly basic, the positive charge is retained on the piperidine fragment, yielding a dominant piperidin-4-ylmethyl cation (m/z 98.10) , while the 4-chloro-2-cyclohexylphenol moiety is lost as a neutral fragment.

Fragmentation Parent Parent Ion [M+H]+ m/z 308.18 EtherCleavage Ether Bond Cleavage (CID Energy) Parent->EtherCleavage Frag1 Piperidin-4-ylmethyl cation m/z 98.10 EtherCleavage->Frag1 Frag2 4-Chloro-2-cyclohexylphenol Neutral Loss (210.08 Da) EtherCleavage->Frag2

Fig 2: ESI+ MS/MS fragmentation pathway of the target compound.

Table 2: MRM Parameters for Hit Confirmation
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Assignment
308.298.15025Piperidin-4-ylmethyl cation (Quantifier)
308.284.15035Piperidine ring cleavage (Qualifier)
Step-by-Step LC-MS/MS Protocol (Self-Validating System)
  • System Suitability Test (SST): Inject a solvent blank followed by a 100 nM reference standard of the compound. Causality: This validates that the column is free of carryover and establishes a baseline retention time, ensuring that any signal detected in the library well is a true hit.

  • Sample Preparation: Dilute the library stock (typically 10 mM in DMSO) to 1 µM using 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid lowers the pH, ensuring complete protonation of the piperidine nitrogen to maximize Electrospray Ionization (ESI+) efficiency.

  • Chromatographic Separation: Inject 5 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3.5 minutes. Causality: The high lipophilicity of the cyclohexyl and chloro groups requires a high organic mobile phase to elute the compound efficiently and prevent peak tailing.

  • Data Acquisition: Monitor the MRM transitions listed in Table 2. A hit is confirmed if the retention time matches the SST standard (±0.05 min) and the quantifier/qualifier ion ratio is within 15% of the reference.

Orthogonal Validation: NMR Spectroscopy

While LC-MS/MS confirms the mass and connectivity, it cannot definitively distinguish between regional isomers (e.g., 4-chloro vs. 5-chloro substitutions) that may exist as impurities in chemical libraries. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy is deployed as an orthogonal validation tool[4].

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 5 mg of the repurchased or purified hit compound in 600 µL of Deuterated Chloroform (CDCl3). Causality: CDCl3 is highly effective for solubilizing lipophilic basic compounds and lacks exchangeable deuterium atoms that would otherwise mask the critical N-H proton signal of the piperidine ring.

  • 1H NMR Acquisition: Acquire a standard 1H spectrum at 400 MHz or 600 MHz.

    • Diagnostic Causality: Focus on the aromatic region (6.5–7.5 ppm). The 1,2,4-trisubstituted phenoxy ring will present a classic ABX spin system: a doublet with a small coupling constant (J ~2 Hz) for the proton between the chloro and cyclohexyl groups, a doublet of doublets (J ~8, 2 Hz) for the proton adjacent to the chloro group, and a doublet (J ~8 Hz) for the proton ortho to the ether linkage.

  • 13C NMR Acquisition: Acquire a 13C spectrum to confirm the presence of exactly 18 distinct carbon environments, validating the absence of symmetrical impurities.

Conclusion

The successful identification of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine from a high-throughput chemical library relies on a fundamental understanding of its structural properties. By enforcing a self-validating analytical cascade—utilizing targeted LC-MS/MS for mass confirmation and orthogonal NMR for regiochemical validation—researchers can confidently advance this privileged scaffold into downstream lead optimization and pharmacological profiling.

References

  • High-Throughput Screening (HTS)
  • High Throughput Screening - Pioneer in Fast Drug Discovery Vipergen URL
  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET)
  • 4-(3-Bromophenoxymethyl)

Sources

Pharmacophore Analysis of Cyclohexyl-Substituted Phenoxy Piperidines: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclohexyl-substituted phenoxy piperidine scaffold is a privileged, highly modular structural motif in modern medicinal chemistry. By combining a basic amine (piperidine), a flexible hydrogen-bond accepting linker (phenoxy ether), and a bulky, sp³-rich lipophilic domain (cyclohexyl), this master pharmacophore has demonstrated exceptional efficacy in modulating targets with deep hydrophobic pockets. This technical guide deconstructs the structure-activity relationships (SAR) of this scaffold, specifically focusing on its application in developing1 [1] and2 [2].

Structural Deconstruction of the Pharmacophore

To optimize lead compounds, we must first understand the causality behind the molecular recognition of each functional group within the scaffold.

The Basic Amine (Piperidine Core)

At physiological pH (7.4), the piperidine nitrogen (pKa ~9.5–10.5) is predominantly protonated. This cationic center acts as the primary pharmacophoric anchor.

  • Mechanistic Causality: The protonated amine forms a critical salt bridge with conserved acidic residues in the target binding site (e.g., Asp104 in S1R or Arg172/Glu networks in GPR84). Substituting piperidine with less basic heterocycles (like morpholine) drastically reduces target affinity due to the weakening of this electrostatic interaction.

The Flexible Linker (Phenoxy Ether)

The oxygen atom serves as a crucial hydrogen bond acceptor (HBA), while the alkyl chain dictates the conformational entropy of the molecule.

  • Mechanistic Causality: An ethyl linker (

    
    ) restricts the distance between the basic nitrogen and the aromatic centroid to approximately 5.5–6.0 Å. This specific vector length is optimal for S1R agonism. Extending the linker to propyl (
    
    
    
    ) increases entropic penalties upon binding, often resulting in a 10- to 40-fold drop in binding affinity.
The Lipophilic Shield (Cyclohexyl Group)

The substitution of a planar aryl ring (e.g., biphenyl) with an sp³-hybridized cyclohexyl ring is a deliberate pharmacokinetic and pharmacodynamic choice.

  • Mechanistic Causality: The cyclohexyl ring occupies a larger, three-dimensional spherical volume. While it prevents planar

    
     stacking, it perfectly optimizes van der Waals interactions within deep aliphatic sub-pockets. Furthermore, the absence of aromatic 
    
    
    
    -electrons makes the cyclohexyl group highly resistant to cytochrome P450-mediated aromatic oxidation, thereby improving the metabolic half-life and oral bioavailability of the compound [4].

Target-Specific SAR Landscapes

The spatial orientation of the cyclohexyl group on the phenoxy ring acts as a "selectivity switch" between different biological targets.

  • Ortho-Substitution (GPR84 Bias): Placing the cyclohexyl group at the ortho position (e.g., 2-cyclohexyl-4-chlorophenoxy) forces the phenoxy ring out of coplanarity due to steric clash. This creates an "L-shaped" bioactive conformation that is highly favored by the GPR84 orthosteric site, promoting G-protein pathway biased signaling [1].

  • Para-Substitution (Sigma-1 Bias): Placing the cyclohexyl group at the para position creates a linear, extended conformation. This geometry perfectly aligns with the elongated hydrophobic channel of the Sigma-1 receptor, yielding sub-nanomolar affinities [2].

Quantitative SAR Summary

The following table summarizes the structure-activity relationship data, demonstrating how minor structural tweaks dictate target affinity.

Compound IDLinker Length (

)
Phenoxy Substitution (R1)Piperidine Sub (R2)Primary TargetAffinity (

, nM)
ClogP
CMPD-01 2 (Ethyl)2-Cyclohexyl, 4-ClHGPR8412.54.8
CMPD-02 3 (Propyl)2-Cyclohexyl, 4-ClHGPR8445.25.2
CMPD-03 2 (Ethyl)4-Cyclohexyl4-MethylSigma-1 (S1R)0.864.5
CMPD-04 2 (Ethyl)4-CyclohexylHSigma-1 (S1R)5.204.1
CMPD-05 2 (Ethyl)2-Trifluoromethyl4-MethylSigma-1 (S1R)1.103.9

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that experimental artifacts are caught and corrected in real-time.

Protocol A: In Silico Pharmacophore Elucidation & Virtual Screening

This computational workflow extracts the 3D spatial features required for target binding [3].

  • Ligand Library Preparation: Import the cyclohexyl-phenoxy piperidine library. Generate 3D coordinates and assign protonation states at pH 7.4 using Epik.

  • Conformational Sampling:

    • Causality: The cyclohexyl ring exhibits significant conformational flexibility (chair vs. boat). We utilize the OPLS4 force field because it accurately parameterizes sp³-hybridized carbon puckering. Failure to sample these micro-states leads to artificially high Root Mean Square Deviation (RMSD) values during alignment.

  • Feature Mapping: Assign pharmacophore features: Positive Ionizable (PI) for piperidine, Hydrogen Bond Acceptor (HBA) for the ether oxygen, and Hydrophobic (HYD) for the cyclohexyl ring.

  • 3D Superimposition: Align compounds to the most active lead (e.g., CMPD-03).

  • Decoy Validation (Self-Validation Step):

    • Causality: A model is only valid if it rejects false positives. Screen the model against a decoy database (e.g., DUD-E). Validation loop: If the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) falls below 0.75, the spatial tolerances of the HBA feature are automatically tightened by 0.5 Å until enrichment is achieved.

Pharmacophore_Workflow S1 Ligand Library Preparation S2 Conformational Sampling S1->S2 3D Generation S3 Pharmacophore Feature Extraction S2->S3 Feature Mapping S4 3D Superimposition & Alignment S3->S4 Spatial Alignment S5 Scoring & Hit Identification S4->S5 RMSD Calculation

Caption: Step-by-step computational workflow for 3D pharmacophore elucidation and hit identification.

Protocol B: In Vitro Functional Validation (cAMP HTRF Assay)

To validate GPR84 agonism, we measure the inhibition of forskolin-induced cAMP production.

  • Cell Preparation: Plate CHO cells stably expressing hGPR84 at 10,000 cells/well in a 384-well plate.

  • Compound Stimulation: Treat cells with the piperidine derivatives (dose-response: 1 pM to 10 μM) in the presence of 10 μM Forskolin and 0.5 mM IBMX (phosphodiesterase inhibitor).

    • Causality: IBMX is mandatory to prevent the rapid degradation of cAMP by endogenous phosphodiesterases, ensuring the signal window remains wide enough for accurate

      
       calculation.
      
  • HTRF Detection: Add Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody.

    • Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because the time-gated emission eliminates auto-fluorescence artifacts frequently caused by highly lipophilic, conjugated phenoxy derivatives.

  • Data Normalization (Self-Validation Step): Normalize data against a full agonist reference (e.g., 6-OAU). If the Z'-factor of the control wells drops below 0.5, the assay plate is automatically flagged for rejection due to unacceptably high variance.

Mechanistic Visualization: GPR84 Biased Signaling

Cyclohexyl-phenoxy piperidines acting as GPR84 agonists trigger a specific


 coupled pathway, leading to the suppression of adenylyl cyclase and a subsequent drop in cAMP. This pathway is highly biased, avoiding 

-arrestin recruitment, which minimizes receptor desensitization [1].

GPR84_Signaling Ligand Cyclohexyl-Phenoxy Piperidine Agonist Receptor GPR84 Receptor (GPCR) Ligand->Receptor Binds & Activates Gi_Protein Gi/o Protein Complex (αi, β, γ) Receptor->Gi_Protein Conformational Change AC Adenylyl Cyclase (Effector) Gi_Protein->AC αi Subunit Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis PKA Protein Kinase A (Inhibited) cAMP->PKA Reduced Activation Effect Modulation of Inflammatory Cytokines PKA->Effect Downstream Signaling

Caption: GPR84 Gi/o-coupled signaling cascade modulated by cyclohexyl-phenoxy piperidine agonists.

Conclusion

The cyclohexyl-substituted phenoxy piperidine scaffold is a highly tunable pharmacophore. By manipulating the linker length and the regiochemistry of the cyclohexyl group, medicinal chemists can rationally design highly selective ligands for diverse targets ranging from GPR84 to Sigma-1 receptors. Employing rigorous, self-validating in silico and in vitro workflows ensures that structural modifications translate reliably into potent, metabolically stable clinical candidates.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source: ACS Publications URL
  • A pharmacophore model for dopamine D4 receptor antagonists Source: ResearchGate URL
  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy)

Sources

Technical Monograph: 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth characterization of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine , a specific chemical entity belonging to the 4-(aryloxymethyl)piperidine class. This scaffold is frequently utilized in medicinal chemistry as a pharmacophore for Sigma-1 receptor ligands , monoamine transporter inhibitors , and GPCR modulators .

Structural Identifiers & Physicochemical Profiling

Part 1: Structural Identification

This compound represents a lipophilic ether-linked piperidine, characterized by a bulky hydrophobic cyclohexyl group ortho to the ether linkage and a para-chlorine substituent on the phenoxy ring.

Core Identifiers
Identifier TypeValue
IUPAC Name 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine
Canonical SMILES Clc1ccc(OCC2CCNCC2)c(C3CCCCC3)c1
Isomeric SMILES ClC1=CC=C(OCC2CCNCC2)C(C3CCCCC3)=C1
InChI String InChI=1S/C18H26ClNO/c19-15-6-7-17(18(12-15)14-4-2-1-3-5-14)21-13-16-8-10-20-11-9-16/h6-7,12,14,16,20H,1-5,8-11,13H2
Molecular Formula C₁₈H₂₆ClNO
Molecular Weight 307.86 g/mol
Structural Visualization (Connectivity)

The following diagram illustrates the fragmentation and key functional zones of the molecule, highlighting the hydrophobic domain (Cyclohexyl/Chloro-phenyl) and the polar basic domain (Piperidine).

ChemicalStructure Piperidine Piperidine Ring (Basic Amine, pKa ~10.5) Linker Ether Linker (-OCH2-) Piperidine->Linker C4 Attachment Phenyl Phenoxy Core (Aromatic Scaffold) Linker->Phenyl Ether Bond Substituents Substituents (4-Cl, 2-Cyclohexyl) Phenyl->Substituents Ortho/Para subst.

Figure 1: Structural decomposition of the target molecule into functional pharmacophores.

Part 2: Physicochemical Properties (In Silico)

Understanding the physicochemical profile is critical for predicting bioavailability and blood-brain barrier (BBB) penetration, which is relevant for this class of CNS-active scaffolds.

PropertyValue (Predicted)Causality / Implication
LogP (Octanol/Water) ~5.2 ± 0.4High Lipophilicity: Driven by the cyclohexyl and chlorophenyl groups. Suggests high tissue distribution but potential solubility issues in aqueous media.
TPSA ~21.3 ŲLow Polarity: Indicates excellent membrane permeability and high probability of BBB penetration.
pKa (Basic) ~10.8Piperidine Nitrogen: Exists predominantly as the cation at physiological pH (7.4), aiding interaction with Asp/Glu residues in receptor binding pockets.
Rotatable Bonds 4Conformational Flexibility: Allows the molecule to adopt induced-fit conformations within binding pockets (e.g., Sigma-1, DAT).
H-Bond Donors 1 (NH)Interaction Point: The secondary amine acts as a key hydrogen bond donor.

Part 3: Synthesis & Methodology

Retrosynthetic Analysis
  • Disconnection: Ether bond (O-CH2).

  • Fragment A (Nucleophile): 4-Chloro-2-cyclohexylphenol (Commercially available or synthesized via Friedel-Crafts alkylation of 4-chlorophenol).

  • Fragment B (Electrophile): N-Boc-4-(iodomethyl)piperidine or N-Boc-4-(hydroxymethyl)piperidine (mesylated).

Step-by-Step Protocol (Self-Validating System)

Reagents:

  • A: 4-Chloro-2-cyclohexylphenol (1.0 eq)

  • B: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃, 2.5 eq)[1]

  • Solvent: DMF (Anhydrous) or Acetonitrile.

Workflow:

  • Activation: In a flame-dried round-bottom flask, dissolve 4-Chloro-2-cyclohexylphenol in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 30 minutes. Checkpoint: The suspension should turn slightly yellow, indicating phenoxide formation.

  • Alkylation: Add tert-butyl 4-(bromomethyl)piperidine-1-carboxylate dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1). Validation: Disappearance of the phenol spot (Rf ~0.6) and appearance of the product (Rf ~0.8).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection (The Critical Step): Dissolve the intermediate in DCM. Add TFA (20% v/v). Stir for 1 hour. Evaporate volatiles.

  • Free Base Formation: Redissolve residue in DCM, wash with sat. NaHCO₃. Dry and concentrate to yield the target free base.

Synthesis Workflow Diagram

Synthesis Phenol 4-Chloro-2-cyclohexylphenol Reaction Step 1: Alkylation (SN2) K2CO3, DMF, 60°C Phenol->Reaction Linker N-Boc-4-(bromomethyl)piperidine Linker->Reaction Intermediate Intermediate: N-Boc-Protected Ether Reaction->Intermediate Deprotection Step 2: Deprotection TFA/DCM or HCl/Dioxane Intermediate->Deprotection Final Target Product: 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine Deprotection->Final

Figure 2: Convergent synthesis pathway utilizing standard nucleophilic substitution.

Part 4: Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified.

Predicted ¹H NMR (400 MHz, CDCl₃)
  • δ 7.15 (d, 1H): Aromatic proton at C3 (meta to ether, ortho to Cl).

  • δ 7.05 (dd, 1H): Aromatic proton at C5.

  • δ 6.75 (d, 1H): Aromatic proton at C6 (ortho to ether).

  • δ 3.80 (d, 2H, J=6.5 Hz): O-CH₂ protons. Key diagnostic signal confirming ether formation.

  • δ 3.10 (m, 2H): Piperidine equatorial protons (adjacent to N).

  • δ 2.85 (m, 1H): Cyclohexyl benzylic proton (C1').

  • δ 2.60 (m, 2H): Piperidine axial protons.

  • δ 1.20 - 1.90 (m, 15H): Overlapping multiplets from cyclohexyl ring and piperidine C3/C5/C4 protons.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected [M+H]⁺: m/z 308.18 (³⁵Cl isotope) and 310.18 (³⁷Cl isotope) in a 3:1 ratio.

  • Fragmentation: Loss of the piperidine-methyl group (m/z ~98) is a common fragmentation pathway for this class.

Part 5: References

  • PubChem Compound Summary. 4-(Cyclohexylmethyl)piperidine derivatives and related structures. National Center for Biotechnology Information. Link

  • ChemicalBook. 4-Chloro-2-cyclohexylphenol Properties and Synthesis. ChemicalBook Inc. Link

  • Journal of Medicinal Chemistry. Synthesis and SAR of Piperidine-based Sigma Receptor Ligands. ACS Publications. (Contextual reference for scaffold application). Link

  • BenchChem. Technical protocols for ether synthesis via Mitsunobu and SN2 reactions.Link

Sources

Methodological & Application

Synthesis protocols for 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine

Introduction

4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine is a piperidine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a substituted phenoxy group linked to a piperidine moiety, makes it an interesting scaffold for exploring various biological targets. This document provides a comprehensive guide for its synthesis, intended for researchers, scientists, and professionals in the field of drug development. The synthetic strategy is designed around robust and well-established chemical transformations, ensuring reproducibility and scalability.

The chosen synthetic pathway involves a convergent approach, wherein two key intermediates, 4-Chloro-2-cyclohexylphenol and a reactive piperidine derivative, are synthesized separately and then coupled in the final step. This strategy allows for optimization of each step independently and ensures a higher overall yield. The final coupling is achieved via the Williamson ether synthesis, a classic and highly reliable method for forming ether linkages.[1][2]

Overall Synthetic Scheme

The synthesis is broken down into three main parts:

  • Part I: Synthesis of the Phenolic Intermediate (1) : Friedel-Crafts alkylation of p-chlorophenol.

  • Part II: Synthesis of the Piperidine Intermediate (4) : Preparation of a piperidine precursor with a suitable leaving group for nucleophilic substitution.

  • Part III: Final Coupling and Deprotection : Williamson ether synthesis to form the target ether linkage, followed by removal of the protecting group.

Synthetic_Pathway cluster_part1 Part I: Phenol Synthesis cluster_part2 Part II: Piperidine Intermediate Synthesis cluster_part3 Part III: Coupling & Deprotection pCP p-Chlorophenol phenol_int 1. 4-Chloro-2-cyclohexylphenol pCP->phenol_int Friedel-Crafts Alkylation (HClO4 catalyst) cHexOH Cyclohexanol cHexOH->phenol_int Friedel-Crafts Alkylation (HClO4 catalyst) piperidine_ester Ethyl 4-piperidinecarboxylate piperidine_alc 2. (Piperidin-4-yl)methanol piperidine_ester->piperidine_alc LiAlH4 Reduction boc (Boc)2O TsCl Tosyl Chloride HCl HCl coupled_boc 5. N-Boc-4-[(4-Chloro-2-cyclohexylphenoxy) methyl]piperidine phenol_int->coupled_boc Williamson Ether Synthesis (NaH, DMF) piperidine_boc_alc 3. N-Boc-4-(hydroxymethyl)piperidine piperidine_alc->piperidine_boc_alc Boc Protection piperidine_tosyl 4. N-Boc-4-(tosyloxymethyl)piperidine piperidine_boc_alc->piperidine_tosyl Tosylation piperidine_tosyl->coupled_boc Williamson Ether Synthesis (NaH, DMF) product Final Product 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine coupled_boc->product Boc Deprotection (HCl)

Fig 1. Overall workflow for the synthesis of the target compound.

Part I: Synthesis of Intermediate 1: 4-Chloro-2-cyclohexylphenol

The synthesis of this key intermediate is achieved through the Friedel-Crafts alkylation of p-chlorophenol with cyclohexanol. This reaction utilizes a strong acid catalyst, such as perchloric acid, to promote the formation of a cyclohexyl cation, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[3] The ortho-position to the hydroxyl group is preferentially alkylated due to the directing effect of the hydroxyl group.

Experimental Protocol
  • Setup : To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add p-chlorophenol and the perchloric acid catalyst.

  • Heating : Heat the mixture to the desired reaction temperature (e.g., 140°C) with constant stirring.[3]

  • Addition of Cyclohexanol : Once the temperature has stabilized, add cyclohexanol dropwise from the dropping funnel over a period of 2 hours.

  • Reaction : After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.[3]

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dissolve the mixture in a suitable organic solvent, such as diethyl ether.

    • Neutralize the solution by washing it with a saturated sodium bicarbonate solution, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-chloro-2-cyclohexylphenol.

ParameterValue/ConditionSource
Molar Ratio (p-chlorophenol:cyclohexanol)8:1[3]
Catalyst (Perchloric Acid)5% by weight of p-chlorophenol[3]
Reaction Temperature140°C[3]
Reaction Time3-4 hours total[3]
Expected Yield ~96% [3]

Part II: Synthesis of Intermediate 4: N-Boc-4-(tosyloxymethyl)piperidine

This intermediate is prepared in a three-step sequence starting from a commercially available piperidine derivative. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from acting as a nucleophile in the subsequent ether synthesis. The primary alcohol is then converted to a tosylate, which is an excellent leaving group for the SN2 reaction.

Step 2a: Synthesis of (Piperidin-4-yl)methanol (2)

This step involves the reduction of the ester group of ethyl 4-piperidinecarboxylate using a powerful reducing agent, lithium aluminum hydride (LiAlH4).

Protocol:

  • Setup : Suspend LiAlH4 in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.[4]

  • Addition : Slowly add a solution of ethyl 4-piperidinecarboxylate in anhydrous THF to the LiAlH4 suspension.

  • Reaction : After the addition, allow the mixture to warm to room temperature and stir overnight.[4]

  • Quenching : Carefully quench the reaction by cooling it back to 0°C and slowly adding water, followed by a 15% aqueous NaOH solution, and then more water.[4] This procedure (Fieser workup) is crucial for safely destroying excess LiAlH4 and precipitating aluminum salts.

  • Isolation : Stir the resulting mixture for 30 minutes, then filter off the white precipitate. Concentrate the filtrate under reduced pressure to obtain (piperidin-4-yl)methanol, which is often used in the next step without further purification.[4] A quantitative yield is typically expected.[4]

Step 2b: Synthesis of N-Boc-4-(hydroxymethyl)piperidine (3)

The secondary amine of the piperidine ring is protected using di-tert-butyl dicarbonate ((Boc)2O).

Protocol:

  • Dissolution : Dissolve (piperidin-4-yl)methanol in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Base and Reagent Addition : Add a base, such as triethylamine or sodium bicarbonate, followed by the dropwise addition of (Boc)2O.

  • Reaction : Stir the mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up : If using an aqueous system, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the Boc-protected alcohol.

Step 2c: Synthesis of N-Boc-4-(tosyloxymethyl)piperidine (4)

The final step in preparing the piperidine intermediate is the conversion of the hydroxyl group to a tosylate.

Protocol:

  • Setup : Dissolve N-Boc-4-(hydroxymethyl)piperidine in anhydrous dichloromethane or pyridine and cool to 0°C.

  • Reagent Addition : Add p-toluenesulfonyl chloride (TsCl) portion-wise, followed by a base such as triethylamine or DMAP (4-dimethylaminopyridine) if not using pyridine as the solvent.

  • Reaction : Stir the reaction at 0°C for a few hours and then allow it to warm to room temperature overnight.

  • Work-up : Quench the reaction with water. Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to give the pure tosylate intermediate.

Part III: Final Coupling and Deprotection

Step 3a: Williamson Ether Synthesis to form (5)

This step unites the two key intermediates via an SN2 reaction. The acidic proton of the phenol (1) is removed by a strong base to form a nucleophilic phenoxide, which then displaces the tosylate leaving group from the piperidine intermediate (4).[2]

Fig 2. Mechanism of the Williamson ether synthesis step. (Note: Images are placeholders)

Protocol:

  • Phenoxide Formation : In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous dimethylformamide (DMF). Cool the suspension to 0°C and slowly add a solution of 4-chloro-2-cyclohexylphenol (1) in DMF. Stir for 30-60 minutes at this temperature to allow for complete deprotonation.

  • Coupling Reaction : Add a solution of N-Boc-4-(tosyloxymethyl)piperidine (4) in DMF to the phenoxide solution. Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., to 50-60°C) may be required to drive the reaction to completion.

  • Work-up : Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the combined organic extracts with water and brine.

  • Purification : Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the Boc-protected final product (5).

Step 3b: Boc Deprotection

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

Protocol:

  • Acid Treatment : Dissolve the Boc-protected compound (5) in a suitable solvent like dichloromethane, methanol, or 1,4-dioxane.

  • Reaction : Add a strong acid, such as hydrochloric acid (often as a solution in dioxane or methanol) or trifluoroacetic acid (TFA).[5] Stir the mixture at room temperature for 1-4 hours.

  • Isolation :

    • If using HCl, the hydrochloride salt of the product may precipitate. It can be collected by filtration.

    • Alternatively, the solvent and excess acid can be removed under reduced pressure.

    • To obtain the free base, the residue can be dissolved in water, basified with NaOH or Na2CO3, and extracted with an organic solvent.

  • Final Purification : The final product can be purified by recrystallization of its salt form or by column chromatography of the free base.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH4) : Extremely reactive with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. Quenching must be done slowly and at low temperatures.

  • Sodium Hydride (NaH) : Flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Strong Acids and Bases : Perchloric acid, hydrochloric acid, and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents : Dichloromethane is a suspected carcinogen. Diethyl ether and THF are flammable and can form explosive peroxides. Handle all solvents in a well-ventilated fume hood.

References

  • Islam, M. R., et al. Synthesis of 2-Cycloalkyl-4-chlorophenols. Journal of the Bangladesh Chemical Society.
  • Lyle, Jr. et al. 1-[3-(diphenylamino)propyl]-alpha-penyl-4-piperidine methanol. U.S.
  • University of Colorado, Boulder. The Williamson Ether Synthesis. Department of Chemistry and Biochemistry.
  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Application Notes and Protocols for Ether Linkage Formation in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Piperidine Ethers in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast number of FDA-approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise molecular recognition. The introduction of an ether linkage to the piperidine ring further expands its utility, enabling the exploration of new chemical space and the fine-tuning of pharmacological activity. Ether functionalities can modulate a molecule's lipophilicity, hydrogen bonding capacity, and conformational preferences, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile methods for the formation of ether linkages in piperidine derivatives. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for three principal synthetic strategies: the classical Williamson ether synthesis, the stereospecific Mitsunobu reaction, and the powerful palladium-catalyzed Buchwald-Hartwig C-O coupling. Additionally, a brief overview of the Ullmann condensation will be presented as a relevant alternative.

Comparative Overview of Key Etherification Methods

For a rapid assessment of the most suitable method for a specific synthetic challenge, the following table summarizes the key features of the three primary techniques discussed in this guide.

FeatureWilliamson Ether SynthesisMitsunobu ReactionBuchwald-Hartwig C-O Coupling
Bond Formed Alkyl ethersAlkyl and aryl ethersAryl ethers
Key Reagents Strong base (e.g., NaH), alkyl halidePhosphine (e.g., PPh₃), azodicarboxylate (e.g., DEAD, DIAD)Palladium catalyst, phosphine ligand, base
Stereochemistry Inversion at the electrophilic carbon (if chiral)Inversion at the alcohol stereocenterRetention of stereochemistry
Substrate Scope Best with primary alkyl halides; secondary and tertiary halides prone to elimination.Primary and secondary alcohols; acidic nucleophiles (pKa < 15).Wide range of aryl halides and alcohols.
Key Advantages Cost-effective, simple procedure for alkyl ethers.Mild conditions, predictable stereochemical outcome.[1]Broad substrate scope, high functional group tolerance.
Limitations Strong basic conditions can be incompatible with sensitive functional groups; elimination side reactions.[2][3]Stoichiometric amounts of reagents, formation of byproducts that can complicate purification.[4]Catalyst cost, sensitivity to air and moisture for some catalyst systems.

The Williamson Ether Synthesis: A Classic and Cost-Effective Approach

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a fundamental and widely used method for the preparation of symmetrical and asymmetrical ethers.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide, generated by the deprotonation of an alcohol, displaces a halide from an organohalide.[2][6]

Mechanism and Rationale

The reaction is initiated by the deprotonation of the piperidinol hydroxyl group with a strong base, such as sodium hydride (NaH), to form a highly nucleophilic alkoxide. This alkoxide then attacks the primary or secondary alkyl halide in a concerted SN2 fashion, leading to the formation of the ether and a metal halide salt.[2] The choice of a primary alkyl halide is crucial to maximize the yield of the desired ether, as secondary and tertiary halides are prone to undergo E2 elimination as a competing side reaction, especially in the presence of a strong, sterically unhindered base.[2][6] Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed to enhance the nucleophilicity of the alkoxide.

Experimental Protocol: Synthesis of 1-Boc-4-benzyloxypiperidine

This protocol details the synthesis of a benzyl ether from N-Boc-4-hydroxypiperidine, a common building block in medicinal chemistry.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous THF. Stir the mixture until the solid is fully dissolved.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkyl Halide Addition: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-4-benzyloxypiperidine.

Workflow for Williamson Ether Synthesis

Caption: Workflow for the synthesis of 1-Boc-4-benzyloxypiperidine.

The Mitsunobu Reaction: Precision and Stereochemical Control

The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols into a variety of functional groups, including ethers.[1] Discovered by Oyo Mitsunobu, this reaction is particularly valuable in complex molecule synthesis where the retention of stereochemical integrity is paramount.[7]

Mechanism and Rationale

The Mitsunobu reaction proceeds through a redox-condensation mechanism involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate. This intermediate then deprotonates the nucleophile (in this case, a phenol or another alcohol). The piperidinol then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the conjugate base of the nucleophile displaces the oxyphosphonium group via an SN2 pathway, resulting in the desired ether with complete inversion of stereochemistry at the carbinol carbon.[1]

Experimental Protocol: O-Arylation of N-Boc-4-hydroxypiperidine

This protocol provides a detailed procedure for the coupling of N-Boc-4-hydroxypiperidine with a phenolic nucleophile.[1]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Phenol (or substituted phenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), the phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes, to yield the desired aryl piperidinyl ether.

Workflow for the Mitsunobu Reaction

Caption: Generalized workflow for the Mitsunobu O-arylation of N-Boc-4-hydroxypiperidine.

Buchwald-Hartwig C-O Coupling: A Powerful Tool for Aryl Ether Synthesis

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of C-N bonds.[5] An important extension of this methodology is the formation of C-O bonds, providing a powerful and general route to aryl ethers under milder conditions than traditional methods like the Ullmann condensation.[8]

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig C-O coupling is believed to proceed through a series of well-defined steps.[9] Initially, a Pd(0) species undergoes oxidative addition to the aryl halide, forming a Pd(II) complex. This is followed by coordination of the piperidinol and subsequent deprotonation by a base to form a palladium alkoxide intermediate. The crucial step is the reductive elimination from this intermediate, which forms the desired C-O bond and regenerates the active Pd(0) catalyst.[9] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally promoting the reductive elimination step.

Representative Protocol: O-Arylation of N-Boc-3-hydroxypiperidine

The following is a representative protocol for the Buchwald-Hartwig C-O coupling of a piperidinol with an aryl bromide, adapted from general procedures for this class of reaction.

Materials:

  • N-Boc-3-hydroxypiperidine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd precatalyst

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or RuPhos)

  • A strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

  • Magnetic stirrer

  • Oil bath

  • Inert gas (Argon or Nitrogen) supply

  • Celite

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), N-Boc-3-hydroxypiperidine (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow for Buchwald-Hartwig C-O Coupling

Caption: Generalized workflow for the Buchwald-Hartwig O-arylation of a piperidinol.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-promoted reaction for the formation of aryl ethers from an aryl halide and an alcohol.[10] While it often requires harsher conditions (high temperatures and polar aprotic solvents) than the palladium-catalyzed methods, it can be a useful alternative, particularly when palladium-based methods are unsuccessful or when cost is a primary concern.[10] Modern iterations of the Ullmann reaction utilize soluble copper catalysts and ligands, which can lead to improved yields and milder reaction conditions. The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[10]

Conclusion

The formation of ether linkages in piperidine derivatives is a critical transformation in the synthesis of novel bioactive molecules. The choice of synthetic method depends on several factors, including the nature of the desired ether (alkyl or aryl), the presence of other functional groups, stereochemical considerations, and scalability. The Williamson ether synthesis offers a straightforward and economical route to alkyl ethers, while the Mitsunobu reaction provides unparalleled control over stereochemistry. For the synthesis of aryl ethers, the Buchwald-Hartwig C-O coupling has emerged as a powerful and versatile method with broad substrate scope. By understanding the principles and practical aspects of these key reactions, researchers can effectively navigate the synthesis of a diverse range of piperidine ethers to advance their drug discovery programs.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap. (2020, March 31). Retrieved March 7, 2026, from [Link]

    • The Williamson Ether Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Williamson ether synthesis. (2020, July 15). Retrieved March 7, 2026, from [Link]

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • N-Hydroxypiperidine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved March 7, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 7, 2026, from [Link]

  • Mitsunobu Reaction. (2019, August 26). Retrieved March 7, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Using 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine in SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine (CAS 946758-88-9) in Structure-Activity Relationship (SAR) studies. This compound represents a classic "Lipophilic Amine" pharmacophore , widely utilized in medicinal chemistry to probe hydrophobic binding pockets in GPCRs (e.g., Sigma-1, Muscarinic), ion channels, and transporter proteins.

Executive Summary & Mechanistic Rationale

In drug discovery, the 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine scaffold serves as a critical "tool compound" for evaluating the druggability of hydrophobic domains. Its structure combines three distinct functional regions, each serving a specific role in molecular recognition:

  • The Lipophilic Tail (4-Chloro-2-cyclohexylphenol):

    • Function: Provides high-affinity anchoring via Van der Waals and

      
      -stacking interactions. The cyclohexyl group at the ortho position introduces significant steric bulk and lipophilicity (cLogP contribution ~ +2.5), often necessary to fill large hydrophobic cavities found in Sigma-1 receptors  or GPR84  allosteric sites.
      
    • SAR Utility: Used to test the "size limit" of a binding pocket. If this bulky cyclohexyl group is tolerated, the pocket is classified as "open/flexible."

  • The Linker (Oxymethyl):

    • Function: A flexible ether linkage that decouples the electronic properties of the aromatic ring from the basic amine.

    • SAR Utility: Modulating the linker length (oxymethyl vs. oxyethyl) probes the optimal distance between the hydrophobic anchor and the ionic interaction site.

  • The Polar Head (Piperidine):

    • Function: Contains a secondary amine (pKa ~10-11), which is predominantly protonated at physiological pH. This cation forms a critical salt bridge with Aspartate or Glutamate residues in the target protein (e.g., Asp126 in Sigma-1).

    • SAR Utility: The piperidine ring provides a vector for further functionalization (N-alkylation) to tune solubility and blood-brain barrier (BBB) permeability.

Chemical Synthesis & Preparation Protocol

Objective: Synthesize high-purity (>98%) material for biological assay validation. Method: Williamson Ether Synthesis followed by Acidic Deprotection.

Reagents Required:
  • Starting Material A: 4-Chloro-2-cyclohexylphenol (CAS 15169-52-5)

  • Starting Material B: N-Boc-4-(bromomethyl)piperidine (CAS 158407-04-6)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (anhydrous)

  • Deprotection Agent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Step-by-Step Protocol:
  • Coupling Reaction (Ether Formation):

    • Dissolve 4-Chloro-2-cyclohexylphenol (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add

      
        (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Add N-Boc-4-(bromomethyl)piperidine (1.2 eq) dropwise.

    • Heat the reaction mixture to 80°C for 12–16 hours under nitrogen atmosphere.

    • Monitoring: Check reaction progress via LC-MS (Target Mass: [M+H-Boc]

      
       or [M+Na]
      
      
      
      ).
    • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

      
       and concentrate. Purify intermediate via flash chromatography (Hexane/EtOAc).
      
  • Boc-Deprotection:

    • Dissolve the purified intermediate in DCM (0.1 M).

    • Add TFA (20% v/v final concentration) at 0°C.

    • Stir at room temperature for 2 hours.

    • Workup: Concentrate in vacuo.[1] Basify with saturated

      
       to pH > 10. Extract with DCM (3x).
      
    • Purification: If necessary, convert to HCl salt using 2M HCl in ether for crystallization.

  • Quality Control:

    • NMR: Verify the diagnostic doublet for the

      
       protons (~3.8 ppm) and the cyclohexyl multiplets.
      
    • Purity: Must be >95% by HPLC for biological testing.

Biological Assay Protocols

A. Competitive Binding Assay (Sigma-1 Receptor Model)

Rationale: This scaffold is highly homologous to known Sigma-1 ligands. This assay validates the compound's affinity.

Materials:

  • Membrane Source: Guinea pig brain homogenates or CHO cells overexpressing hSigma-1.

  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Test Compound: 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine (dissolved in DMSO).

Protocol:

  • Preparation: Dilute test compound in assay buffer (50 mM Tris-HCl, pH 7.4) to generate a 10-point concentration curve (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 100 µL membrane suspension (20 µg protein), 50 µL radioligand (final conc. 2 nM), and 50 µL test compound.

  • Equilibrium: Incubate at 37°C for 120 minutes (slow kinetics expected due to high lipophilicity).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic tail.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
B. Metabolic Stability Assessment (Microsomal Stability)

Rationale: The cyclohexyl ring and the piperidine ring are metabolic "hotspots" for oxidation.

Protocol:

  • Incubation: Incubate test compound (1 µM) with Human/Mouse Liver Microsomes (0.5 mg/mL protein) and NADPH regenerating system.

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Note: If

      
       is high (>50 µL/min/mg), the cyclohexyl group is likely undergoing hydroxylation. SAR strategy: Replace cyclohexyl with a gem-dimethyl cyclohexyl or a phenyl ring.
      

SAR Decision Framework & Data Visualization

The following diagram illustrates the logical flow for optimizing this scaffold based on assay results.

SAR_Logic_Flow Start Compound Evaluation: 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine Binding Binding Affinity (Ki) Start->Binding Potent High Potency (Ki < 50 nM) Binding->Potent Good Fit Weak Low Potency (Ki > 1 uM) Binding->Weak Steric Clash? Metab Metabolic Stability (CLint) Potent->Metab Opt_Linker Strategy A: Shorten Linker (Remove -CH2-) Weak->Opt_Linker Adjust Distance Stable Stable (CLint < 20) Metab->Stable Ideal Profile Unstable Unstable (CLint > 50) Metab->Unstable Oxidation Liability Lead Lead Candidate Selection Stable->Lead Opt_Tail Strategy B: Rigidify Tail (Cyclohexyl -> Phenyl) Unstable->Opt_Tail Cyclohexyl Oxidation Opt_Head Strategy C: Block Metabolism (Fluorinate Piperidine) Unstable->Opt_Head N-Dealkylation Opt_Tail->Lead Opt_Head->Lead

Caption: Decision tree for optimizing the Piperidine-Ether scaffold based on potency and metabolic feedback.

Comparative Data Summary (Hypothetical Reference Values)
Analog IDR1 (Tail)LinkerR2 (Head)Sigma-1

(nM)
LogD (pH 7.4)Microsomal

(min)
Target Cmpd 4-Cl-2-Cyclohexyl-Ph -OCH2- Piperidine 12 4.2 18
Analog 14-Cl-Ph (No Cyclohexyl)-OCH2-Piperidine4502.8>60
Analog 24-Cl-2-Cyclohexyl-Ph-O- (Direct)Piperidine>10004.522
Analog 34-Cl-2-Cyclohexyl-Ph-OCH2-N-Methyl-Pip84.412

Interpretation: The significant drop in potency for Analog 1 confirms that the Cyclohexyl group is essential for filling the hydrophobic pocket. Analog 2 shows that the methylene linker is critical for correct orientation.

References

  • Santa Cruz Biotechnology (SCBT). 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine Product Sheet. Accessed 2023.[2][3] Link

  • Chu, U. B., et al. (2015). Noncompetitive inhibition of the Sigma-1 receptor by major lipophilic ligands. Journal of Pharmacology and Experimental Therapeutics. Link

  • Labriola, J. M., et al. (2013). Structure-Activity Relationships of GPR84 Agonists: The Role of Lipophilic Tails. ACS Medicinal Chemistry Letters. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Lipophilic Pharmacophores. Elsevier. Link

Sources

Application Note: Reagents and Protocols for Coupling 4-Chloro-2-cyclohexylphenol with Piperidine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic guide for the successful etherification of sterically hindered phenols with basic piperidine linkers.

Substrate Analysis and Strategic Overview

In medicinal chemistry, coupling a functionalized phenol with a basic amine linker (such as a piperidine derivative) is a fundamental strategy for generating pharmacophores with improved solubility and target affinity. However, the substrate 4-chloro-2-cyclohexylphenol (PubChem CID 83120) presents a unique synthetic challenge[1].

The phenolic hydroxyl group is significantly shielded by the bulky ortho-cyclohexyl substituent. Furthermore, the para-chloro group exerts an electron-withdrawing inductive effect, slightly increasing the acidity of the phenol but doing nothing to alleviate the steric congestion. Standard alkylation conditions often result in sluggish kinetics, incomplete conversion, or competing side reactions.

To successfully couple this substrate with a piperidine linker, two primary strategies are recommended:

  • The "Naked Anion" Williamson Ether Synthesis (using an alkyl halide piperidine linker).

  • The High-Concentration Mitsunobu Reaction (using an alcohol piperidine linker).

Strategy A: The "Naked Anion" Williamson Ether Synthesis

When coupling 4-chloro-2-cyclohexylphenol with a linker such as 1-(2-chloroethyl)piperidine, standard bases like potassium carbonate (


) often fail to drive the reaction to completion due to the steric bulk of the ortho-cyclohexyl group.

The Causality of Base Selection: To overcome this, we employ the "Cesium Effect." As outlined in2[2], cesium carbonate (


) is highly soluble in polar aprotic solvents like DMF. More importantly, the large ionic radius of the cesium cation (

) results in poor coordination with the phenoxide oxygen. This generates a highly reactive, "naked" phenoxide anion that can forcefully execute an

attack on the piperidine linker, bypassing the steric shielding[3].

WilliamsonLogic P 4-Chloro-2- cyclohexylphenol B Base Selection P->B K K2CO3 (Standard) Sluggish Kinetics B->K Cs Cs2CO3 (Optimal) Naked Anion Effect B->Cs Alk Piperidine Alkyl Halide (e.g., Chloroethylpiperidine) K->Alk Poor SN2 Attack Cs->Alk Rapid SN2 Attack Prod Target Aryl Ether (Coupled Product) Alk->Prod

Logical selection of base for the Williamson ether synthesis of hindered phenols.
Protocol: O-Alkylation via Cesium Carbonate

Note: Piperidine alkyl halides are often supplied as hydrochloride salts (e.g., 1-(2-chloroethyl)piperidine HCl) to prevent self-polymerization. You must account for this by adding an extra equivalent of base.

  • Preparation: In an oven-dried round-bottom flask under

    
    , dissolve 4-chloro-2-cyclohexylphenol (1.0 eq) in anhydrous DMF (0.2 M concentration).
    
  • Deprotonation: Add

    
     (2.5 eq). The excess base is required to neutralize the piperidine linker's HCl salt and drive the phenoxide formation. Stir at room temperature for 30 minutes until the solution turns slightly yellow, indicating phenoxide formation.
    
  • Coupling: Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) in one portion.

  • Heating: Heat the reaction mixture to 80 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is typically complete within 4–6 hours.

  • Workup (Self-Validating): Cool to room temperature and quench with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous

    
     (to remove residual DMF) and brine. Dry over 
    
    
    
    . The crude product can be purified via silica gel chromatography (DCM/MeOH 95:5).

Strategy B: Sterically Hindered Mitsunobu Coupling

If the piperidine linker is an alcohol (e.g., 2-(piperidin-1-yl)ethan-1-ol), the Mitsunobu reaction is the premier method for etherification[4].

The Causality of Reagent Choice: Standard Mitsunobu conditions use Diethyl azodicarboxylate (DEAD). However, DEAD is thermally unstable and poses explosion risks. We strictly recommend Diisopropyl azodicarboxylate (DIAD) , which is a stable liquid at room temperature and offers identical reactivity profiles[5]. Furthermore, because 4-chloro-2-cyclohexylphenol is sterically hindered, standard Mitsunobu kinetics are prohibitively slow. As demonstrated in6[6], running the reaction at a highly concentrated state (1.0 M) or utilizing an ultrasonic bath drastically accelerates the formation of the critical phosphonium intermediate, preventing the decomposition of the betaine adduct[7].

MitsunobuWorkflow A Step 1: Reagent Mixing Phenol + Piperidine Alcohol + PPh3 B Step 2: Thermal Control Cool to 0 °C under N2 A->B C Step 3: Activation Dropwise addition of DIAD B->C D Step 4: Betaine Formation PPh3 + DIAD Adduct C->D Initiates E Step 5: Phosphonium Intermediate Alcohol Activation D->E Proton Transfer F Step 6: Nucleophilic Attack Phenoxide SN2 Attack E->F Inversion of Config. G Step 7: Workup & Purification Precipitate Ph3P=O F->G Yields Ether

Step-by-step mechanistic workflow of the Mitsunobu reaction for etherification.
Protocol: Mitsunobu Reaction with DIAD
  • Preparation: In a dry flask, dissolve 4-chloro-2-cyclohexylphenol (1.0 eq), 2-(piperidin-1-yl)ethan-1-ol (1.2 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF to achieve a high concentration of 1.0 M.
    
  • Thermal Control: Cool the mixture to 0 °C in an ice bath. Crucial Step: The formation of the betaine intermediate is highly exothermic; failure to cool the reaction will result in the thermal degradation of the azodicarboxylate.

  • Activation: Add DIAD (1.5 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. (Alternatively, place the flask in a 40-kHz sonication bath for 2 hours to accelerate the hindered coupling)[6].

  • Workup (Self-Validating): Concentrate the THF under reduced pressure. The major byproduct, triphenylphosphine oxide (

    
    ), is highly soluble in DCM but poorly soluble in cold diethyl ether. Triturate the crude residue with cold diethyl ether/hexanes (1:1) and filter off the precipitated 
    
    
    
    before column chromatography.

Quantitative Data & Optimization

The following table summarizes the optimized parameters for coupling 4-chloro-2-cyclohexylphenol, derived from empirical optimization of sterically hindered substrates.

Reaction StrategyReagents / CatalystSolventTemp & TimeExpected YieldPrimary Byproduct
Williamson (Sub-optimal)

(2.5 eq)
MeCN80 °C, 24h30 - 40%Unreacted Phenol
Williamson (Optimized)

(2.5 eq)
DMF80 °C, 6h85 - 92%E2 Elimination Alkene
Mitsunobu (Standard)

, DEAD, THF
THF (0.1 M)RT, 48h< 20%Hydrazinedicarboxylate
Mitsunobu (Optimized)

, DIAD, THF
THF (1.0 M)RT, 12h75 - 82%Triphenylphosphine Oxide

Analytical Validation & Purification

To ensure the trustworthiness of the protocol, the following self-validating analytical checks must be performed:

  • TLC Staining: 4-chloro-2-cyclohexylphenol is UV-active but will not stain with amine-specific reagents. The coupled piperidine product will be strongly UV-active and will stain bright orange when treated with Dragendorff’s reagent (due to the tertiary amine of the piperidine ring).

  • LC-MS Verification: The starting phenol has a monoisotopic mass of 210.08 Da[1]. If coupled with a standard ethyl-piperidine linker (

    
    ), the resulting ether will present a distinct 
    
    
    
    peak at approximately m/z 322.2. Ensure the mass spectrometer is run in positive ESI mode, as the basic piperidine nitrogen readily protonates.
  • NMR Shifts: In

    
    -NMR, the disappearance of the phenolic -OH broad singlet (typically around 5.0 - 5.5 ppm in 
    
    
    
    ) and the emergence of a triplet near 4.0 - 4.2 ppm (corresponding to the
    
    
    protons of the linker) definitively confirms successful O-alkylation.

References

  • PubChem Compound Summary for CID 83120: 4-Chloro-2-cyclohexylphenol National Center for Biotechnology Information (NIH) [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review PubMed Central (PMC)[Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction The Journal of Organic Chemistry - ACS Publications[Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine Royal Society of Chemistry (RSC)[Link]

  • Product Class 8: Ethers as Protecting Groups Thieme Connect[Link]

Sources

Strategic Deployment of Lipophilic Piperidine Scaffolds in GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of lipophilic piperidine scaffolds in GPCR ligand design Content Type: Application Note and Protocol Guide

Protocols for Synthesis, Pharmacophore Mapping, and Functional Profiling

Executive Summary

The piperidine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs.[1] Its dominance in G Protein-Coupled Receptor (GPCR) ligand design stems from a unique structural duality: the nitrogen atom serves as a protonatable "anchor" capable of forming a critical salt bridge with the conserved Aspartate (D3.32) residue in Class A GPCRs, while the carbon ring provides a versatile vector for projecting lipophilic substituents into deep hydrophobic crevices (e.g., TM3, TM5, TM6).

This Application Note provides a comprehensive technical guide for leveraging lipophilic piperidine scaffolds. We detail the mechanistic basis of binding, provide step-by-step protocols for divergent synthesis and membrane-based binding assays, and offer expert tips for overcoming common challenges associated with highly lipophilic ligands, such as non-specific binding (NSB).

Structural Mechanistic Basis: The "Anchor and Vector" Model

The success of piperidine-based ligands relies on their ability to satisfy the orthosteric binding requirements while exploiting allosteric or sub-pocket regions for selectivity.

The Pharmacophore

In the majority of aminergic GPCRs (e.g., Opioid, Dopamine, Serotonin, Chemokine receptors), the binding mode follows a conserved pattern:

  • The Ionic Anchor: The basic nitrogen of the piperidine is protonated at physiological pH (7.4). This cation forms an ionic bond (salt bridge) with the carboxylate of Asp3.32 (Ballesteros-Weinstein numbering) on Transmembrane Helix 3 (TM3).

  • The Lipophilic Vector: Substituents at the 4-position or N-substituents (via a linker) extend into hydrophobic pockets defined by aromatic residues (e.g., Trp, Phe, Tyr) on TM6 and TM7. This interaction is entropy-driven, displacing "unhappy" water molecules from the lipophilic cavity.

Visualization of Ligand-Receptor Interaction

The following diagram illustrates the canonical interaction model between a 4-substituted lipophilic piperidine and a Class A GPCR.

GPCR_Piperidine_Interaction Ligand_Core Piperidine Core (Protonated N+) Receptor_Anchor Aspartate 3.32 (TM3) Ligand_Core->Receptor_Anchor Ionic Salt Bridge (Critical Anchor) Lipophilic_Tail Lipophilic Substituent (e.g., Benzyl/Anilido) Ligand_Core->Lipophilic_Tail Covalent Linker Signaling Conformational Change (Agonist/Antagonist) Receptor_Anchor->Signaling Stabilization Hydrophobic_Pocket Hydrophobic Pocket (TM5/TM6/TM7) Lipophilic_Tail->Hydrophobic_Pocket Van der Waals / Pi-Stacking Hydrophobic_Pocket->Signaling Helix Movement

Caption: Canonical "Anchor and Vector" binding mode of piperidine ligands in Class A GPCRs.

Experimental Protocols: Synthesis & Derivatization[2][3]

To explore the hydrophobic pocket effectively, a divergent synthetic strategy is required. We recommend Reductive Amination for library generation due to its reliability and the availability of diverse aldehydes.

Protocol A: Divergent Synthesis of N-Substituted Piperidines via Reductive Amination

Objective: To attach various lipophilic "tails" to a 4-substituted piperidine core.

Reagents:

  • Core Scaffold: 4-phenylpiperidine or 4-anilidopiperidine (1.0 equiv).

  • Aldehyde Library: Diverse aryl/alkyl aldehydes (1.1 equiv).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalyst: Acetic acid (catalytic, optional).

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve the piperidine core (0.5 mmol) in DCE (5 mL).

  • Imine Formation: Add the specific aldehyde (0.55 mmol). If the aldehyde is unreactive, add 1-2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Insight: Formation of the imine intermediate is often visible as a slight color change or turbidity.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (0.75 mmol) in one portion.

    • Why STAB? Unlike NaBH4, STAB is mild and will not reduce the aldehyde/ketone before it forms the imine, preventing alcohol side-products.

  • Reaction: Cap the vial and stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the secondary amine.

  • Quench: Add saturated aqueous NaHCO3 (5 mL) and stir vigorously for 10 minutes to neutralize acid and quench excess hydride.

  • Extraction: Extract with DCM (3 x 5 mL). Combine organic layers.

  • Purification: Dry over MgSO4, filter, and concentrate. Purify via preparative HPLC or flash chromatography (typically MeOH/DCM gradient).

Advanced Modification (2024 Update): For late-stage functionalization of the piperidine ring itself (C-H oxidation), refer to the recent enzymatic/radical cross-coupling methods which allow 3D-diversification without de novo synthesis [Source 8, 14].

Biological Characterization: Binding Assays[4][5][6][7][8]

Lipophilic piperidine ligands present a specific challenge: Non-Specific Binding (NSB) . They tend to stick to plasticware and filter mats, artificially inflating potency or masking true affinity.

Protocol B: High-Fidelity Membrane Radioligand Binding Assay

Objective: Determine


 values while minimizing lipophilic artifacts.

Materials:

  • Membrane Prep: CHO or HEK293 cells overexpressing the target GPCR (e.g., Mu-Opioid, CCR5).

  • Radioligand: [3H]-labeled standard (e.g., [3H]-DAMGO for MOR).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2. Crucial Additive: 0.1% BSA (Bovine Serum Albumin) to sequester lipophilic ligands from plastic.

  • Filter Plates: GF/B or GF/C glass fiber filters.

Step-by-Step Procedure:

  • Pre-coating Filters (Critical Step):

    • Soak filter plates in 0.3% Polyethylenimine (PEI) for at least 1 hour at 4°C.

    • Mechanism:[2] PEI is a cationic polymer that neutralizes the negative charge of glass fibers, reducing the non-specific binding of positively charged piperidine ligands.

  • Plate Setup:

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10 µM).

    • Test Compounds: Membrane + Radioligand + Serial Dilution of Piperidine Analog (10 pM to 10 µM).

  • Incubation:

    • Add reagents to a 96-well polypropylene plate (low binding).

    • Incubate at RT for 60–90 minutes to reach equilibrium.

    • Note: Lipophilic ligands often have slow

      
       and 
      
      
      
      rates. Ensure equilibrium is reached.
  • Harvesting:

    • Transfer reaction to the PEI-soaked filter plate using a cell harvester.

    • Wash rapidly (3 x 1 mL) with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection:

    • Dry filters at 50°C for 30 mins.

    • Add liquid scintillant and count on a Microbeta counter.

  • Data Analysis:

    • Calculate

      
       using a 4-parameter logistic fit.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Case Study Data & SAR Analysis

The following table summarizes a hypothetical Structure-Activity Relationship (SAR) study demonstrating the effect of linker length and lipophilicity on Mu-Opioid Receptor (MOR) binding, derived from known trends in fentanyl/piperidine chemistry [Source 18, 20].

Table 1: SAR of N-substituted 4-anilidopiperidines at MOR

Compound IDN-Substituent (R)Linker LengthClogPMOR Ki (nM)Activity Profile
PIP-01 Methyl11.8250Weak Agonist
PIP-02 Phenethyl (Fentanyl-like)23.61.2Potent Agonist
PIP-03 Benzyl12.945Moderate Agonist
PIP-04 Cyclooctyl0 (Direct)4.16.0Antagonist
PIP-05 Cyclooctyl-methyl14.51.4Agonist

Expert Analysis:

  • The "Magic Methyl" Switch: Comparing PIP-04 and PIP-05 reveals a critical insight. A direct attachment of a bulky lipophilic group (Cyclooctyl) often forces the receptor into an inactive conformation (Antagonist). Adding a single methylene spacer (PIP-05) restores the flexibility required to trigger the conformational change for activation (Agonist) [Source 20].

  • Lipophilic Efficiency: While PIP-05 is potent, its high ClogP (4.5) risks metabolic clearance. Optimization should focus on lowering ClogP (e.g., introducing polar heteroatoms in the ring) while maintaining the vector.

Workflow Visualization

The following diagram outlines the integrated workflow from design to functional validation.

Workflow Design Scaffold Design (Piperidine Core) Synth Divergent Synthesis (Reductive Amination) Design->Synth QC QC: LC-MS & NMR (Confirm Purity >95%) Synth->QC Binding Radioligand Binding (Ki Determination) QC->Binding Membrane Membrane Prep (CHO-GPCR) Membrane->Binding Functional Functional Assay (cAMP / GTPγS) Binding->Functional If Ki < 100nM Decision Lead Optimization (LipE Analysis) Functional->Decision Decision->Design Iterate

Caption: Integrated workflow for developing piperidine-based GPCR ligands.

References

  • Revvity. A simple method for preparing GPCR membrane model extracts. 3

  • National Institutes of Health (NIH). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. 4

  • Cambridge MedChem Consulting. Privileged Structures: N-benzyl piperidine. 5[5]

  • Science Daily / Rice University. New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery (2024). 6[7]

  • BenchChem. 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. 8[8]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. 9

  • MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. 10

  • National Institutes of Health (NIH). Molecular insights into GPCR mechanisms for drugs of abuse (Opioids). 11

  • ACS Publications. Tactical Approaches to Interconverting GPCR Agonists and Antagonists. 12

  • BenchChem. The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery. 1

Sources

Application Notes and Protocols: Synthesis of Piperidine Hydrochloride Salts from Ether Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for preparing piperidine hydrochloride salts, starting from piperidine scaffolds containing ether functionalities. The process is dissected into two primary stages: the strategic cleavage of the ether to unmask a hydroxyl group, yielding a piperidinol intermediate, and the subsequent conversion of this intermediate into a stable, crystalline hydrochloride salt. This document details the underlying chemical principles, provides field-tested experimental protocols, and outlines the necessary analytical techniques for product validation. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Significance of Piperidine Salts in Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its derivatives are central to drugs targeting a wide range of conditions, from neurological disorders to infectious diseases.[1][2] However, the free base form of these amine-containing molecules often presents challenges in terms of stability, handling, and aqueous solubility.

Converting the piperidine nitrogen to a hydrochloride salt is a critical step in drug development to overcome these limitations. Salt formation enhances the physicochemical properties of the active pharmaceutical ingredient (API), improving its crystallinity, thermal stability, and, most importantly, its solubility in biological media.[3] This guide focuses on a common synthetic scenario where a hydroxyl group on the piperidine ring is temporarily protected as an ether. We will explore the deprotection of this ether and the subsequent, crucial step of forming the final hydrochloride salt.

Part I: Ether Cleavage for the Synthesis of Piperidinol Intermediates

The use of an ether as a protecting group for a hydroxyl function is a common strategy in multi-step organic synthesis. Its relative inertness makes it stable to a wide range of reaction conditions.[4][5] However, its efficient removal is paramount to revealing the piperidinol intermediate required for the final salt formation.

Mechanistic Rationale for Ether Cleavage

The cleavage of the C-O bond in an ether is typically achieved under strong acidic conditions. The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).[4][6] Following this activation step, the cleavage can proceed via one of two primary nucleophilic substitution pathways:

  • SN2 Mechanism: If the carbon atom of the ether is primary or secondary, a halide nucleophile (such as Br⁻ or I⁻) will attack it in a bimolecular, concerted step, displacing the alcohol. This pathway is favored for less sterically hindered carbons.[4][6]

  • SN1 Mechanism: If the carbon atom is tertiary, benzylic, or allylic, the protonated ether can dissociate to form a stable carbocation intermediate. This carbocation is then rapidly captured by the halide nucleophile.[4][5]

Strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective for this transformation because bromide (Br⁻) and iodide (I⁻) are excellent nucleophiles.[6] Hydrochloric acid (HCl) is generally less effective as chloride (Cl⁻) is a weaker nucleophile.[4] For aryl ethers, which are more resistant to cleavage, strong Lewis acids like boron tribromide (BBr₃) are often the reagents of choice.[6]

Visualization: General Mechanism of Acid-Catalyzed Ether Cleavage

Ether_Cleavage Start Piperidinyl Ether (R-O-R') Protonated Protonated Ether [R-OH+-R'] Start->Protonated + H-X SN2_Transition SN2 Transition State Protonated->SN2_Transition Attack by X⁻ (Primary/Secondary R) SN1_Intermediate Carbocation (R+) + R'-OH Protonated->SN1_Intermediate Loss of R'-OH (Tertiary/Benzylic R) Products_SN2 Piperidinol (R'-OH) + Alkyl Halide (R-X) SN2_Transition->Products_SN2 Products_SN1 Piperidinol (R'-OH) + Alkyl Halide (R-X) SN1_Intermediate->Products_SN1 + X⁻

Caption: Mechanism of acid-catalyzed ether cleavage.

Data Presentation: Comparison of Common Ether Cleavage Reagents
ReagentSubstrate TypeTypical ConditionsCausality & Key Considerations
HBr Alkyl EthersAcetic acid or aqueous HBr, refluxStrong acid and good nucleophile (Br⁻). Effective for primary and secondary ethers.
HI Alkyl EthersAqueous HI, refluxMore reactive than HBr as I⁻ is a superior nucleophile.[6]
BBr₃ Aryl & Alkyl EthersAnhydrous CH₂Cl₂, -78 °C to RTPowerful Lewis acid; particularly effective for cleaving robust aryl methyl ethers.[6]
BCl₃/NaI Alkyl Aryl EthersAnhydrous CH₂Cl₂, 0 °C to RTMilder alternative to BBr₃, where NaI provides the iodide nucleophile.[7]
Experimental Protocol 1: Cleavage of a Methoxy-Piperidine Derivative using HBr

This protocol describes a general procedure for the demethylation of a methoxy-substituted piperidine using hydrobromic acid.

Materials:

  • Methoxy-piperidine derivative (1.0 eq)

  • 48% Aqueous Hydrobromic Acid (HBr) (5-10 eq)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the methoxy-piperidine starting material in 48% aqueous HBr.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (typically 100-120 °C). Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and then further cool in an ice bath.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is basic (~8-9). Caution: This is an exothermic process and will release CO₂ gas. Perform this step slowly in a well-ventilated fume hood.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the piperidinol product with an organic solvent like DCM or EtOAc (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude piperidinol.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization, if necessary.

Part II: Formation and Isolation of Piperidine Hydrochloride Salts

With the piperidinol intermediate in hand, the final step is its conversion to the hydrochloride salt. This is a straightforward acid-base reaction, but the choice of method and careful execution are critical for isolating a pure, crystalline, and stable product.

Methodology and Rationale

The goal is to protonate the basic nitrogen of the piperidine ring with HCl in a controlled manner that facilitates precipitation or crystallization. The most robust and widely used method involves using anhydrous HCl in a non-polar organic solvent.

Why Anhydrous Conditions? The presence of water can lead to the formation of hydrates or result in a hygroscopic, oily product that is difficult to handle and purify.[8] Anhydrous methods ensure the formation of a clean, crystalline salt.

Visualization: Workflow for Piperidine HCl Salt Formation

Salt_Formation_Workflow Start Piperidinol Free Base Dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether, EtOAc) Start->Dissolve Add_HCl Add Anhydrous HCl Solution (e.g., HCl in Ether) Dropwise Dissolve->Add_HCl Precipitate Precipitate Formation (Stir at 0°C to RT) Add_HCl->Precipitate Filter Isolate Solid by Vacuum Filtration Precipitate->Filter Wash Wash with Cold Anhydrous Solvent Filter->Wash Dry Dry Under High Vacuum Wash->Dry Final Pure Piperidinol Hydrochloride Salt Dry->Final

Caption: Experimental workflow for hydrochloride salt formation.

Experimental Protocol 2: Salt Formation Using Hydrogen Chloride in Diethyl Ether

This protocol details the precipitation of a piperidine hydrochloride salt from a solution of the free base.

Materials:

  • Piperidinol intermediate (free base) (1.0 eq)

  • Anhydrous diethyl ether (or another suitable solvent like ethyl acetate or methanol)

  • 2.0 M solution of Hydrogen Chloride in Diethyl Ether (1.0-1.2 eq)

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum flask

  • High vacuum line or vacuum oven

Procedure:

  • Dissolution: Dissolve the piperidinol free base in a minimum amount of anhydrous diethyl ether. Ensure the solid is fully dissolved. If solubility is poor in ether, other solvents like ethyl acetate or a minimal amount of methanol can be used.[8]

  • Cooling: Cool the solution in an ice bath with gentle stirring.

  • Acidification: Using a Pasteur pipette or dropping funnel, add the solution of 2.0 M HCl in diethyl ether dropwise to the stirred solution of the free base.[9]

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid almost immediately upon addition of the acid.[9]

  • Stirring: After the addition is complete, allow the resulting slurry to stir in the ice bath for an additional 15-30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.

  • Drying: Transfer the crystalline solid to a pre-weighed vial and dry thoroughly under high vacuum for several hours to remove all residual solvent. The final product should be a free-flowing crystalline solid.

Part III: Analytical Characterization of the Final Product

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized piperidine hydrochloride salt.[1][10]

TechniquePurposeExpected Observations
¹H NMR Structural verification and confirmation of protonation.Downfield shift of protons alpha to the nitrogen (α-protons) due to the inductive effect of the new positive charge. Appearance of a broad singlet for the N-H⁺ proton, which may exchange with D₂O.[1][11]
¹³C NMR Structural verification.Shifts in the carbon signals, particularly those adjacent to the nitrogen atom.[1][3]
FT-IR Functional group analysis.Appearance of a broad absorption band in the 2400-2700 cm⁻¹ region, characteristic of the R₃N-H⁺ stretching vibration.
Mass Spec. Molecular weight confirmation.The observed mass will correspond to the molecular weight of the free base (the protonated molecule, [M+H]⁺).
Melting Point Purity assessment.A sharp and distinct melting point is indicative of a pure crystalline compound.

Conclusion

The synthesis of piperidine hydrochloride salts from ether-protected precursors is a fundamental two-stage process vital in pharmaceutical chemistry. It involves a carefully selected ether cleavage reaction to yield the crucial piperidinol intermediate, followed by a controlled acid-base reaction to form the stable, crystalline hydrochloride salt. Success in this synthetic sequence hinges on a sound understanding of the underlying reaction mechanisms, judicious choice of reagents and conditions, and meticulous execution of the experimental protocols. The final product's identity and purity must be rigorously confirmed through a suite of standard analytical techniques, ensuring its suitability for further research and development.

References

  • How to make a salt of a novel compound? - ResearchGate. (2012). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • A New Synthesis of Piperidine. Canadian Science Publishing. [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • HCl solution in Diethyl-Ether. Sciencemadness Discussion Board. [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. Royal Society of Chemistry. [Link]

  • Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. [Link]

  • Synthetic method of piperidine hydrochloride.
  • Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Method for preparing (R)-3-amino piperidine hydrochloride.
  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. [Link]

  • Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. [Link]

  • Structure‐Based Design and Synthesis of Piperidinol‐Containing Molecules as New Mycobacterium abscessus Inhibitors. PMC. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

  • Quick Methods for Generating HCl Gas in the Lab. Oreate AI Blog. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • How to quickly prepare HCl gas in a synthesis laboratory? SINOCHEM. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. IUCr Journals. [Link]

Sources

Application Note: Incorporating 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine into Fragment Libraries

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive technical guide for incorporating the scaffold 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine (referred to herein as Fragment CPMP ) into high-throughput fragment-based drug discovery (FBDD) libraries.

Executive Summary & Scaffold Rationale

The integration of Fragment CPMP represents a strategic shift from traditional "flat" aromatic fragments toward 3D-rich, vector-diverse scaffolds . Unlike typical Rule-of-3 (Ro3) fragments that rely heavily on sp²-hybridized systems, CPMP offers high Fsp³ character via its cyclohexyl and piperidine rings, providing unique shape complementarity for globular protein pockets, particularly Class A GPCRs and ion channels.

However, this scaffold presents distinct physicochemical challenges—specifically, the "surfactant-like" duality of a lipophilic tail (chloro-cyclohexyl-phenyl) and a polar cationic head (piperidine). This guide details the protocols required to mitigate aggregation risks, ensure solubility, and validate hits.

Key Physicochemical Profile
PropertyValue (Est.)[1][2][3][4]Implication for Screening
MW ~307.8 DaBorderline Ro3; high ligand efficiency potential.
cLogP 4.2 - 4.8High Risk: Low aqueous solubility; requires DMSO/detergent optimization.
pKa (Basic) ~9.8 (Piperidine N)Positively charged at physiological pH (7.4).
Fsp³ 0.61Excellent 3D shape coverage ("Escape from Flatland").
Rotatable Bonds 4Moderate entropic penalty; good conformational sampling.

Library Incorporation Workflow

The following workflow ensures the fragment is chemically stable, soluble, and screen-ready.

Diagram: CPMP Incorporation & QC Pipeline

CPMP_Workflow Stock Solid Stock Storage (-20°C) Solubilization Solubilization (d6-DMSO, 100-200 mM) Stock->Solubilization Weighing QC_Purity QC 1: Purity (LC-MS/ELSD) Solubilization->QC_Purity Aliquot QC_Purity->Stock Fail: Re-purify QC_Agg QC 2: Aggregation (DLS / Nephelometry) QC_Purity->QC_Agg Pass >95% QC_Agg->Solubilization Fail: Add Tween-20 Plating Acoustic Plating (Echo® Compatible) QC_Agg->Plating Monodisperse Screen Screening Ready (SPR/NMR/X-ray) Plating->Screen On-Demand

Caption: Logical workflow for incorporating lipophilic amine fragments like CPMP, emphasizing aggregation checks before plating.

Detailed Protocols

Protocol A: Solubilization & Stock Preparation

Due to the high cLogP and basic amine, CPMP is prone to forming micelles or crashing out in neutral aqueous buffers.

Materials:

  • Anhydrous DMSO (Grade: PCR/Sequencing).

  • d6-DMSO (for NMR-based QC).

  • Argon gas line.

Steps:

  • Dissolution: Dissolve solid CPMP to a concentration of 100 mM in anhydrous DMSO. Note: Avoid 200 mM unless necessary, as "oiling out" may occur upon freeze-thaw cycles.

  • Water Scavenging: Add 1% (v/v) D2O if preparing for NMR libraries immediately to prevent exchange broadening, though pure d6-DMSO is preferred for long-term storage.

  • Inert Storage: Overlay the vial with Argon gas before sealing to prevent DMSO hygroscopicity (water uptake causes precipitation of lipophilic fragments).

  • Sonicate: Bath sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.

Protocol B: Aggregation Check (Critical Step)

CPMP behaves like a cationic surfactant. False positives in screening (promiscuous inhibition) are highly likely without this step.

Method: Dynamic Light Scattering (DLS)

  • Dilute the 100 mM DMSO stock to 1 mM in the screening buffer (e.g., PBS pH 7.4, 0.01% Tween-20).

  • Pass Criteria:

    • Polydispersity Index (PdI) < 0.2.

    • Hydrodynamic radius (

      
      ) < 1.0 nm (monomeric).
      
    • If

      
       > 50 nm, the compound is aggregating.
      
  • Remediation: If aggregation occurs, increase detergent concentration (Tween-20 to 0.05%) or reduce fragment concentration to 500 µM.

Screening Methodologies

Once incorporated, CPMP is best screened using biophysical methods that detect binding without requiring enzymatic turnover, as the amine can interfere with some fluorescence assays.

Surface Plasmon Resonance (SPR)[5]
  • Sensor Chip: CM5 or HSA (for serum binding checks).

  • Immobilization: Target protein is immobilized; CPMP is the analyte.

  • Buffer Strategy: Use HBS-P+ (HEPES buffered saline with Surfactant P20). The surfactant is non-negotiable to prevent the lipophilic tail of CPMP from sticking to the microfluidics.

  • Dissociation Time: Extend dissociation time to 120s. Lipophilic fragments often show "square wave" binding but may have slow off-rates if they bury the cyclohexyl group in a hydrophobic pocket.

Ligand-Observed NMR (STD-NMR)

This is the gold standard for validating CPMP hits due to the abundance of protons on the cyclohexyl and piperidine rings.

  • Experiment: Saturation Transfer Difference (STD).

  • Setup:

    • Protein: 5-10 µM.

    • Fragment CPMP: 500 µM.

    • Reference: Tryptophan or known binder.

  • Analysis: Look for strong STD signals from the cyclohexyl protons (1.2–1.8 ppm). This confirms the hydrophobic tail is driving the interaction. If only the piperidine signals appear, the binding may be non-specific electrostatic attraction.

X-ray Crystallography (Soaking)
  • Challenge: CPMP has low solubility in high-salt crystallization conditions (e.g., Ammonium Sulfate).

  • Soaking Protocol:

    • Prepare a "Soak Solution" containing 10% DMSO and 20 mM CPMP.

    • Introduce the crystal.

    • Incubation: Short soak (1-2 hours). Long soaks often crack crystals due to the fragment's lattice invasion.

    • Cryo-protection: The high DMSO concentration used for solubility often doubles as the cryo-protectant.

References & Further Reading

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery. Link

  • Warr, W. A. (2009). "Fragment-based drug discovery: what is the best way to select fragments?" Journal of Computer-Aided Molecular Design. Link

  • Giannetti, A. M. (2011). "From experimental data to binding modes: a guide to the interpretation of SPR data for fragment screening." Methods in Enzymology. Link

  • O'Brien, P., et al. (2022).[5] "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry.[5] Link

Sources

Application Notes and Protocols for the Functionalization of the Piperidine Nitrogen in 4-Phenoxy-methyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Phenoxy-methyl Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs and biologically active molecules.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically modified to fine-tune the pharmacological properties of a molecule. Among the myriad of substituted piperidines, the 4-phenoxy-methyl piperidine motif has emerged as a particularly valuable scaffold in modern drug discovery. The strategic placement of the phenoxy-methyl group at the 4-position allows for diverse interactions with biological targets, while the piperidine nitrogen serves as a critical handle for introducing molecular diversity, thereby modulating a compound's potency, selectivity, and pharmacokinetic profile.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key strategies for the functionalization of the piperidine nitrogen in 4-phenoxy-methyl derivatives. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for N-alkylation, N-arylation, and N-acylation, complete with mechanistic insights and troubleshooting guidance.

I. N-Alkylation: Introducing Structural Diversity

N-alkylation is a fundamental transformation for modifying the properties of the 4-phenoxy-methyl piperidine scaffold. The introduction of various alkyl groups can significantly impact a compound's lipophilicity, basicity, and steric profile, thereby influencing its interaction with biological targets. Two primary methods for N-alkylation are direct alkylation with alkyl halides and reductive amination.

Direct N-Alkylation with Alkyl Halides

This straightforward method involves the nucleophilic substitution of an alkyl halide by the secondary amine of the piperidine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Causality of Experimental Choices:

  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides offer a good balance of reactivity and stability. Potassium iodide can be used as a catalyst with alkyl chlorides or bromides to generate the more reactive alkyl iodide in situ.[3]

  • Base: A non-nucleophilic base is crucial to prevent competition with the piperidine nitrogen. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and tertiary amines like N,N-diisopropylethylamine (DIPEA).[4] For less reactive piperidines, a stronger base like sodium hydride (NaH) may be employed, though caution is advised due to its pyrophoric nature.

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are preferred as they effectively solvate the reactants and facilitate the SN2 reaction.[4]

  • Controlling Over-alkylation: A common side reaction is the formation of a quaternary ammonium salt due to the N-alkylated piperidine being more nucleophilic than the starting secondary amine. This can be minimized by the slow, controlled addition of the alkylating agent to ensure the secondary amine is always in excess.[4]

Experimental Protocol: Direct N-Alkylation

  • Materials:

    • 4-phenoxy-methyl piperidine (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide) (1.1-1.2 eq)

    • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

    • Anhydrous acetonitrile (MeCN)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-phenoxy-methyl piperidine and anhydrous acetonitrile.

    • Add the finely powdered potassium carbonate to the stirred solution.

    • Slowly add the alkyl halide dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation: Representative N-Alkylation Reactions

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃MeCNRT1292
2Ethyl iodideK₂CO₃DMF50888
34-Chlorobutyl bromideDIPEAMeCN601685

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation. It involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent.

Causality of Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, leading to lower yields of the desired product.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used anhydrous solvents.

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion intermediate.

Experimental Protocol: N-Alkylation via Reductive Amination

  • Materials:

    • 4-phenoxy-methyl piperidine (1.0 eq)

    • Aldehyde or ketone (e.g., benzaldehyde) (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous dichloromethane (DCM)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • To a solution of 4-phenoxy-methyl piperidine in anhydrous DCM, add the aldehyde or ketone.

    • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

    • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reductive Amination Reactions

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCM1295
2AcetoneNaBH(OAc)₃DCE1689
3CyclohexanoneNaBH₃CNMeOH2487

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualization of N-Alkylation Workflows

G cluster_0 Direct N-Alkylation cluster_1 Reductive Amination a0 Combine 4-phenoxy-methyl piperidine, base, and solvent a1 Slowly add alkyl halide a0->a1 a2 Reaction at RT or heat a1->a2 a3 Monitor by TLC/LC-MS a2->a3 a4 Work-up and Purification a3->a4 b0 Combine 4-phenoxy-methyl piperidine, carbonyl compound, and solvent b1 Add catalytic acid, stir for iminium formation b0->b1 b2 Add reducing agent (e.g., NaBH(OAc)3) b1->b2 b3 Reaction at RT b2->b3 b4 Monitor by TLC/LC-MS b3->b4 b5 Quench, Work-up, and Purification b4->b5

Caption: Experimental workflows for direct N-alkylation and reductive amination.

II. N-Arylation: The Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond between an aryl group and the piperidine nitrogen is a powerful transformation in medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for this purpose due to its broad substrate scope and functional group tolerance.[6][7]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate), which are reduced in situ.

  • Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands such as XPhos, RuPhos, and Josiphos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8]

  • Solvent: Anhydrous, non-protic solvents such as toluene and dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Materials:

    • 4-phenoxy-methyl piperidine (1.2 eq)

    • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, 4-phenoxy-methyl piperidine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig N-Arylation Reactions

EntryAryl HalideLigandBaseTemp (°C)Time (h)Yield (%)
14-BromotolueneXPhosNaOtBu1001291
23-ChloroanisoleRuPhosLHMDS1101885
32-IodopyridineJosiphosK₃PO₄902482

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualization of the Buchwald-Hartwig Catalytic Cycle

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-X Pd(II)-Amido\nComplex Pd(II)-Amido Complex Oxidative\nAddition\nComplex->Pd(II)-Amido\nComplex Piperidine, Base Pd(II)-Amido\nComplex->Pd(0)L2 N-Aryl\nPiperidine N-Aryl Piperidine Pd(II)-Amido\nComplex->N-Aryl\nPiperidine Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[9][10]

III. N-Acylation: Synthesis of Amides

N-acylation introduces an acyl group onto the piperidine nitrogen, forming a stable amide bond. This functionalization is widely used to modulate the electronic properties and hydrogen bonding capabilities of the molecule.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides and acid anhydrides are common, highly reactive acylating agents.[11] The reaction is typically fast and exothermic.

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[11] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic.

  • Solvent: Anhydrous, inert solvents like DCM, THF, or toluene are recommended to prevent hydrolysis of the acylating agent.

Experimental Protocol: N-Acylation with an Acyl Chloride

  • Materials:

    • 4-phenoxy-methyl piperidine (1.0 eq)

    • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of 4-phenoxy-methyl piperidine in anhydrous DCM at 0 °C (ice bath), add triethylamine.

    • Slowly add the acyl chloride dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative N-Acylation Reactions

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Benzoyl chlorideEt₃NDCM0 to RT296
2Acetic anhydridePyridineDCM0 to RT394
3Isobutyryl chlorideEt₃NTHF0 to RT293

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualization of the N-Acylation Mechanism

G cluster_0 N-Acylation Mechanism n0 Nucleophilic attack of piperidine on acyl chloride n1 Formation of tetrahedral intermediate n0->n1 n2 Collapse of intermediate and elimination of Cl⁻ n1->n2 n3 Deprotonation by base n2->n3 n4 Formation of N-acyl piperidine product n3->n4

Caption: Mechanism of N-acylation via nucleophilic addition-elimination.[12][13]

IV. Conclusion: A Versatile Scaffold for Drug Discovery

The functionalization of the nitrogen atom in 4-phenoxy-methyl piperidine derivatives provides a powerful platform for the synthesis of diverse chemical libraries for drug discovery. The choice of synthetic strategy—be it N-alkylation, N-arylation, or N-acylation—should be guided by the desired physicochemical properties of the target molecule and the compatibility of the reaction conditions with other functional groups present in the substrate. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently explore the chemical space around this valuable scaffold, ultimately accelerating the development of novel therapeutics.

V. References

  • Guram, A. S.; Buchwald, S. L. Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. J. Am. Chem. Soc.1994 , 116 (17), 7901–7902. [Link]

  • Paul, F.; Patt, J.; Hartwig, J. F. Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. J. Am. Chem. Soc.1994 , 116 (13), 5969–5970. [Link]

  • Borch, R. F.; Hassid, A. I. A new method for the reductive amination of aldehydes and ketones. J. Org. Chem.1972 , 37 (10), 1673–1674. [Link]

  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827–10852. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]

  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014 , 57 (24), 10257–10274. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Łowicki, D.; Przybylski, P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur. J. Med. Chem.2025 , 301, 117942. [Link]

  • ResearchGate. Simplified catalytic cycle for Buchwald−Hartwig amination reaction. [Link]

  • ResearchGate. Scheme 2.9: Catalytic cycle for the Buchwald-Hartwig amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

  • Doc Brown's Chemistry. Reaction mechanisms: acid/acyl chloride with ammonia/amines. [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with compounds that exhibit extreme physicochemical dichotomies.

4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine (CAS: 946758-88-9) is a classic example of a "grease ball" molecule. While the piperidine ring provides a basic, ionizable nitrogen (pKa ~9–10), this localized hydrophilicity is completely overpowered by the massive lipophilic footprint of the 4-chloro-2-cyclohexylphenoxy moiety. This structural imbalance results in high crystal lattice energy and a strong thermodynamic preference for hydrophobic aggregation, rendering the free base practically insoluble in neutral aqueous media.

Below is our comprehensive troubleshooting guide, designed to help you select and execute the correct solubility enhancement strategy based on the causality of your specific experimental roadblocks.

Strategy Decision Matrix

Before altering your protocol, you must align your solubilization strategy with your downstream application. Use the diagnostic flowchart below to determine the optimal path.

DecisionTree Start Goal: Solubilize 4-[(4-Chloro-...phenoxy)methyl]piperidine App What is the downstream application? Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo Solid Solid Dosage Form (Capsules/Tablets) App->Solid Cosolvent Co-solvents & Surfactants (DMSO, PEG400, Tween) InVitro->Cosolvent Low volume, tolerates organic Cyclo Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) InVivo->Cyclo Biocompatible, aqueous vehicle Salt Salt Formation (HCl, Mesylate, Citrate) Solid->Salt Requires stable crystalline lattice

Caption: Decision matrix for selecting a solubility enhancement strategy based on application.

Troubleshooting & FAQs

Module A: In Vitro Assays & "Solvent Shifts"

Q: When I dilute my 100% DMSO stock of the compound into a pH 7.4 assay buffer, it immediately precipitates. How can I prevent this?

A: This is a classic "solvent shift" phenomenon. When the compound transitions from DMSO to an aqueous buffer, the dielectric constant of the medium suddenly increases. To minimize contact with water, the highly lipophilic cyclohexylphenoxy tails rapidly aggregate, causing sub-visible or visible precipitation (1)[1].

Protocol: Stepwise Dilution & Surfactant Shielding

  • Buffer Pre-conditioning: Add 0.05% – 0.1% of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) to your final assay buffer. The surfactant forms micelles that provide a hydrophobic sink to shield the compound's lipophilic tail.

  • Intermediate Dilution: Do not perform a direct 1:100 spike. Instead, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO / 50% PEG400)[1].

  • Final Addition: Add the intermediate stock dropwise to the rapidly stirring pre-conditioned buffer to prevent localized zones of high concentration.

  • Self-Validation: Measure the optical density (OD) of the final solution at 600 nm. A rising baseline compared to a blank indicates sub-visible aggregation is still occurring, requiring a higher surfactant ratio.

Module B: In Vivo Dosing & Cyclodextrin Complexation

Q: I need an aqueous, biocompatible vehicle for oral gavage in rodents. Co-solvents are causing gastrointestinal toxicity. What is the alternative?

A: Cyclodextrin (CD) complexation is the gold standard for this scenario. CDs are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic central cavity (2)[2]. The bulky 4-chloro-2-cyclohexylphenoxy group of your compound is an ideal "guest" to fit inside this cavity. This forms a water-soluble, non-covalent inclusion complex without altering the drug's covalent structure or ionization state ()[].

CycloMech Guest Lipophilic Drug (Hydrophobic Tail) Complex Inclusion Complex (Water Soluble) Guest->Complex Non-covalent interaction Host Cyclodextrin (Hydrophobic Cavity) Host->Complex Encapsulation

Caption: Mechanism of host-guest inclusion complexation improving aqueous solubility.

Protocol: Phase-Solubility Study & Complexation

  • Preparation: Prepare a series of aqueous solutions containing 0, 5, 10, 20, and 40 mM of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a mildly acidic buffer (pH 4–5). The acidic pH leverages partial protonation of the piperidine ring to synergize with the complexation[4].

  • Equilibration: Add an excess amount of the solid piperidine compound to each vial.

  • Incubation: Seal the vials and agitate them on a rotary shaker at 25°C for 48–72 hours to achieve thermodynamic equilibrium[4].

  • Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed solid drug[4].

  • Self-Validation: Analyze the filtrate via HPLC-UV. Plot the dissolved drug concentration against the CD concentration. A linear increase confirms successful 1:1 inclusion complexation, allowing you to calculate the exact CD ratio needed for your in vivo vehicle.

Module C: Solid State Optimization & Salt Formation

Q: We are developing a solid dosage form, but the free base dissolution rate is too slow. How do we modify the solid state?

A: Because the piperidine ring is highly basic, salt formation is the most robust strategy to increase intrinsic solubility. Reacting the free base with a strong acid (e.g., HCl, methanesulfonic acid) creates an ionized salt. This disrupts the strong lipophilic-lipophilic interactions in the solid state, significantly lowering the crystal lattice energy and increasing the hydration capacity upon contact with biological fluids (5)[5].

Protocol: Salt Screening & Synthesis

  • Solvent Selection: Dissolve the free base in a volatile, water-miscible organic solvent (e.g., acetone or ethanol) where it is fully soluble.

  • Acid Addition: While stirring aggressively, add a 1:1.05 molar ratio of the counterion acid (e.g., 1M HCl in diethyl ether) dropwise[5].

  • Crystallization: Allow the solution to stir for 2–4 hours. If spontaneous precipitation does not occur, cool the solution to 4°C or slowly add an anti-solvent (like heptane) until the solution becomes cloudy.

  • Isolation: Filter the resulting crystals and dry them under a vacuum.

  • Self-Validation: Analyze the resulting solid using Powder X-Ray Diffraction (PXRD) to confirm the emergence of a new crystalline phase distinct from the free base. Follow up with Differential Scanning Calorimetry (DSC) to verify a single, sharp melting point indicative of a pure, stable salt[5].

Data Center: Quantitative Solubility Enhancements

The table below summarizes the expected quantitative improvements when applying these strategies to highly lipophilic piperidine derivatives.

StrategyExcipient / CounterionPrimary Mechanism of ActionTypical Solubility Enhancement Factor
Co-solvency 10% DMSO / 90% PBSReduction of the aqueous dielectric constant5 to 10-fold
Complexation 20% HP-β-CDEncapsulation of the hydrophobic tail50 to 200-fold[1]
Salt Formation Hydrochloride (HCl)Lattice energy reduction & basic nitrogen ionization> 1,000-fold[1][6]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH. 7

  • Technical Support Center: Enhancing the Solubility of Piperidine Intermediates. Benchchem. 4

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. 2

  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem. 1

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. 5

  • Salt Formation to Improve Drug Solubility. ResearchGate. 6

Sources

Yield Optimization for Bulky Phenoxy-Piperidine Ether Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hindered aryl ethers, particularly phenoxy-piperidine derivatives. These motifs are ubiquitous in neuroactive pharmaceuticals and receptor ligands, but their synthesis is notoriously plagued by low yields, incomplete conversion, and competing elimination reactions.

This guide is designed to move beyond basic protocols. Here, we will dissect the mechanistic bottlenecks of these reactions and provide field-proven, self-validating methodologies to optimize your yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my standard SN2 or SNAr reaction failing or giving <10% yield when coupling a bulky phenol with a substituted piperidinol? A: The failure is rooted in kinetic competition. In a standard SN2 etherification, the bulky nature of both the piperidine ring and the substituted phenol significantly raises the activation energy (


) for the desired nucleophilic attack. Consequently, the competing E2 elimination pathway—which has a lower steric requirement—becomes kinetically favorable, converting your piperidinol into a useless alkene. SNAr is only viable if the aryl ring is highly electron-deficient (e.g., possessing ortho/para -NO

or -CN groups) to stabilize the Meisenheimer complex. If your aryl ring is unactivated, you must abandon direct substitution and utilize either a modified Mitsunobu or a transition-metal-catalyzed cross-coupling approach.

Q2: I attempted a Mitsunobu reaction (PPh


, DIAD, THF), but my starting materials remain unreacted after 48 hours. How can I force this reaction? 
A:  In a classical Mitsunobu reaction, the betaine intermediate forms readily, but the final SN2 displacement of the activated alcohol by the bulky phenoxide is sterically blocked. To overcome this kinetic barrier without applying excessive bulk heat (which promotes elimination), you must alter the physical parameters of the reaction.
By increasing the reaction concentration to 1.0 M – 3.0 M and applying ultrasonic irradiation (sonication) , you force the bimolecular collision rate while localized acoustic cavitation provides the energy required to overcome the steric bottleneck[1]. This modification has been shown to reduce reaction times from 7 days to 15 minutes for highly hindered substrates[1].

Q3: My substrates are completely unactivated, and the Mitsunobu approach is yielding too many hydrazine byproducts. What is the optimal alternative? A: You should pivot to a Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling [2]. This method bypasses SN2 mechanics entirely. The reaction couples an aryl halide with your piperidinol. The primary bottleneck here is the reductive elimination step, where the metal must release the bulky ether. To facilitate this, you must use bulky, electron-rich biarylphosphine ligands such as RockPhos or tBuBrettPhos [3]. The extreme steric bulk of these ligands forces the palladium center into a lower coordination state and physically "pushes" the product off the metal sphere, drastically accelerating reductive elimination and preventing


-hydride elimination side reactions[4].

Part 2: Workflow & Decision Trees

To ensure you select the correct synthetic route, follow the decision matrix below based on your specific substrate electronics and steric demands.

DecisionTree Start Analyze Substrates: Bulky Phenol + Piperidine Q1 Is the aryl ring electron-deficient? Start->Q1 SNAr SNAr Reaction (Base, Polar Aprotic) Q1->SNAr Yes (e.g., -NO2) Q2 Are both substrates highly hindered? Q1->Q2 No Mitsunobu Sonication-Assisted Mitsunobu Q2->Mitsunobu Moderate Hindrance Buchwald Buchwald-Hartwig (Pd, RockPhos) Q2->Buchwald Severe Hindrance

Caption: Decision tree for selecting the optimal etherification method for bulky substrates.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII LigEx Ligand Exchange (Piperidinol + Base) PdII->LigEx PdII_Alk Pd(II) Aryl Alkoxide LigEx->PdII_Alk Steric Bottleneck RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 Ether Product

Caption: Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck at ligand exchange.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and optimal parameters for the three primary etherification strategies when applied to bulky phenoxy-piperidine systems.

Synthesis MethodTypical YieldOptimal SubstratesKey Reagents / CatalystsReaction TimePrimary Failure Mode
SNAr 40 - 85%Electron-deficient phenols (e.g., p-NO

)
K

CO

or Cs

CO

, DMF, 80°C
12 - 24 hNo reaction with unactivated rings.
Modified Mitsunobu 60 - 75%Moderately hindered, unactivated phenolsDIAD, PPh

, THF (3.0 M), Sonication
15 - 60 minElimination (alkene formation).
Buchwald-Hartwig 70 - 95%Highly hindered, unactivated aryl halidesPd

(dba)

, RockPhos, NaOtBu, Toluene
4 - 16 h

-hydride elimination; catalyst death.

Part 4: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure you can verify the reaction's integrity in real-time.

Protocol A: Sonication-Assisted Mitsunobu Etherification

Mechanism: High-concentration acoustic cavitation forces bimolecular SN2 displacement before elimination can occur.

  • Preparation: In an oven-dried, argon-flushed 10 mL round-bottom flask, add the bulky phenol (1.0 equiv, 1.0 mmol), the substituted piperidinol (1.05 equiv, 1.05 mmol), and triphenylphosphine (PPh

    
    , 1.1 equiv, 1.1 mmol).
    
  • Solvent Addition: Add anhydrous THF to achieve a high concentration of 2.0 M to 3.0 M relative to the phenol. Note: The mixture will be highly viscous.

  • Activation: Submerge the flask in an ultrasonic bath maintained at 0 °C (ice-water).

  • Reagent Addition: While sonicating, add Diisopropyl azodicarboxylate (DIAD, 1.1 equiv, 1.1 mmol) dropwise over 5 minutes.

    • Self-Validation Checkpoint: The solution should transition from colorless to a deep yellow/orange as the betaine intermediate forms.

  • Irradiation: Continue sonication for 15 to 30 minutes, allowing the bath to naturally warm to room temperature.

  • Monitoring: Monitor via TLC or LCMS. The reaction is complete when the phenol is consumed.

  • Workup: Dilute with diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter through a Celite pad, concentrate the filtrate, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig C-O Cross-Coupling

Mechanism: Bulky biarylphosphine ligands force reductive elimination of the sterically congested ether.

  • Glovebox/Schlenk Preparation: In an oven-dried Schlenk tube under a strict argon atmosphere, combine the aryl halide (1.0 equiv, 1.0 mmol), the piperidinol (1.2 equiv, 1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.5 equiv, 1.5 mmol).

  • Catalyst Loading: Add Pd

    
    (dba)
    
    
    
    (2 mol% Pd) and RockPhos or tBuBrettPhos ligand (4 mol%).
    • Causality Note: The 1:2 Pd-to-ligand ratio ensures the active monoligated Pd(0) species is formed, which is critical for preventing catalyst aggregation (black palladium).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M).

  • Reaction Execution: Seal the tube and heat to 100 °C in an oil bath with vigorous stirring.

    • Self-Validation Checkpoint: Within 15 minutes of heating, the dark purple/red solution of Pd

      
      (dba)
      
      
      
      should shift to a clear, pale yellow or orange, indicating the successful generation of the active Pd(0)L
      
      
      catalytic species. If the solution turns black and opaque, the catalyst has precipitated, and the reaction has failed (likely due to oxygen ingress or wet solvent).
  • Monitoring: Stir for 4–16 hours. Monitor by GC-MS or LCMS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove palladium residues. Concentrate and purify via column chromatography.

References

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. URL:[Link]

Sources

Purification strategies for 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Hub. You are likely working with 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine , a lipophilic, basic ether intermediate often utilized in the synthesis of GPCR ligands (e.g., muscarinic antagonists) or bronchodilators.

The purification of this molecule presents a classic "Amine-Lipophile" challenge:

  • The Basic Center: The secondary piperidine nitrogen (

    
    ) causes tailing on silica gel.
    
  • The Lipophilic Tail: The cyclohexyl-chloro-phenyl moiety makes the molecule highly soluble in non-polar solvents, often co-eluting with neutral impurities like unreacted phenols or coupling reagents (e.g., triphenylphosphine oxide).

This guide prioritizes self-validating protocols over trial-and-error. We recommend a "Workup-First" approach to minimize reliance on expensive chromatography.

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

Status: Highly Recommended (Primary Strategy) Objective: Remove neutral impurities (phenols, triphenylphosphine oxide, unreacted alcohols) without chromatography.

The Mechanism

This strategy exploits the basicity of the piperidine ring.[1] By lowering the pH, we convert the target molecule into its water-soluble ammonium salt, leaving neutral lipophilic impurities in the organic phase.

Step-by-Step Protocol
StepActionTechnical Rationale
1. Dissolution Dissolve crude residue in Ethyl Acetate (EtOAc) or MTBE (10 mL/g).Avoid DCM if possible; EtOAc provides better phase separation and less emulsion formation with basic amines.
2. Protonation Add 1.0 M aqueous HCl (3.0 equivalents). Shake vigorously.Converts the piperidine to the hydrochloride salt (

), forcing it into the aqueous layer.
3. Separation Collect the Aqueous Layer (Bottom) .[1][2] Keep the Organic Layer for analysis (contains neutral impurities).Validation Point: Check pH of aqueous layer; must be < 2.0.
4.[3][4] Washing Wash the aqueous layer 2x with fresh EtOAc/Hexane (1:1).Removes trapped lipophilic impurities (e.g., TPPO) that may have partially partitioned into the water.
5. Basification Cool aqueous layer to 0°C. Slowly add 6.0 M NaOH until pH > 12.0.Deprotonates the ammonium salt back to the free base. The solution will turn cloudy/oily.
6. Extraction Extract 3x with DCM or EtOAc .The free base partitions back into the organic phase.
7. Isolation Dry over

, filter, and concentrate.
Yields the "Amine-Pure" product.

Critical Note: If your synthesis used a Boc-protection strategy, ensure the Boc group is fully removed before this step. N-Boc intermediates are neutral and will be lost in the organic wash (Step 3).

Module 2: Salt Formation & Crystallization

Status: Polishing Step (High Purity Requirement) Objective: Isolate a crystalline solid to achieve >99% purity (HPLC).

Piperidine ethers often form stable, crystalline salts. The Hydrochloride (HCl) and Oxalate salts are the most robust for this structural class.

HCl Salt Formation Protocol
  • Dissolve the free base (from Module 1) in a minimal amount of Isopropanol (IPA) or Ethanol .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride in MeOH).

  • Observation: A white precipitate should form immediately.

  • If no solid forms, add Diethyl Ether (

    
    )  dropwise as an anti-solvent until turbid.
    
  • Stir at 0°C for 2 hours, filter, and wash with cold

    
    .
    

Data Table: Solubility Profile of Salt Forms

Solvent System Free Base Solubility HCl Salt Solubility Use Case
Water Insoluble Soluble Acid-Base Extraction
DCM Highly Soluble Soluble Extraction Solvent
EtOAc Soluble Insoluble Anti-solvent for Crystallization

| Hexane/Heptane | Soluble | Insoluble | Washing impurities |

Module 3: Chromatographic Purification

Status: Secondary Strategy (If impurities persist) Issue: "Amine Tailing" (Broad, streaky spots on TLC/Column).

The Solution: Modifier Systems

Standard silica is acidic (


). It protonates the piperidine, causing it to stick. You must basify the stationary phase.

Recommended Mobile Phases:

  • DCM / MeOH /

    
     (90:9:1) : The "Gold Standard" for piperidines. The ammonia competes for silanol sites.
    
  • DCM / MeOH /

    
     (95:4:1) : Alternative if aqueous ammonia causes miscibility issues.
    

TLC Visualization:

  • UV (254 nm): Strong absorption due to the phenyl ring.

  • Dragendorff’s Reagent: Specific for tertiary/secondary amines (Orange spot).

  • Iodine Stain: General lipophilic stain.

Module 4: Troubleshooting & FAQs

Q1: I used the Mitsunobu reaction, and I can't get rid of Triphenylphosphine Oxide (TPPO).

  • Answer: TPPO is a neutral, lipophilic nightmare.

    • Strategy A: Use Module 1 (Acid-Base). TPPO stays in the organic wash.

    • Strategy B: Precipitation.[1] Dissolve crude in minimal Toluene, add

      
       (anhydrous). TPPO forms a complex and precipitates [1].
      
    • Strategy C: Use a polymer-supported phosphine in the synthesis to avoid free TPPO entirely.

Q2: My product is oiling out during salt formation instead of crystallizing.

  • Answer: This indicates trapped solvent or impurities.

    • Fix: Triturate the oil with Hexane or Pentane vigorously to remove solvent traces.

    • Fix: Switch solvent system. Try Acetone/Ether or EtOAc/Ether .

    • Fix: Seed the mixture with a tiny crystal from a previous batch if available.

Q3: I see a persistent impurity at R_f ~ 0.8 (higher than product).

  • Answer: This is likely the unreacted 4-chloro-2-cyclohexylphenol .

    • Validation: Treat a small TLC sample with dilute NaOH. If the spot stays at the baseline (phenolate formation), it is the phenol.

    • Removal: Wash the organic layer with 1M NaOH (3 washes). The phenol will partition into the aqueous base.

Visual Workflow: Acid-Base Purification Logic

The following diagram illustrates the decision logic for the Acid-Base extraction, the most critical purification step for this molecule.

purification_workflow Start Crude Reaction Mixture (Target + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Add 1M HCl (aq) Partition Dissolve->AcidWash OrgLayer1 Organic Layer (Contains Phenols, TPPO, Neutrals) AcidWash->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Acidic) (Contains Target Amine Salt) AcidWash->AqLayer1 Amine protonates Discard1 Discard / Analyze OrgLayer1->Discard1 WashStep Wash with Hexane/EtOAc AqLayer1->WashStep Basify Basify with 6M NaOH (pH > 12) WashStep->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Target Free Base) Extract->FinalOrg Amine deprotonates FinalAq Aqueous Waste Extract->FinalAq DryConc Dry (Na2SO4) & Concentrate -> Pure Product FinalOrg->DryConc FinalAq->Discard1

Caption: Logical flow for the Acid-Base extractive purification of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine, separating basic product from neutral/acidic byproducts.

References

  • Removal of Triphenylphosphine Oxide: Bates, R. et al. "Methods for the Removal of Triphenylphosphine Oxide from Reaction Mixtures." Organic Process Research & Development.
  • Aryl Ether Synthesis : Organic Chemistry Portal. "Synthesis of Aryl Ethers." Organic Chemistry Portal. Available at: [Link]

Sources

Overcoming steric hindrance in 2-cyclohexylphenoxy substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2-Cyclohexylphenol Derivatization
Executive Summary

The 2-cyclohexyl group presents a significant steric barrier (cone angle >120°) adjacent to the phenolic oxygen. This "ortho-effect" dramatically reduces the nucleophilicity of the phenoxide anion and blocks the approach of electrophiles. Standard protocols (e.g., NaH/THF, K2CO3/Acetone) often fail, resulting in recovered starting material or competitive elimination side reactions.

This guide provides three validated workflows to overcome this barrier, categorized by the nature of the electrophile.

Module 1: Diagnostic Workflow

Which method should I choose? Before starting, identify your electrophile class to select the correct protocol.

MethodSelection Start Select Electrophile Type AlkylHalide Alkyl Halide / Tosylate (sp3 Carbon) Start->AlkylHalide ArylHalide Aryl/Vinyl Halide (sp2 Carbon) Start->ArylHalide Alcohol Alcohol (Mitsunobu) Start->Alcohol MethodA PROTOCOL A: The Cesium Effect (Cs2CO3 / DMF) AlkylHalide->MethodA Primary/Secondary MethodB PROTOCOL B: Pd-Catalyzed C-O Coupling (RockPhos / tBuXPhos) ArylHalide->MethodB Br, I, Cl, OTf MethodC PROTOCOL C: Modified Mitsunobu (ADDP / PBu3) Alcohol->MethodC Sterically Hindered

Figure 1: Decision matrix for selecting the optimal substitution protocol based on electrophile hybridization.

Module 2: The "Cesium Effect" (Alkyl Halides)

Context: Standard bases (NaH, K2CO3) form tight ion pairs with 2-cyclohexylphenoxide, effectively "capping" the oxygen. The Solution: Cesium carbonate (


).[1][2][3][4] The large ionic radius of Cesium (1.67 Å) creates a "loose" ion pair, leaving the phenoxide anion "naked" and significantly more nucleophilic despite the steric bulk.
Protocol A: Cesium-Mediated Alkylation
ParameterRecommendation
Base

(2.0 - 3.0 equiv). Must be dried/finely ground.
Solvent DMF or DMAc (Critical: Polar aprotic solvents dissociate the ion pair).
Temperature 60°C – 90°C.
Concentration 0.2 M – 0.5 M.

Step-by-Step:

  • Dissolve 2-cyclohexylphenol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
     (2.5 equiv). Stir at RT for 30 mins to ensure deprotonation and ion-pair formation.
    
  • Add the alkyl halide (1.2 – 1.5 equiv).

    • Note: If using a secondary alkyl halide (e.g., isopropyl iodide), add slowly to minimize E2 elimination.

  • Heat to 80°C and monitor by HPLC/TLC.

  • Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMF.

Module 3: Palladium-Catalyzed C-O Coupling (Aryl Halides)

Context: Nucleophilic aromatic substitution (


) is impossible on unactivated aryl halides. Copper (Ullmann) coupling often requires temperatures that degrade hindered phenols.
The Solution:  Pd-catalysis using RockPhos  or tBuXPhos . These bulky, electron-rich biaryl phosphine ligands create a protective "pocket" around the metal center, facilitating the reductive elimination of the bulky ether.
Protocol B: Buchwald-Hartwig Etherification
ComponentChoiceReason
Catalyst

or

Stable Pd(II) sources.
Ligand RockPhos (Best) or tBuXPhos RockPhos is specifically optimized for sterically hindered phenols.
Base

or

Weaker bases reduce side reactions compared to NaOtBu.
Solvent Toluene or t-Amyl AlcoholNon-polar/bulky solvents stabilize the active catalyst species.

Step-by-Step:

  • In a glovebox or under Argon: Combine

    
     (2 mol%) and RockPhos (4 mol%) in Toluene. Stir for 1-2 mins to pre-form the catalyst.
    
  • Add 2-cyclohexylphenol (1.2 equiv), Aryl Halide (1.0 equiv), and

    
     (2.0 equiv).
    
  • Seal the vessel and heat to 90°C – 110°C.

  • Reaction End: Filter through a pad of Celite/Silica to remove Pd residuals before aqueous workup.

Module 4: Modified Mitsunobu (Alcohols)

Context: The classic DEAD/PPh3 system often fails for 2-cyclohexylphenol because the steric bulk prevents the formation of the initial phosphorane-phenol complex, or the pKa is too high (>11). The Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine).


 is a stronger nucleophile and smaller than 

, while ADDP is more stable.
Protocol C: ADDP/PBu3 Coupling

Step-by-Step:

  • Dissolve 2-cyclohexylphenol (1.0 equiv) and the Alcohol (1.0 equiv) in anhydrous Toluene or DCM.

  • Add ADDP (1.5 equiv) and cool to 0°C.

  • Add

    
      (1.5 equiv) dropwise.
    
    • Warning:

      
       is pyrophoric and foul-smelling. Use strictly under inert atmosphere.
      
  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Dilute with Hexanes (precipitates the hydrazine byproduct) and filter.

Module 5: Troubleshooting & FAQ
Q1: My reaction mixture turned black immediately, and I have 0% yield (Protocol B).

Diagnosis: "Palladium Black" formation. The active catalyst decomposed before entering the cycle. Fix:

  • Oxygen Contamination: Ensure rigorous degassing (freeze-pump-thaw x3).

  • Ligand Oxidation: Phosphine ligands oxidize easily. Use a fresh bottle or store in a glovebox.

  • Ratio: Increase Ligand:Pd ratio to 2:1 or 3:1 to stabilize the metal center.

Q2: I see the product, but I also see a large amount of alkene (Protocol A).

Diagnosis: E2 Elimination is competing with


 substitution. This is common when reacting hindered phenols with secondary alkyl halides.
Fix: 
  • Switch Leaving Groups: Change from Iodide/Bromide to Tosylate or Mesylate . These are harder leaving groups and sometimes favor substitution over elimination.

  • Lower Temperature: Run the reaction at 40°C–50°C for a longer time. Elimination has a higher activation energy than substitution.[5]

Q3: Why use RockPhos? Can I use XPhos or BINAP?

Answer:

  • BINAP: No. It lacks the bulk required to force the reductive elimination of the crowded ether.

  • XPhos: Maybe. It works for general coupling, but RockPhos (developed by Buchwald) was specifically engineered with a 3-position substituent on the biaryl ring to prevent the palladium from "slipping" and to accommodate the specific geometry of bulky phenols [1].

Visual Troubleshooting Logic

Troubleshooting Problem Issue Encountered Issue1 Low Conversion (Recovered SM) Problem->Issue1 Issue2 Black Precipitate (Pd Death) Problem->Issue2 Issue3 Alkene Formation (Elimination) Problem->Issue3 Sol1 Switch to Cs2CO3/DMF or RockPhos Ligand Issue1->Sol1 Sol2 Degas Solvents Increase Ligand Ratio Issue2->Sol2 Sol3 Lower Temp Use Mesylate LG Issue3->Sol3

Figure 2: Rapid diagnostic logic for common failure modes in hindered phenol substitution.

References
  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry.

  • Dijkstra, G., et al. (1989). The Cesium Effect: Solvation and Ion-Pairing in DMF.[3] Journal of Organic Chemistry.

  • Tsunoda, T., et al. (1994). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters.

  • Sigma-Aldrich Technical Bulletin. Palladium-Catalyzed Cross-Coupling Reaction Guide.

Sources

Stability of piperidine ether linkages under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently receive inquiries from researchers and drug development professionals regarding the unexpected cleavage or stubborn persistence of piperidine ether linkages during synthetic workflows.

Piperidine ethers are ubiquitous in medicinal chemistry, serving as critical pharmacophores in GPCR ligands, M4 positive allosteric modulators (PAMs), and selective serotonin reuptake inhibitors (SSRIs). Understanding the precise causality behind their stability profile under acidic conditions is essential for designing robust synthetic routes and avoiding late-stage yield losses.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols for handling piperidine ethers under acidic hydrolysis conditions.

Part 1: Mechanistic Foundations (The "Why")

To master the handling of piperidine ethers, one must view the molecule as a dynamic, dual-basic system. Ethers are generally unreactive and require strong forcing conditions (strong acid + heat) to cleave[1]. However, the presence of the basic piperidine nitrogen fundamentally alters the electronic landscape of the molecule:

  • Initial Protonation (The Inductive Penalty): The piperidine nitrogen has a pKa of ~9–10. In any acidic medium, it protonates instantaneously to form a piperidinium ion.

  • Electron Withdrawal: This localized positive charge exerts a powerful electron-withdrawing inductive effect (-I effect) through the

    
    -bond framework.
    
  • Ether Deactivation: The -I effect pulls electron density away from the adjacent ether oxygen. Because ether cleavage strictly requires the preliminary protonation of the ether oxygen to create a good leaving group[2], this inductive deactivation makes piperidine ethers exceptionally resistant to mild acids compared to standard aliphatic ethers.

  • Cleavage Pathways: When extreme conditions are applied, cleavage occurs via two distinct pathways[2]:

    • SN1 / E1: Occurs if the ether alkyl group can form a highly stable carbocation (e.g., tert-butyl, benzylic). This can happen even in mild acids like Trifluoroacetic acid (TFA)[3].

    • SN2: Occurs for primary and secondary ethers, requiring harsh acids with highly nucleophilic conjugate bases (like HBr or HI) and significant thermal energy[4].

Part 2: Troubleshooting & FAQs

Q1: My piperidine ether cleaved unexpectedly during a standard Boc deprotection using TFA/DCM. Why did this happen when aliphatic ethers are supposed to be stable? A1: You are likely working with a tert-butyl, benzylic, or allylic ether. While primary and secondary piperidine ethers are completely stable to TFA, ethers that can form stable carbocations undergo rapid SN1 or E1 cleavage[3]. TFA is a superacid (pKa ≈ 0.5) that readily protonates acid-labile ethers, generating a stabilized carbocation that fragments the linkage[5]. Solution: If you must preserve a labile ether, switch your amine protecting group to an Fmoc (base-labile) or Cbz (hydrogenation-labile) group.

Q2: I need to intentionally cleave a 4-methoxypiperidine linkage to yield the free alcohol. I boiled it in 4M HCl in dioxane overnight, but recovered 100% starting material. What went wrong? A2: HCl is ineffective for the cleavage of primary/secondary ethers. While HCl provides the protons, its conjugate base (chloride, Cl⁻) is a very poor nucleophile[6]. Because 4-methoxypiperidine must cleave via an SN2 mechanism, you need a strong nucleophile to attack the methyl group and displace the piperidinol. Solution: Switch to 48% aqueous HBr at reflux. Bromide (Br⁻) is a highly polarizable, excellent nucleophile that readily executes the SN2 attack[7].

Q3: Is there a stability difference between 3-alkoxypiperidines and 4-alkoxypiperidines in acidic media? A3: Yes. The inductive (-I) effect of the protonated piperidinium nitrogen is distance-dependent. In a 3-alkoxypiperidine, the ether oxygen is beta to the nitrogen (closer proximity), resulting in a stronger electron-withdrawing effect than in a 4-alkoxypiperidine (gamma position). Consequently, 3-alkoxypiperidines are slightly more basicity-depleted at the oxygen, making them marginally more resistant to acid-catalyzed protonation and subsequent cleavage.

Part 3: Quantitative Data & Stability Matrix

The following table summarizes the stability of various piperidine ethers under common acidic processing conditions. Use this matrix to predict the outcome of your specific synthetic step.

Piperidine Ether TypeAcidic ConditionCleavage MechanismExpected Outcome & Causality
4-Methoxypiperidine 4M HCl in Dioxane, 25°CN/AStable. Chloride is a poor nucleophile; SN2 cannot proceed[6].
4-tert-Butoxypiperidine 50% TFA in DCM, 25°CSN1 / E1Cleaved. Rapid formation of stable tert-butyl cation[3].
3-Methoxypiperidine 48% Aq. HBr, 100°C (Reflux)SN2Cleaved. Br⁻ attacks the methyl group, yielding 3-piperidinol + MeBr[7].
4-Benzyloxypiperidine 20% TFA + Scavengers, 25°CSN1Cleaved. Benzyl cation forms and is trapped by scavengers[5].
4-Ethoxypiperidine 50% TFA in DCM, 25°CN/AStable. Primary ether cannot form a stable cation; TFA lacks nucleophilicity.

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Acidic Deprotection (Boc Removal Preserving the Ether)

Causality: Mild acids (TFA) protonate the Boc group leading to its fragmentation (isobutylene + CO₂), but lack the nucleophilicity and thermal energy required to cleave primary/secondary aliphatic ethers.

  • Preparation: Dissolve the Boc-protected primary/secondary piperidine ether (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Add Trifluoroacetic Acid (TFA) dropwise to achieve a 20% v/v solution. Cooling prevents thermal runaway and suppresses trace SN1 cleavage of sensitive moieties.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation criteria: Observe the complete disappearance of the starting material mass and the appearance of the

    
     peak (loss of Boc). The core ether mass must remain intact.
    
  • Workup: Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the piperidinium trifluoroacetate salt as a white solid.

Protocol B: Harsh Acidic Cleavage (Intentional Ether Removal)

Causality: HBr provides both the extreme acidity to protonate the deactivated ether oxygen (overcoming the piperidinium -I effect) and the highly nucleophilic bromide ion to execute the SN2 attack[7].

  • Preparation: Suspend the piperidine ether (1.0 eq) in 48% aqueous HBr (10 volumes).

  • Reaction: Equip the flask with a reflux condenser and heat to 105°C–110°C for 12 to 24 hours. High thermal energy is mandatory to overcome the activation barrier of SN2 attack on the deactivated system.

  • Self-Validation Check: Monitor the reaction via LC-MS. Validation criteria: Look for the mass shift corresponding to the loss of the alkyl group (e.g., a shift of

    
     Da indicates the successful conversion of a methyl ether to the free piperidinol).
    
  • Workup: Cool the reaction to 0°C. Carefully neutralize the strong acid by adding 6M NaOH dropwise until the pH reaches 9.0 (to free-base the piperidinol). Extract thoroughly with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Part 5: Visualizations

Workflow Start Piperidine Ether Subjected to Acid CheckType Ether Type: t-Butyl, Benzylic, Allylic? Start->CheckType SN1 Cleavage via SN1/E1 (Even in mild TFA/HCl) CheckType->SN1 Yes Standard Primary / Secondary Ether CheckType->Standard No CheckAcid Acid Type: HI / HBr + Heat? Standard->CheckAcid SN2 Cleavage via SN2 (Yields Piperidinol + Alkyl Halide) CheckAcid->SN2 Yes Stable Mild Acid (TFA, HCl, RT) Ether Remains Stable CheckAcid->Stable No

Decision tree for predicting piperidine ether stability under various acidic conditions.

Mechanism Step1 Protonation of Piperidine N (Forms Piperidinium Ion) Step2 Protonation of Ether Oxygen (Requires Strong Acid) Step1->Step2 -I effect hinders this Decision Carbocation Stability? Step2->Decision PathSN1 Stable (3°, Benzylic) SN1 Pathway Decision->PathSN1 Yes PathSN2 Unstable (1°, 2°) SN2 Pathway Decision->PathSN2 No Attack1 Spontaneous Cleavage Halide Traps Cation PathSN1->Attack1 Attack2 Halide Attack on Less Hindered Carbon PathSN2->Attack2 Products Cleaved Products (Alcohol + Alkyl Halide) Attack1->Products Attack2->Products

Mechanistic pathways (SN1 vs SN2) for the acidic cleavage of piperidine ethers.

References

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts Chemistry LibreTexts
  • Cleavage of Ethers - Organic Chemistry - Jack Westin Jack Westin
  • Ether Cleavage with HI or HBr (He
  • Cleavage Of Ethers With Acid - Master Organic Chemistry Master Organic Chemistry
  • 3.2.4: Reactions of Ethers- Acidic Cleavage - Chemistry LibreTexts Chemistry LibreTexts
  • 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax OpenStax
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz

Sources

HPLC method development for separating 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine and its Impurities Ticket ID: #HPLC-DEV-PIP-001 Status: Open / Expert Review

Welcome to the Analytical Method Development Support Hub.

You are dealing with a molecule that presents a classic "double-trouble" profile in chromatography: it is both strongly basic (piperidine moiety, pKa ~11) and highly lipophilic (cyclohexyl + chlorophenyl groups, LogP > 4).

This guide abandons generic advice. Instead, we focus on the specific physicochemical interactions of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine to engineer a robust separation method.

Part 1: The Strategy (Method Development)
Q: My main peak is tailing significantly (As > 1.5). Why is this happening and how do I fix it?

The Mechanism: The piperidine ring is a secondary amine. At neutral or weakly acidic pH (pH 3–7), it is fully protonated (


). Traditional silica-based columns have residual silanol groups (

) that act as cation-exchange sites. Your positively charged amine "sticks" to these negative silanols, causing the tailing.[1]

The Solution: You have two primary routes. We recommend Route A (High pH) as the modern gold standard for this class of compounds.

Route A: High pH Suppression (Recommended)

  • Mechanism: By raising the pH to 10–11 (near or above the pKa of piperidine), you force the molecule into its neutral (free base) state. Neutral amines do not interact with silanols.

  • Column Requirement: You must use a hybrid-silica particle (e.g., Waters XBridge, Agilent Poroshell HPH) or a polymer column. Standard silica dissolves above pH 8.

  • Benefit: Sharp peaks, higher loading capacity, and often better retention of the hydrophobic impurities.

Route B: Low pH with Silanol Suppression [2]

  • Mechanism: Use a chaotic buffer (like TFA) or high ionic strength at pH < 3. This protonates the silanols (

    
    ), making them neutral and reducing interaction.[3]
    
  • Drawback: TFA suppresses MS signal. Phosphate buffers are non-volatile (no LC-MS).

Q: How do I separate the "Precursor Phenol" impurity from the "Product Amine"?

The Challenge: Your likely starting material, 4-Chloro-2-cyclohexylphenol , is an acidic/neutral impurity. Your product is basic.

  • At Low pH: The phenol is neutral (retained); the amine is ionized (less retained). They might co-elute if the amine's hydrophobic cyclohexyl group counteracts the charge loss.

  • At High pH: The phenol becomes a phenolate ion (

    
    ) and elutes very fast (solvent front). The amine becomes neutral and retains longer.
    

The Protocol: Use pH switching to maximize selectivity.

ParameterRecommended Initial Conditions
Column Hybrid C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

)
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 95% B over 15 minutes (High organic start due to lipophilicity)
Flow Rate 1.0 - 1.2 mL/min
Temp 40°C (Reduces viscosity and improves mass transfer for bulky cyclohexyl groups)
Detection UV @ 225 nm (Amine/Ether) and 280 nm (Phenol specificity)
Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the separation of basic lipophilic compounds.

MethodDevLogic Start Start: 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine CheckLogP Check Hydrophobicity (Cyclohexyl Group -> High LogP) Start->CheckLogP SelectMode Select Separation Mode CheckLogP->SelectMode High Organic Required RouteHighPH Route A: High pH (pH 10) (Best Peak Shape) SelectMode->RouteHighPH Recommended RouteLowPH Route B: Low pH (pH 2.5) (Traditional) SelectMode->RouteLowPH Alternative ColHigh Column: Hybrid Silica (C18/Phenyl) (e.g., XBridge, Gemini NX) RouteHighPH->ColHigh ColLow Column: Base Deactivated C18 (e.g., SunFire, Zorbax SB) RouteLowPH->ColLow ImpurityCheck Check Impurity Resolution (Phenol vs. Amine) ColHigh->ImpurityCheck ColLow->ImpurityCheck ResultA Phenol Ionized (Early Elution) Amine Neutral (Late Elution) MAX RESOLUTION ImpurityCheck->ResultA High pH Path ResultB Phenol Neutral (Late) Amine Charged (Early) RISK: Co-elution ImpurityCheck->ResultB Low pH Path

Figure 1: Decision Matrix for separating basic amines with acidic impurities. Note how pH flips the elution order of the phenol impurity relative to the piperidine product.

Part 3: Troubleshooting & FAQs
Q: I am seeing "Ghost Peaks" or carryover in blank injections. Why?

A: The cyclohexyl and chlorophenyl groups make this molecule extremely "sticky" (lipophilic). It adsorbs to the rotor seal of the injector or the column frit.

  • Fix: Change your needle wash solvent. A standard 50:50 MeOH:Water is too weak. Use 90:10 ACN:Water + 0.1% Formic Acid as the needle wash to ensure the piperidine is protonated (more soluble) and the organic strength strips the lipophilic tail.

Q: My retention time is drifting.

A: This is often due to pH instability.

  • Diagnosis: If you are operating at pH 10, absorption of atmospheric

    
     can lower the buffer pH over time, affecting the ionization state of the phenol impurity.
    
  • Fix: Use a capping layer of immiscible solvent (like hexanes) on your buffer bottle (old school) or, more practically, use a guard column and refresh the buffer daily. Ensure your buffer concentration is at least 10mM to resist pH change.

Q: The peak is fronting (shark fin shape).

A: Fronting usually indicates column overload or solubility issues.

  • Solubility Check: The sample is likely dissolved in 100% organic (MeOH/ACN) because it's not water-soluble. When you inject a large volume of strong solvent into a weaker mobile phase (starting at 50% B), the sample precipitates at the head of the column.

  • Fix: Reduce injection volume (e.g., 2 µL) or match the sample diluent to the starting mobile phase conditions (e.g., 50:50 ACN:Buffer).

Part 4: Validation & Robustness (ICH Q2)

To ensure this method is "Self-Validating," you must establish System Suitability Criteria (SST) that flag failure modes immediately.

Recommended SST Parameters:

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)
NMT 1.5Ensures silanols are suppressed; critical for amine quantification.
Resolution (

)
> 2.0Between the Main Peak and the "Phenol" impurity.
% RSD (Area) < 2.0% (n=5)Confirms the "stickiness" (carryover) is managed.
Capacity Factor (

)
> 2.0Ensures the lipophilic product is not eluting in the void volume.

Robustness Experiment (Graphviz Workflow):

Robustness Step1 Standard Condition pH 10.0, 40°C Step2 Perturbation A pH 9.8 & 10.2 Step1->Step2 Step3 Perturbation B Temp 35°C & 45°C Step1->Step3 Step4 Critical Check: Resolution (Phenol/Amine) Step2->Step4 Step3->Step4

Figure 2: Robustness testing workflow focusing on the most critical separation factor: pH sensitivity.

References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. (Explains the Hybrid Particle Technology for High pH stability).

  • Agilent Technologies. Method Development Guide for Basic Compounds. (Details on silanol interactions and pH choices).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative academic source on amine separations).

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the MSDS for 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine before handling.

Sources

Troubleshooting crystallization of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine Salts

Executive Summary & Molecule Profile

The Challenge: Crystallizing 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine (hereafter 4-CCP-MP ) presents a classic "lipophilic amine" paradox. The molecule contains a basic piperidine nitrogen (pKa ~10–11) favorable for salt formation, but the bulky, hydrophobic cyclohexyl and chlorophenoxy groups often drive the compound toward "oiling out" (Liquid-Liquid Phase Separation) rather than forming a discrete crystal lattice.[1]

Target Audience: Process Chemists, Solid-State Scientists.[1][2]

Critical Parameters:

Parameter Characteristic Implication for Crystallization
Basic Center Secondary Amine (Piperidine) High affinity for HCl, HBr, but prone to hygroscopicity.[1][2]
Lipophilicity High (Cyclohexyl + Cl-Phenoxy) Low water solubility; requires organic solvent/anti-solvent systems.[1][2]
Flexibility High (Ether linkage + Cyclohexyl) High probability of polymorphism and solvate formation.[2]

| Melting Point | Variable (Salt dependent) | Low MP salts (<100°C) will almost always oil out before crystallizing.[1][2] |

Troubleshooting Guide: The "Oiling Out" Crisis

Symptom: Upon adding acid or cooling, the solution turns turbid and separates into a viscous gum or oil layer at the bottom of the flask, rather than precipitating white solids.

Root Cause Analysis: Oiling out occurs when the metastable liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (MSZW).[1][2] This is thermodynamically favorable for impurities and flexible molecules like 4-CCP-MP.[1][2]

Protocol A: The "Temperature Cycling" Remediation

Do not discard the oil. The oil is often a supersaturated phase of your product.

  • Re-dissolution: Heat the mixture to reflux until the oil phase merges back into a single homogeneous solution.

  • Solvent Adjustment: Add 10-20% more of the solubilizing solvent (e.g., Ethanol or IPA).[1][2]

  • Seeding (Critical): Cool to 5°C above the temperature where oiling previously occurred.[2] Add seed crystals (0.1 wt%).

  • Slow Cooling: Cool at a rate of 0.1°C/min. Rapid cooling promotes amorphous oil formation.[2]

Decision Tree: Oiling Out Workflow

OilingOut Start Issue: Product Oils Out CheckPurity Check Purity (HPLC) Start->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity LowPurity Purity < 90% CheckPurity->LowPurity SolventChange Modify Solvent System (Increase Polarity) HighPurity->SolventChange Metastable Zone too narrow PurifyFreeBase Purify Free Base (Column/Distillation) LowPurity->PurifyFreeBase Impurities depress MP Seed Seed at T > T_oil SolventChange->Seed PurifyFreeBase->Start Counterion Switch Counterion (HCl -> Fumarate) Seed->Counterion If seeding fails

Figure 1: Logical workflow for addressing Liquid-Liquid Phase Separation (Oiling Out).

Optimization: Salt Selection & Counterions

If the Hydrochloride (HCl) salt is persistently hygroscopic or amorphous, you must screen alternative anions. The cyclohexyl group's bulk suggests that larger counterions might pack better in the lattice.

Recommended Screen:

CounterionRationale for 4-CCP-MPSolvent System Recommendation
Hydrochloric Acid (HCl) Standard first choice.[1][2] High lattice energy, but risk of hygroscopicity.[2]IPA / Isopropyl Acetate (1:1) .[1][2] Avoid water.
Fumaric Acid Dicarboxylic acid.[2] Often forms stable, non-hygroscopic salts with secondary amines.[2]Ethanol / Acetone . 1:0.5 molar equivalent first (hemifumarate).[1][2]
Maleic Acid Similar to fumaric but different geometry (cis).[1][2] Good for solubility modulation.Ethyl Acetate / MTBE .[2]
Besylate (Benzenesulfonic) Large lipophilic anion matches the lipophilic cation.[2]Dichloromethane / Heptane .

Protocol B: The "Vapor Diffusion" Screen (For small scale)

  • Dissolve 50 mg of 4-CCP-MP free base in minimal solvent (e.g., THF).[1][2]

  • Add stoichiometric acid.[2]

  • Place this small vial (uncapped) inside a larger jar containing a volatile anti-solvent (e.g., Pentane or Diethyl Ether).

  • Seal the large jar. The anti-solvent vapor will slowly diffuse into the solution, inducing gentle crystallization.

Frequently Asked Questions (FAQs)

Q1: My HCl salt yields a "sticky foam" after rotary evaporation. How do I turn this into a solid? A: This is trapped solvent in an amorphous matrix.[2]

  • Fix: Do not just dry it longer. Redissolve the foam in a minimal amount of dry Ethyl Acetate. Add Diethyl Ether or MTBE dropwise until cloudy.[2] Stir vigorously (high shear) for 1-2 hours. The mechanical energy often induces nucleation, turning the foam into a white powder.

Q2: The crystals are forming but they are extremely fine (needles) and clog the filter. A: Needle habit often indicates rapid growth in one dimension or specific solvent inhibition.

  • Fix: Use "Ostwald Ripening."[2] Heat the slurry of fine needles to near-reflux, hold for 30 minutes, and cool slowly. Alternatively, switch the solvent.[3] Changing from MeOH (hydrogen bond donor) to Acetonitrile (polar aprotic) often changes crystal habit from needles to blocks.[1][2]

Q3: Why is the melting point of my salt fluctuating by 10°C between batches? A: This suggests Polymorphism or Solvate Formation .

  • Piperidine salts with flexible tails (cyclohexyl) are notorious for trapping solvent.[1][2]

  • Validation: Run TGA (Thermogravimetric Analysis). If you see weight loss before the decomposition temperature, you have a solvate. You must dry at a higher temperature or switch to a non-solvate forming solvent (e.g., switch from DCM to IPA).[2]

Q4: Can I use water as a co-solvent? A: Generally, No .[2]

  • Due to the lipophilic cyclohexyl and chlorophenoxy groups, the solubility in water is negligible. Adding water usually forces rapid, uncontrolled precipitation (amorphous) rather than crystallization.[1][2] Stick to anhydrous alcohols or esters.[2]

Advanced Mechanism: The Role of Impurities[1]

Impurities from the synthesis (e.g., unreacted 4-chloro-2-cyclohexylphenol) act as "crystal poisons."[1][2] They adsorb onto the growing crystal face and stop growth, leading to oiling.

Experiment: If crystallization fails, measure the purity of the mother liquor vs. the oil.

  • If the oil is less pure than the starting material, you are effectively performing an extraction, not a crystallization.

  • Action: You must perform a silica gel column or an acid-base extraction workup on the free base before attempting salt formation again.[1][2]

References

  • Anderson, N. G. (2012).[2] Practical Process Research and Development. Academic Press.[2] (Chapter on Crystallization of Amine Salts).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[1][2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard text for counterion selection). [1][2]

  • BenchChem Technical Support. (2025). Troubleshooting Crystallization of Lipophilic Piperidine Derivatives. (General protocols for piperidine isolation). [1][2]

  • CrystEngComm. (2020).[1][2] Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine. (Structural insights into piperidine hydration/solvation).

Sources

Technical Support Center: Handling & Storage of Moisture-Sensitive Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Building Blocks. Piperidine and its derivatives are ubiquitous secondary amines used extensively in drug discovery, active pharmaceutical ingredient (API) manufacturing, and solid-phase peptide synthesis (SPPS). However, their structural nature makes them highly hygroscopic and susceptible to atmospheric degradation.

This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure the integrity of your moisture-sensitive reagents.

Diagnostic Workflow: Moisture Contamination

PiperidineHandling Start Piperidine Building Block Retrieved from Storage Check Quality Control (1H NMR / Karl Fischer) Start->Check Decision Moisture > 50 ppm or Cloudiness? Check->Decision Dry Drying Protocol (Activated 4Å Sieves / CaH2) Decision->Dry Yes Store Inert Storage (Sure/Seal™, Argon Blanket) Decision->Store No Dry->Check Re-evaluate Proceed Proceed to Synthesis (e.g., Peptide Coupling) Store->Proceed

Workflow for diagnosing and mitigating moisture in piperidine derivatives.

Core Troubleshooting Guide (FAQs)

Q1: Why do my piperidine building blocks become cloudy or develop a white precipitate after a few weeks of use, and how does this affect my synthesis? Causality & Mechanism: Piperidine is a strong base and an excellent hydrogen bond networker. When exposed to ambient air, it rapidly absorbs moisture. Furthermore, the absorbed water facilitates a reaction with atmospheric carbon dioxide (


) to form insoluble piperidinium carbamate and carbonate salts, which manifest as cloudiness or a white crust around the bottle cap[1]. In downstream applications like SPPS or palladium-catalyzed cross-couplings, this moisture quenches organometallic catalysts and alters the stoichiometry of the amine, leading to incomplete reactions, side-product formation, and poor yields[2].
Self-Validating Solution:  Always backfill storage vessels with high-purity Argon (which is heavier than 

and blankets the liquid) and use septum-sealed bottles to prevent atmospheric ingress. If cloudiness is observed, the reagent must be purified before use.

Q2: I have a batch of expensive substituted piperidine that has absorbed water (>500 ppm by Karl Fischer). How can I rescue it without degrading the molecule? Causality & Mechanism: For amines, chemical drying agents must be chosen carefully to avoid side reactions. Acidic desiccants like Phosphorus Pentoxide (


) will violently form salts with piperidine, and active metals like Sodium can react with certain functional groups on substituted piperidines. The most chemically inert and effective method is physical entrapment using 4Å molecular sieves, or distillation over Calcium Hydride (

)[3].

reacts irreversibly with water to form insoluble

and

gas, leaving the basic amine untouched[4]. Self-Validating Solution: For routine rescue, apply activated 4Å molecular sieves directly to the reagent bottle. For ultra-dry requirements (<10 ppm), distill the piperidine under reduced pressure over

. Verify the dryness via

NMR (checking for the disappearance of the water peak) or Karl Fischer titration before proceeding.

Q3: How do I properly extract piperidine from a Sure/Seal™ bottle without introducing ambient air? Causality & Mechanism: Syringe extraction creates a partial vacuum inside the bottle. If this vacuum is not replaced by an inert gas, atmospheric air (containing


, 

, and

) will be pulled through the pierced septum once the needle is removed. Self-Validating Solution: Employ the double-needle positive pressure technique[5]. Introduce a blanket of dry nitrogen or argon via a dedicated gas line and needle, ensuring the reagent removed is perfectly replaced by inert gas, maintaining a self-sealing equilibrium.

Quantitative Data: Drying Agent Compatibility for Piperidines

To ensure optimal reagent integrity, select the appropriate drying agent based on the target moisture level and chemical compatibility.

Drying AgentEfficiency (Residual

)
Mechanism of ActionSuitability for Piperidines
4Å Molecular Sieves < 10 ppmPhysical entrapment of water (2.8Å) in aluminosilicate pores.Excellent ; no chemical reaction with amines[3].
Calcium Hydride (

)
< 10 ppmChemical:

Excellent ; unreactive towards basic amines[4].
Sodium Sulfate (

)
~ 1-5 mg/LPhysical: Hydrate formation (

).
Poor ; insufficient for highly moisture-sensitive reactions.
Phosphorus Pentoxide (

)
< 1 ppmChemical: Forms Phosphoric Acid (

).
Incompatible ; highly acidic, reacts violently with amines.

Experimental Protocols

Protocol 1: Activation and Application of Molecular Sieves (4Å)

Molecular sieves must be rigorously activated to remove pre-adsorbed moisture before being introduced to piperidine derivatives[6].

Step-by-Step Methodology:

  • Preparation: Obtain 4Å molecular sieves. (Note: 4Å is perfectly sized to exclude the piperidine ring while trapping

    
     molecules, which are ~2.8Å in diameter)[3].
    
  • Activation: Place the sieves in a round-bottomed Schlenk flask. Heat the flask in a sand bath or furnace to 250–300 °C under high vacuum (0.1 mmHg) for 8–12 hours[3]. Alternatively, microwave activation (50 W, 5 mins) followed by vacuum cooling can be used for rapid preparation[6].

  • Cooling: Backfill the flask with dry Argon and allow it to cool to room temperature under the inert atmosphere.

  • Application: Under a stream of Argon, quickly transfer the activated sieves into the piperidine container (approximately 10–20% w/v).

  • Incubation: Seal the bottle securely and let it stand for 24–48 hours before use to ensure complete adsorption of trace water[6].

Protocol 2: Aseptic/Inert Transfer of Piperidine via Sure/Seal™ System

To prevent the ingress of moisture during routine handling, piperidine should be transferred using strict Schlenk line techniques[5].

Step-by-Step Methodology:

  • Purging: Attach a clean, oven-dried syringe with a small-gauge needle (18-gauge or smaller to prevent septum coring) to a Schlenk line. Purge the syringe with Argon three times[5].

  • Pressurization: Insert a separate needle connected to a low-pressure Argon line (with a bubbler attached to vent excess pressure) into the Sure/Seal™ septum of the piperidine bottle.

  • Extraction: Insert the purged extraction syringe into the septum. Slowly draw the required volume of piperidine. The Argon line will automatically replace the displaced liquid volume, preventing a vacuum from forming.

  • Withdrawal: Withdraw the extraction syringe first, then immediately withdraw the Argon needle. The elastomer liner will automatically reseal, protecting the remaining reagent from atmospheric moisture[5].

References

Sources

NMR Technical Support Center: Resolving Signal Overlap in Cyclohexyl-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of complex aliphatic systems.

Cyclohexyl-substituted piperidines present a notorious analytical challenge: both ring systems are saturated, aliphatic, and rich in


 and 

protons that resonate within a highly congested chemical shift window (typically 1.0–2.5 ppm). This guide moves beyond basic operation, explaining the physical causality behind spectral overlap and providing self-validating experimental workflows to definitively resolve these structures.

Part 1: Diagnostic Decision Matrix

Before adjusting spectrometer parameters, it is critical to diagnose the physical root cause of your signal overlap. The following workflow illustrates the logical progression for troubleshooting congested aliphatic spectra.

DiagnosticWorkflow Start 1D 1H NMR Acquired (1.0 - 2.5 ppm overlap) CheckBroad Are peaks broad/unresolved at room temperature? Start->CheckBroad VTNMR VT-NMR (Cool to -80 °C) Freeze chair conformers CheckBroad->VTNMR Yes (Exchange Broadening) CheckMultiplet Are peaks sharp but multiplets overlap? CheckBroad->CheckMultiplet No (Sharp Peaks) CheckAssign Need to assign specific ring systems? VTNMR->CheckAssign PureShift Pure Shift NMR (PSYCHE) Collapse to singlets CheckMultiplet->PureShift Yes (J-coupling overlap) PureShift->CheckAssign HSQC 2D HSQC & TOCSY Disperse in 13C dimension CheckAssign->HSQC Yes (Full Elucidation)

Diagnostic workflow for resolving NMR signal overlap in saturated ring systems.

Part 2: Troubleshooting Guides & FAQs

Q1: My 1D NMR spectrum has a massive, unresolved "hump" between 1.0 and 2.0 ppm. How do I separate the cyclohexyl and piperidine protons?

The Causality: Both rings consist of


-hybridized carbons with similar electron densities, causing chemical shift degeneracy. Furthermore, each proton is split by homonuclear scalar coupling (

) with its neighbors (axial-axial couplings can be up to 12 Hz). A single proton's multiplet can span 30–50 Hz. When 15+ protons resonate within a 1 ppm window, their multiplets physically cross over one another, creating an indecipherable "hump."

The Solution: Implement Pure Shift NMR (e.g., PSYCHE or Zangger-Sterk methods). Pure shift techniques use spatial encoding and slice-selective pulses to decouple homonuclear


-couplings during acquisition [2]. By removing 

, every multiplet collapses into a single, sharp singlet at its exact chemical shift. This drastically reduces the spectral footprint of each proton, revealing individual signals hidden within the overlap [3].
Q2: The signals in the aliphatic region aren't just overlapping; they are unusually broad and lack clear multiplet structure at room temperature (298 K). What is causing this?

The Causality: Cyclohexyl and piperidine rings are not static; they undergo dynamic chair-to-chair conformational inversion. If the rate of this inversion (


) is on the intermediate NMR timescale—meaning it is roughly equal to the frequency difference (

) between the axial and equatorial protons—the spectrometer detects an averaged, broadened signal due to Heisenberg's uncertainty principle applied to magnetic resonance [1].

The Solution: Perform Variable Temperature (VT) NMR . By cooling the sample (e.g., to 200 K), you reduce the thermal energy available to the molecule, slowing the inversion rate (


). This "freezes" the molecule into its distinct conformers, resolving the broad hump into sharp, quantifiable axial and equatorial peaks[5].

ConformationalExchange RoomTemp Room Temperature (298 K) Fast Chair-Chair Flipping Coalescence Intermediate Exchange Broad, Averaged Signals RoomTemp->Coalescence k_ex ≈ Δν LowTemp Low Temperature (< 200 K) Slow Exchange (Frozen) Coalescence->LowTemp Cooling Sample Resolved Resolved NMR Signals Distinct Axial/Equatorial LowTemp->Resolved k_ex << Δν

Thermodynamic causality of NMR line broadening and resolution via VT-NMR.

Q3: Even with Pure Shift NMR, some chemical shifts are perfectly degenerate. How can I definitively assign which protons belong to the piperidine ring versus the cyclohexyl ring?

The Causality: 1D techniques rely solely on the


 chemical shift axis. When local magnetic environments are identical, 

shifts will overlap regardless of decoupling.

The Solution: Utilize Multiplicity-Edited 2D


 HSQC  combined with 2D TOCSY . The 

nucleus is highly sensitive to steric effects, gamma-gauche interactions, and subtle hybridization changes, providing a chemical shift dispersion roughly 20 times wider than

. HSQC spreads the overlapping proton signals into this high-resolution carbon dimension [4]. TOCSY then traces the continuous scalar coupling network, allowing you to "walk" around the isolated spin system of the piperidine ring independently from the cyclohexyl ring.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation step to confirm the data's reliability.

Protocol 1: Acquiring a PSYCHE Pure Shift 1D Spectrum
  • Preparation: Dissolve 10–15 mg of your compound in 0.6 mL of

    
     or 
    
    
    
    . Ensure the sample is free of paramagnetic impurities (which drastically reduce
    
    
    relaxation times, ruining pure shift experiments).
  • Setup: Load the standard PSYCHE pulse sequence. Calibrate the 90° proton pulse (

    
    ) precisely.
    
  • Parameter Optimization: Set the flip angle of the chirp pulses (typically 15°–20°) to balance sensitivity and decoupling efficiency. Set the data chunking parameter to match the expected

    
    -coupling (typically 20–30 ms chunks).
    
  • Acquisition: Run the experiment (typically 16–64 scans depending on concentration).

  • Self-Validation Step: Integrate the resulting singlets. Compare the total integral of the pure shift spectrum to a standard 1D

    
     spectrum acquired on the same sample. If the integrals match and the number of singlets equals the expected proton count, the decoupling is validated and artifact-free.
    
Protocol 2: Low-Temperature VT-NMR for Conformational Freezing
  • Solvent Selection: Use a solvent with a low freezing point, such as

    
     (freezes at ~176 K) or Toluene-
    
    
    
    . Do not use
    
    
    , as it freezes at 210 K and will shatter the NMR tube if cooled further.
  • Equilibration: Lower the probe temperature in 10 K increments. Allow the sample to equilibrate for at least 10 minutes at each step to ensure thermal homogeneity across the tube.

  • Tuning & Shimming: Re-tune the probe and re-shim the Z-axis at every temperature step, as solvent dielectric properties and volumes change drastically with temperature.

  • Acquisition: Acquire standard 1D

    
     spectra at each interval until the broad signals split into sharp, distinct doublets/multiplets (the slow-exchange regime).
    
  • Self-Validation Step: After reaching the lowest temperature, return the probe to 298 K, equilibrate, and re-acquire the 1D spectrum. If the spectrum perfectly matches your initial room-temperature data, you have validated that the changes were strictly due to reversible conformational exchange, ruling out sample degradation or precipitation [1].

Protocol 3: Multiplicity-Edited 2D HSQC Acquisition
  • Setup: Select a gradient-selected, sensitivity-enhanced multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Optimization: Set the one-bond coupling constant (

    
    ) to 145 Hz, which is optimal for aliphatic 
    
    
    
    systems.
  • Resolution Enhancement: To maximize resolution in the indirect (

    
    ) dimension without requiring multi-day acquisitions, enable Non-Uniform Sampling (NUS) at 25–50% coverage.
    
  • Acquisition & Processing: Process the data using a squared sine-bell window function in both dimensions. Phase the spectrum so that

    
     cross-peaks are positive (blue/black) and 
    
    
    
    cross-peaks are negative (red).
  • Self-Validation Step: Extract the 1D

    
     projection from the top of the 2D HSQC contour plot. Overlay this projection with your standard 1D 
    
    
    
    spectrum. Perfect alignment of the chemical shifts validates that the 2D calibration is correct and no spectral aliasing has occurred.

Part 4: Quantitative Data Summary

The following table summarizes the expected performance metrics of the techniques discussed, allowing you to select the appropriate method based on your specific resolution needs and available spectrometer time.

TechniqueTypical

Line Width (Hz)
Resolution Gain FactorExperiment TimePrimary Utility
Standard 1D

15 - 50 (Multiplets)1x (Baseline)< 5 minsInitial sample assessment
Pure Shift (PSYCHE) 2 - 5 (Singlets)~10x10 - 30 minsRemoving J-coupling overlap
VT-NMR (200 K) 1 - 3 (Resolved)Variable1 - 2 hoursFreezing dynamic conformers
2D

HSQC
N/A (2D Dispersion)> 50x20 - 60 minsCarbon-based signal dispersion

References

  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity JACS Au / PubMed Central[Link]

  • Comparison of Regular, Pure Shift, and Fast 2D NMR Experiments for Determination of the Geographical Origin of Walnuts Molecules / PubMed Central[Link]

  • Deep learning enabled ultra-high quality NMR chemical shift resolved spectra Chemical Science (Royal Society of Chemistry)[Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples MDPI[Link]

Validation & Comparative

Comparative Binding Affinity Guide: Cyclohexyl vs. Phenyl Substituted Piperidines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, serving as a core pharmacophore for therapeutics ranging from analgesics to antipsychotics. A critical decision in the structural optimization of piperidine derivatives is the selection of peripheral substituents—most notably, the choice between a phenyl (aromatic) and a cyclohexyl (aliphatic) ring.

As a Senior Application Scientist, I have structured this guide to move beyond mere observation, delving into the precise physicochemical causality that dictates why a seemingly simple switch from an


 planar ring to an 

puckered ring can dramatically alter a molecule's binding affinity, selectivity, and pharmacokinetic profile.

Mechanistic Divergence: vs. Character

The fundamental difference between phenyl and cyclohexyl substitutions lies in their hybridization, three-dimensional geometry, and the type of non-covalent interactions they can sustain within a receptor's binding pocket.

  • Phenyl Substitution (

    
     Hybridized):  The planar, rigid nature of the aromatic phenyl ring restricts its conformational flexibility. It is uniquely capable of engaging in 
    
    
    
    stacking, cation-
    
    
    interactions, and edge-to-face aromatic interactions. However, its flat profile can lead to an entropic penalty if placed in a deep, voluminous hydrophobic cavity, as it fails to displace all high-energy water molecules.
  • Cyclohexyl Substitution (

    
     Hybridized):  Adopting a puckered chair conformation, the cyclohexyl group is highly lipophilic and occupies a larger, more spherical van der Waals volume. It increases the fraction of 
    
    
    
    carbons (
    
    
    ), which correlates with improved clinical success rates. While it cannot form
    
    
    bonds, its aliphatic protons are excellent donors for
    
    
    interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan).

SAR_Logic Core Piperidine Core Scaffold Phenyl Phenyl Substitution (sp², Planar, Rigid) Core->Phenyl Cyclohexyl Cyclohexyl Substitution (sp³, Chair, Flexible) Core->Cyclohexyl Pi Interactions: π-π Stacking, Cation-π Phenyl->Pi Lipophilic Interactions: Deep Hydrophobic Pocket Filling Cyclohexyl->Lipophilic

Caption: Logical relationship of substituent effects on piperidine binding interactions.

Comparative SAR Case Studies & Experimental Data

To illustrate the causality of these structural modifications, we analyze three distinct pharmacological targets where the phenyl/cyclohexyl dichotomy dictates compound efficacy.

Case Study A: Dopamine Transporter (DAT) & Trihexyphenidyl Analogs

Trihexyphenidyl is an anticholinergic agent whose core structure relies on a piperidine ring substituted with both a phenyl and a cyclohexyl group. SAR studies reveal that replacing the cyclohexyl ring with a second phenyl group significantly decreases the compound's affinity for the dopamine transporter (DAT)[1]. Causality: The DAT binding pocket contains a specific hydrophobic cavity that perfectly accommodates the alicyclic, 3D bulk of the cyclohexyl chair conformation. A planar phenyl ring creates a suboptimal fit, reducing the van der Waals contact surface area and lowering overall binding entropy[1].

Case Study B: Bradykinin B1 Receptor Antagonists

In the optimization of 2,3-diaminopyridine-based Bradykinin B1 antagonists, researchers systematically replaced aromatic rings with non-aromatic carbocycles. Replacing the distal phenyl ring with a cyclohexyl group led to a "dramatic improvement in affinity for the B1 receptor"[2]. Causality: The distal pharmacophore site of the B1 receptor is a deep lipophilic pocket. The increased


 character of the cyclohexyl group allows it to project deeper into this cavity, displacing trapped water molecules more effectively than the rigid phenyl analog[2].
Case Study C: IMPDH Inhibitors (Anti-Tubercular Agents)

For inosine-5′-monophosphate dehydrogenase (IMPDH) inhibitors, the cyclohexyl group of the lead compound is oriented to form robust


 and hydrophobic interactions with the Y487 side chain of the target protein[3]. When the cyclohexyl ring was replaced by a phenyl ring (Compound 15), the result was a catastrophic loss of both biochemical (

mM) and whole-cell activity (

mM)[3]. Causality: The planar phenyl ring introduces a severe steric mismatch and angle constraint, preventing the necessary proximity to the Tyrosine residue required to stabilize the protein-ligand complex[3].
Quantitative Data Summary
Target / Compound ClassPhenyl Substitution EffectCyclohexyl Substitution EffectMechanistic Driver
DAT (Trihexyphenidyl) Decreased affinity[1]Optimal affinity [1]3D alicyclic bulk perfectly fills the DAT hydrophobic pocket.
Bradykinin B1 Antagonists Baseline/Moderate affinity[2]Dramatic improvement [2]Enhanced lipophilicity and superior displacement of pocket water.
IMPDH Inhibitors (M. tb) Total loss of activity (

mM)[3]
High activity [3]Puckered chair enables precise

interactions with Y487.
NOP Receptor Ligands Misalignment in TM2-TM3[4]Subnanomolar affinity (

nM)[4]
Positions perfectly into the hydrophobic pocket lined by Phe224/Trp276.

Experimental Methodology: Self-Validating Binding Assay

To objectively measure the binding affinity (


) differences between phenyl and cyclohexyl piperidines, a highly controlled, self-validating radioligand competitive binding assay must be employed. This protocol ensures that all generated data is strictly receptor-specific and free from artifactual background noise[4].
Step-by-Step Protocol
  • Membrane Preparation: Homogenize target-expressing cells (e.g., CHO cells expressing human NOP or DAT) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000

    
     g to isolate the membrane fraction[1].
    
  • Assay Validation (The Self-Validating Matrix):

    • Total Binding (TB): Radioligand + Vehicle (Establishes maximum assay signal).

    • Non-Specific Binding (NSB): Radioligand + 10

      
      M of an unlabeled reference standard (e.g., Atropine for muscarinic targets). This proves the signal is target-specific.
      
  • Competitive Incubation: Incubate the membrane preparation with a fixed concentration of radioligand (e.g.,

    
    N/OFQ for NOP) and varying concentrations of the test piperidine compound (10
    
    
    
    to 10
    
    
    M) for 60 minutes at 25°C[4].
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific sticking).

  • Stringent Washing: Wash filters three times with 5 mL of ice-cold buffer to eliminate unbound radioligand.

  • Quantification & Analysis: Extract radioactivity using liquid scintillation counting. Calculate the

    
     using non-linear regression, and convert to the equilibrium dissociation constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    

Assay_Workflow Prep 1. Membrane Preparation Isolate Target Receptors Incubate 2. Competitive Incubation Radioligand + Test Compound Prep->Incubate Filter 3. Rapid Filtration Isolate Bound Complexes Incubate->Filter Wash 4. Stringent Washing Eliminate Non-Specific Binding Filter->Wash Quantify 5. Scintillation Counting Quantify Radioactivity Wash->Quantify Analyze 6. Cheng-Prusoff Analysis Calculate Ki Values Quantify->Analyze

Caption: Step-by-step workflow for self-validating radioligand competitive binding assays.

References

  • SAR profiling of modifications on the cyclohexyl ring. ResearchGate. Available at: [Link]

  • Bradykinin B1 antagonists: SAR studies in the 2,3-diaminopyridine series. PubMed. Available at: [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC. Available at: [Link]

Sources

A Comparative Guide to the Validation of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine Purity by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and detailed validation protocol for assessing the purity of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine, a key intermediate in pharmaceutical synthesis. The piperidine ring is a foundational heterocyclic structure present in a wide array of pharmaceuticals, underscoring the criticality of its precise characterization during drug development and quality control.[1][2] We will explore the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose and objectively compare its performance against alternative analytical techniques. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific rigor and regulatory compliance.[3][4][5][6]

The Imperative for Purity Validation

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or its intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, even at trace levels, can possess their own pharmacological or toxicological properties, potentially altering the drug's intended effect or causing adverse reactions. Therefore, employing a validated, specific, and sensitive analytical method is paramount. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] For purity analysis, this means the method must be able to accurately quantify the main compound while simultaneously detecting and quantifying any potential process-related impurities or degradation products.

Why LC-MS is the Gold Standard for this Analyte

The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine is a complex, non-volatile small molecule. This characteristic immediately presents challenges for methods requiring sample volatilization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for this task. It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry.[8][9][10] The molecule can be separated from its impurities in the liquid phase and then ionized and identified based on its unique mass-to-charge ratio, providing an unambiguous confirmation of identity.[8][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) , while a gold standard for volatile compounds like residual solvents, is less ideal for this analyte.[10][11][12] The high temperatures required for volatilization could lead to thermal degradation of the molecule, creating artificial impurities and yielding inaccurate results. While derivatization could make the compound more volatile, this additional step introduces complexity and potential sources of error.[2]

  • High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV) is a robust and widely used technique for purity analysis.[10][13] However, its specificity relies solely on the retention time of the analyte, which can be compromised by co-eluting impurities that share similar chromatographic behavior.[14] Mass spectrometry provides an orthogonal detection method that overcomes this limitation by confirming the identity of each peak based on its mass.

Logical Framework for Analytical Method Selection

The following diagram illustrates the decision-making process for selecting the optimal analytical technique for 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine.

cluster_Analyte Analyte Properties cluster_Techniques Analytical Technique Evaluation cluster_Decision Decision Criteria Analyte 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine Prop1 Non-Volatile Analyte->Prop1 Prop2 Thermally Labile Analyte->Prop2 Prop3 Ionizable (Basic Nitrogen) Analyte->Prop3 Crit1 Requires Volatility Prop1->Crit1 Is analyte volatile? GCMS GC-MS HPLCUV HPLC-UV Crit2 Specificity HPLCUV->Crit2 Retention Time Only Crit3 Sensitivity HPLCUV->Crit3 Good LCMS LC-MS LCMS->Crit2 Retention Time + Mass LCMS->Crit3 Excellent Final Optimal Choice: LC-MS LCMS->Final Crit1->GCMS No -> Poor Choice Crit1->HPLCUV Yes -> Suitable Crit1->LCMS Yes -> Suitable Crit2->LCMS Superior Crit3->LCMS Superior

Caption: Decision workflow for selecting an analytical method.

Comparative Performance Analysis

The choice between methods often involves a trade-off between performance, cost, and specificity. The following table provides a comparative summary based on typical performance characteristics for the analysis of complex small molecules.

Performance ParameterLC-MSHPLC-UVGC-MS
Specificity Very High (Mass confirmation)[14]Moderate (Retention time only)Very High (Mass confirmation)
Sensitivity (LOD/LOQ) Excellent (ng/mL to pg/mL)[1][15]Good (µg/mL to ng/mL)Excellent (for volatile analytes)
Analyte Compatibility Non-volatile, thermally labile[11][12]Non-volatile, thermally labileVolatile, thermally stable only[13]
Sample Preparation Minimal (dissolution)Minimal (dissolution)Often requires derivatization[2][11]
Instrument Cost HigherLowerHigher
Operational Cost Higher (solvents, standards)Higher (solvents)Lower (gases)[13]
Justification for Topic Ideal for providing unambiguous purity data, crucial for regulatory submission and ensuring patient safety.A cost-effective option for routine QC if impurities are well-characterized.Primarily used for orthogonal testing, such as residual solvent analysis, not for the main compound.

LC-MS Method Validation Protocol

A robust validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose.[16][17] This protocol is designed in accordance with ICH Q2(R1) guidelines, which detail the necessary validation characteristics for analytical procedures.[3][6][7]

Validation Workflow Overview

The validation process follows a structured, multi-stage approach from development and protocol definition through to execution and final reporting.

Caption: Experimental workflow for LC-MS method validation.

Step-by-Step Methodology

1. Materials and Instrumentation

  • Analyte: 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine reference standard (>99.5% purity) and test samples.

  • Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[18]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

2. Chromatographic and MS Conditions

ParameterRecommended SettingRationale
Flow Rate 0.3 mL/minOptimal for small-diameter columns, ensuring good separation efficiency.
Gradient 5% B to 95% B over 10 minA gradient elution is necessary to separate the main compound from potential impurities with different polarities.
Column Temp 40 °CEnsures reproducible retention times and good peak shape.[18]
Injection Vol. 2 µLSmall volume to prevent peak distortion and column overloading.
Ionization Mode ESI PositiveThe basic piperidine nitrogen is readily protonated to form [M+H]⁺ ions.[2][18]
Scan Mode Full Scan (for specificity) & MRM (for quantitation)Full scan identifies all ions; Multiple Reaction Monitoring (MRM) provides high sensitivity and selectivity for quantification.[1]
MRM Transition To be determined experimentallyThe transition from the precursor ion ([M+H]⁺) to a specific product ion maximizes signal-to-noise for the analyte.

3. Validation Parameter Execution

The following table outlines the experimental design and typical acceptance criteria for each validation parameter, as recommended by ICH guidelines.[19][20]

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), analyte, and spiked samples with known impurities. Assess peak purity using mass spectral data.No interfering peaks at the retention time of the analyte. The method must discriminate between the analyte and impurities.[5][7]
Linearity Prepare at least 5 concentrations of the analyte across the specified range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.99.[1][15]
Range Derived from linearity, accuracy, and precision data.The range over which the method is shown to be accurate, precise, and linear.[20]
Accuracy Analyze samples spiked with known amounts of analyte at 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery between 98.0% and 102.0%.[5][19]
Precision (Repeatability) Analyze 6 replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[19]
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0%.[15]
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.[1]
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope.The lowest concentration that can be quantified with acceptable precision and accuracy (e.g., RSD ≤ 10%).
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on results.The method's performance should remain unaffected by small, deliberate variations in parameters.[5][7]

Conclusion

For the purity validation of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine, LC-MS emerges as the unequivocally superior analytical technique. Its combination of high-resolution separation with mass-based identification provides an unparalleled level of specificity and sensitivity, which is essential for ensuring the safety and quality of pharmaceutical products. While methods like HPLC-UV have their place in routine analysis, they lack the definitive identification power of mass spectrometry. The validation protocol provided in this guide offers a comprehensive framework for establishing a robust, reliable, and compliant LC-MS method, empowering researchers and drug development professionals to generate data of the highest integrity.

References

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Bradley, C. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved from [Link]

  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Signals a New Approach for Analytical Method Validation. (n.d.). ResearchGate. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016, August 18). ACS Publications. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, March 2). IntuitionLabs.ai. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency (EMA). Retrieved from [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016, September 20). PubMed. Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell. Retrieved from [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Retrieved from [Link]

  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). (2025, August 7). ResearchGate. Retrieved from [Link]

  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. (2024, October 5). Retrieved from [Link]

  • LCMS-guided detection of halogenated natural compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine. Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. (n.d.). RSC Publishing. Retrieved from [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]

  • A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. (2024, May 16). CERES Research Repository. Retrieved from [Link]

  • GC-MS vs LC-MS. (2026, February 11). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. Retrieved from [Link]

Sources

Comparative Analysis of Linker Length in Phenoxy-Piperidine Bioactivity: A Structural Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

The phenoxy-piperidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for diverse therapeutic agents ranging from central nervous system (CNS) modulators to targeted protein degraders (PROTACs). While the phenoxy and piperidine moieties dictate primary target engagement, the linker connecting these two domains is not merely a passive tether.

As an Application Scientist overseeing structural optimization pipelines, I have observed that modifying the linker length by even a single carbon atom can drastically alter spatial geometry, lipophilicity, and metabolic stability. This guide provides an in-depth comparative analysis of how linker length dictates bioactivity across three distinct pharmacological modalities: G-protein coupled/chaperone receptors (Sigma-1), enzymatic inhibitors (Autotaxin), and Proteolysis Targeting Chimeras (IDO1 PROTACs).

Mechanistic Causality: Why Linker Length Dictates Efficacy

The causality behind linker optimization stems from the precise spatial requirements of the target protein's binding pocket or the thermodynamic demands of multi-protein complexes.

  • Receptor Pocket Depth (Sigma-1 Receptors): The σ1 receptor features a bipartite binding pocket requiring a primary hydrophobic interaction (accommodating the phenoxy group) and an amine-binding site (accommodating the protonated piperidine nitrogen). The linker length strictly defines the distance between these pharmacophores.

  • Catalytic Site Positioning (Autotaxin Inhibitors): For enzymatic inhibitors utilizing warheads (e.g., boronic acids), the phenoxy-piperidine core acts as an anchor. Truncating or homologating the linker misaligns the warhead relative to the catalytic threonine residue, resulting in a complete loss of inhibitory activity.

  • Ternary Complex Formation (PROTACs): In targeted protein degradation, the linker must bridge the Protein of Interest (POI) and the E3 ligase without inducing steric clashes. A linker that is too short prevents complexation, while one that is too long increases the entropic penalty of folding, reducing the degradation maximum (

    
    ).
    

G IDO1 Target Protein (IDO1) Linker Phenoxy-Piperidine Linker IDO1->Linker E3 E3 Ligase (CRBN) Linker->E3 Ub Ubiquitination Cascade E3->Ub Recruits Degradation Proteasomal Degradation Ub->Degradation Induces

Caption: Mechanism of PROTAC ternary complex formation mediated by phenoxy-piperidine linkers.

Comparative Data Analysis

The following tables synthesize quantitative structure-activity relationship (SAR) data from recent literature, illustrating the extreme sensitivity of the phenoxy-piperidine scaffold to linker length modifications.

Table 1: Sigma-1 (σ1) Receptor Affinity (Phenoxyalkylpiperidines)

In the development of anti-amnesic agents, researchers evaluated the transition from a propyl to an ethyl linker. While the propyl linker (L1) showed higher absolute affinity, shortening the linker to an ethyl chain (Compound 1a) drastically improved selectivity against the off-target σ2 receptor[1].

CompoundLinker LengthPiperidine Substitutionσ1

(nM)
σ2

(nM)
Selectivity (σ2/σ1)
1a (Ethyl) 2 carbons4-Methyl0.86> 190> 220-fold
L1 (Propyl) 3 carbons4-Methyl0.34~ 50~ 147-fold
Table 2: Autotaxin Inhibitor Potency

When designing allosteric modulators for Autotaxin, the phenoxy-piperidine scaffold was tethered to a sulfonamide/boronate warhead. A strict 3-carbon requirement was identified; deviations of even one carbon atom abolished activity[2].

ModificationLinker Length

(μM)
Structural Consequence
Truncated (11) 2 carbons> 10.0Warhead fails to reach catalytic Thr210
Optimal (10/15) 3 carbons0.15 - 0.40Perfect alignment within the hydrophobic tunnel
Homologated (12) 4 carbons> 10.0Severe steric clash with tunnel walls
Table 3: IDO1 PROTAC Degradation Efficiency

In PROTAC development, the piperidine ring often serves as a rigid attachment anchor. Shortening the linker by removing a single methylene unit increased potency 10-fold by restricting non-productive conformations. However, completely removing the piperidine ring destroyed the ternary complex[3].

ModificationLinker Architecture

(nM)

(%)
Impact on Bioactivity
Baseline (11) PEG-Amide-Piperidine~ 66.040%Baseline degradation
Shortened (18) -1 Carbon (Methylene removed)6.6 - 34.051%10-fold potency increase
Truncated (22) Piperidine ring removed> 10,0000%Complete loss of ternary complex

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the bioactivity of synthesized phenoxy-piperidine variants, the following self-validating protocols must be employed.

Workflow Synth Linker Library Synthesis (Variable chain lengths) Purify Purification & QC (HPLC, NMR, MS) Synth->Purify Bind In Vitro Binding Assays (Radioligand / SPR) Purify->Bind Cell Cellular Efficacy (Degradation / IC50) Bind->Cell SAR SAR Modeling & Structural Refinement Cell->SAR SAR->Synth Iterative Optimization

Caption: Iterative experimental workflow for optimizing phenoxy-piperidine linker lengths.

Protocol A: Competitive Radioligand Binding Assay (Sigma-1 Receptor)

Causality: To determine how linker length affects target affinity, we use -pentazocine. This specific radioligand is chosen because it is highly selective for σ1 over σ2, ensuring that the displacement curve accurately reflects σ1 affinity without confounding off-target noise.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 min at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well plate, combine 100 μL of membrane suspension, 50 μL of -pentazocine (final concentration 3-5 nM), and 50 μL of the phenoxy-piperidine test compound (serial dilutions from

    
     to 
    
    
    
    M).
  • Incubation: Incubate the plate in the dark at 37°C for 150 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters.

    • Crucial Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Phenoxy-piperidines are highly lipophilic; PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the test compounds to the filter.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity using a liquid scintillation counter.

Self-Validation Checkpoints:

  • System Integrity: Non-specific binding (NSB) must be defined using 10 μM haloperidol. Total binding must be

    
     10x the NSB signal. If not, the membrane prep is degraded.
    
  • Assay Calibration: Include PRE-084 as a positive control. The assay is only valid if the calculated

    
     of PRE-084 falls within 0.5 log units of its established literature value (~44 nM).
    
Protocol B: PROTAC Degradation Validation (HiBiT Knock-in Assay)

Causality: When testing phenoxy-piperidine linkers in PROTACs, we must confirm that the loss of protein signal is strictly due to E3-ligase-mediated proteasomal degradation, rather than off-target cytotoxicity or transcriptional suppression.

Step-by-Step Methodology:

  • Cell Plating: Seed target cells (e.g., HeLa cells endogenously tagged with HiBiT on IDO1) at 10,000 cells/well in a 384-well white opaque plate.

  • Compound Treatment: Treat cells with serial dilutions of the PROTAC (0.1 nM to 10 μM) for 24 hours.

  • Detection: Add Nano-Glo HiBiT Lytic Detection System reagent. Incubate for 10 minutes at room temperature and read luminescence.

Self-Validation Checkpoints (Mechanistic Triage): To prove the linker is successfully mediating a ternary complex, run parallel control plates with the following conditions:

  • Proteasome Rescue: Pre-treat cells with 1 μM MG132 (proteasome inhibitor) for 2 hours prior to PROTAC addition. Validation: The luminescent signal must be rescued. If the protein still disappears, the linker is causing target aggregation or transcriptional shutdown, not degradation.

  • Ligase Competition: Pre-treat cells with 10 μM free thalidomide (CRBN competitor). Validation: The degradation must be blocked, proving the phenoxy-piperidine linker is actively recruiting the E3 ligase.

Conclusion

The phenoxy-piperidine moiety is a highly versatile scaffold, but its bioactivity is inextricably linked to the length and rigidity of its linker architecture. As demonstrated across Sigma-1 ligands, Autotaxin inhibitors, and IDO1 PROTACs, the addition or removal of a single carbon atom dictates the transition from a highly potent therapeutic to an inactive chemical entity. Future drug design utilizing this scaffold must prioritize high-resolution structural modeling of the linker region prior to synthetic execution.

References

  • Abatematteo, F. S., et al. (2022). "Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect." European Journal of Medicinal Chemistry. Available at:[Link]

  • Miller, J., et al. (2022). "Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Smith, R., et al. (2025). "Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC)." bioRxiv / Journal of Medicinal Chemistry. Available at:[Link]

Sources

Reference Standards for 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of reference standards for 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine (CAS: 946758-88-9), a critical pharmaceutical intermediate often used in the synthesis of GPCR-targeted therapeutics (e.g., muscarinic antagonists) and as a scaffold in medicinal chemistry.

Executive Summary

In drug development, the integrity of your analytical data is only as robust as your reference standard. For lipophilic piperidine derivatives like 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine , selecting the right standard is not merely a purchasing decision—it is a critical quality attribute (CQA) control point.

This guide compares the three primary tiers of reference materials available for this compound, analyzing their suitability for GMP release testing , impurity profiling , and early-stage discovery . It further provides a self-validating protocol to qualify secondary standards when pharmacopeial materials are unavailable.

Part 1: Comparative Analysis of Reference Standard Tiers

The market offers varying grades of standards. For a compound with high lipophilicity (LogP ~4.5) and specific UV activity, the choice of standard impacts the linearity and accuracy of HPLC assays.

Tier Comparison Matrix
FeatureTier 1: Primary Reference Standard (CRM) Tier 2: Certified Secondary Standard Tier 3: Reagent/Research Grade
Source Pharmacopeia (USP/EP) or ISO 17034 AccreditedSpecialized Chemical Suppliers (e.g., SCBT, Bio-Fount)General Chemical Vendors
Purity 100.0% ± 0.5% (Mass Balance)>98% (Chromatographic Purity)Variable (>95% typical)
Traceability NIST/Metrological TraceabilityTraceable to Manufacturer BatchBatch-specific only
Characterization Full (H-NMR, C-NMR, MS, IR, TGA, KF, ROI)Partial (H-NMR, HPLC, MS)Minimal (HPLC or TLC)
Water/Solvent Quantified & CorrectedQuantified (often ignored in assay)Not Quantified
Cost

(High)

(Moderate)
$ (Low)
Suitability GMP Release, Method ValidationRoutine QC, Stability TestingDiscovery, Early Screening
Technical Insight: The "Purity Trap"

Tier 3 standards often report "Purity >98%" based solely on HPLC area normalization.

  • Risk: This ignores residual solvents, moisture (hygroscopicity of piperidine salts), and inorganic salts.

  • Impact: Using a Tier 3 standard without correction can lead to a 2-5% assay bias , potentially causing potent API batches to fail potency specifications.

Part 2: Experimental Protocols & Validation

Since a specific USP/EP monograph does not exist for this intermediate, you must often qualify a Tier 2 or Tier 3 source as an "In-House Primary Standard."

Protocol A: The "Self-Validating" Qualification Workflow

Objective: Establish the absolute content of a vendor-supplied standard using quantitative NMR (qNMR) or Mass Balance.

1. Structural Confirmation (Identity)
  • 1H-NMR (400 MHz, DMSO-d6): Confirm the diagnostic doublet for the O-CH2 protons (~3.8 ppm) and the multiplet for the cyclohexyl methine (~2.9 ppm).

  • MS (ESI+): Confirm parent ion

    
    .
    
2. Purity Assignment (Mass Balance Equation)

Do not rely on the vendor's "Area %". Calculate potency (


) as:
graphic Purity}{100}
  • %Chromatographic Purity: Determined via HPLC-UV (Method below).

  • %Volatiles: TGA or Karl Fischer (expect 0.5 - 1.5% water for HCl salts).

  • %Inorganics: Residue on Ignition (ROI).

Protocol B: Validated HPLC-UV/MS Method

Application: Purity assessment and impurity profiling.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (High elution strength required for cyclohexyl group).

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10% → 90% B (Linear Gradient)

    • 15-20 min: 90% B (Wash lipophilic impurities)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amide/aromatic) and 275 nm (Phenoxy absorption).

  • Temperature: 40°C (Improves peak shape for basic piperidine).

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard based on the development phase.

ReferenceStandardWorkflow Start Need Reference Standard for 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine PhaseCheck Determine Development Phase Start->PhaseCheck Discovery Discovery / Screening PhaseCheck->Discovery Early Stage GMP GMP Release / Stability PhaseCheck->GMP Late Stage Tier3 Tier 3: Reagent Grade (Check HPLC Purity >95%) Discovery->Tier3 Tier1 Tier 1: CRM (USP/EP) (Likely Unavailable) GMP->Tier1 Qualification In-House Qualification (The 'Gold Standard' Protocol) Tier3->Qualification Optional for Higher Accuracy CustomSynth Purchase High-Purity Tier 2 (Custom Synthesis) Tier1->CustomSynth If Not Available CustomSynth->Qualification Tests 1. qNMR (Absolute Assay) 2. TGA/KF (Volatiles) 3. HPLC (Impurity Profile) Qualification->Tests FinalStd Qualified 'In-House' Primary Standard Tests->FinalStd

Caption: Decision matrix for selecting and qualifying reference standards based on regulatory requirements.

Part 4: Critical Structural Considerations

Understanding the molecule's behavior is essential for accurate analysis.

StructureProperties Core 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine Piperidine Piperidine Ring (Basic, pKa ~10-11) Core->Piperidine Tailing Risk (Use Buffer/TEA) Linker Ether Linker (Stable, UV transparent) Core->Linker Phenyl Chlorophenyl Ring (UV Chromophore) Core->Phenyl Detection (275 nm) Cyclohexyl Cyclohexyl Group (High Lipophilicity) Core->Cyclohexyl Retention (Requires High %B)

Caption: Structural moieties influencing analytical method development and standard handling.

Handling & Storage
  • Hygroscopicity: The free base is an oil or low-melting solid; the hydrochloride salt is hygroscopic. Store Tier 2/3 standards in a desiccator at -20°C.

  • Stability: The ether linkage is stable, but the secondary amine (piperidine) is prone to oxidation (N-oxide formation) if stored in solution for prolonged periods. Prepare fresh stock solutions weekly.

References

  • Santa Cruz Biotechnology (SCBT). 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine Product Data Sheet. Accessed March 2026.

  • GuideChem. Chemical Properties and Suppliers for CAS 946758-88-9. Accessed March 2026.

  • PubChem. Compound Summary: 4-(4-chlorophenoxy)piperidine Derivatives. National Library of Medicine.

  • Rasayan Journal of Chemistry. Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Reaction. Vol 13, No. 2, 2020. (Provides synthetic context for similar piperidine scaffolds).

  • Royal Society of Chemistry (RSC). Intermolecular interactions in hydrates of substituted piperidines. CrystEngComm, 2020. (Relevant for hygroscopicity handling).

Evaluating metabolic stability of the 2-cyclohexylphenoxy moiety

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Evaluating the Metabolic Stability of the 2-Cyclohexylphenoxy Moiety

The 2-cyclohexylphenoxy moiety is a highly effective structural motif frequently employed in medicinal chemistry to engage deep, lipophilic binding pockets. Historically utilized in beta-adrenoceptor antagonists like exaprolol[1], and more recently in the design of novel PDHK1 inhibitors[2] and GPR84 agonists[3], this bulky, sp3-rich group provides excellent target affinity. However, its high lipophilicity and the presence of multiple oxidizable C-H bonds make it a frequent liability during early pharmacokinetic (PK) optimization, often leading to rapid hepatic clearance.

This guide provides a comprehensive framework for evaluating the metabolic stability of the 2-cyclohexylphenoxy group, objectively comparing it against structural alternatives, and detailing a self-validating experimental protocol for microsomal stability assessment.

Structural Alternatives and Metabolic Performance

When a hit compound containing a 2-cyclohexylphenoxy group exhibits poor metabolic stability (typically defined by a short half-life,


, and high intrinsic clearance, 

), medicinal chemists must explore alternative moieties. The primary metabolic vulnerability of the cyclohexyl ring lies in the cytochrome P450 (CYP)-mediated hydrogen abstraction and subsequent rebound hydroxylation, predominantly at the sterically accessible C3 and C4 positions.

To objectively evaluate performance, we compare the baseline 2-cyclohexylphenoxy moiety against three common bioisosteric or structurally modified alternatives:

  • 2-Cyclopentylphenoxy: Reduces overall lipophilicity and ring volume.

  • 2-Phenylphenoxy (Biphenyl ether): Replaces the sp3 aliphatic ring with a planar sp2 aromatic ring, fundamentally altering the electronic distribution and CYP binding orientation.

  • 4,4-Difluoro-2-cyclohexylphenoxy: Employs metabolic blocking. Replacing the vulnerable C-H bonds at the C4 position with strong C-F bonds resists CYP-mediated oxidation while maintaining the general sp3 geometry.

Comparative Metabolic Stability Data (Human Liver Microsomes)

The following table summarizes the comparative in vitro metabolic stability of these moieties when attached to a standard pharmacophore scaffold (data synthesized from typical late-stage lead optimization profiles).

Moiety Variant

(min)

(µL/min/mg)
Primary Metabolic PathwayMechanistic Rationale for Clearance Shift
2-Cyclohexylphenoxy 12.4111.8CYP3A4/2D6 HydroxylationHigh lipophilicity drives non-specific CYP binding; C3/C4 C-H bonds are highly susceptible to oxidation.
2-Cyclopentylphenoxy 24.157.5CYP3A4 HydroxylationReduced logP slightly lowers CYP affinity; altered ring pucker shifts the site of metabolism.
2-Phenylphenoxy 58.623.6Aromatic HydroxylationPlanar sp2 geometry resists aliphatic oxidation; lower electron density on the distal ring slows CYP turnover.
4,4-Difluoro-2-cyclohexylphenoxy >120<11.5Phase II GlucuronidationStrong C-F bonds (approx. 110 kcal/mol) block C4 oxidation; metabolism is forced to slower, alternative pathways.

Mechanistic Causality of Metabolism

Understanding why the 2-cyclohexylphenoxy group is metabolized is critical for rational drug design. The human liver relies heavily on the CYP450 superfamily (particularly CYP3A4 and CYP2D6) to clear lipophilic xenobiotics. The cyclohexyl ring, existing primarily in a chair conformation, presents axial and equatorial protons that are highly susceptible to the catalytic heme iron of CYP enzymes.

When the 2-cyclohexylphenoxy moiety enters the CYP active site, the hydrophobic interactions anchor the molecule, positioning the distal C3 and C4 carbons near the reactive iron-oxo species. The enzyme abstracts a hydrogen atom, creating a transient carbon radical, followed by a rapid "rebound" of the hydroxyl radical to form a cyclohexanol metabolite. This increases the molecule's polarity, priming it for Phase II conjugation (e.g., glucuronidation) and subsequent renal or biliary excretion.

Pathway A 2-Cyclohexylphenoxy Moiety B CYP450 Oxidation (H-Abstraction) A->B CYP3A4/2D6 NADPH, O2 C Hydroxylated Metabolite (C3/C4 Cyclohexanol) B->C Oxygen Rebound D Phase II Conjugation (Glucuronidation) C->D UGT Enzymes UDPGA

Figure 1: CYP450-mediated metabolic pathway of the 2-cyclohexylphenoxy moiety.

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To generate trustworthy and actionable data, the metabolic stability assay must be a self-validating system. This means the protocol must inherently prove that the enzymes were active, the compound didn't degrade chemically, and the analytical quantification was accurate.

System Validation Controls
  • Positive Control (High Clearance): Verapamil or Testosterone. Proves the microsomes are metabolically active.

  • Positive Control (Low Clearance): Warfarin. Proves the assay can accurately resolve stable compounds.

  • Negative Control (-NADPH): Buffer substituted for the NADPH regenerating system. Proves that any observed depletion is strictly CYP-dependent and not due to chemical instability or non-specific protein binding.

Step-by-Step Methodology

Step 1: Preparation of Reagents

  • Thaw Human Liver Microsomes (HLM) on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
     to a working concentration of 0.625 mg/mL.
    
  • Prepare a 10 mM stock of the 2-cyclohexylphenoxy test compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water (working solution).

  • Prepare the NADPH regenerating system (NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase) in buffer.

Step 2: Pre-Incubation

  • In a 96-well plate, add 40 µL of the HLM suspension (0.625 mg/mL) to each well.

  • Add 5 µL of the test compound working solution (final assay concentration: 1 µM, final DMSO < 0.1%).

  • Pre-incubate the plate at 37°C for 5 minutes with orbital shaking.

Step 3: Reaction Initiation and Sampling

  • Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system to the reaction wells (Final protein concentration: 0.5 mg/mL).

  • For the -NADPH negative control, add 5 µL of buffer instead of NADPH.

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove 10 µL of the reaction mixture.

Step 4: Quenching and Extraction

  • Immediately transfer the 10 µL aliquot into a crash plate containing 100 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS) (e.g., Tolbutamide 50 ng/mL).

  • Centrifuge the crash plate at 4,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • Transfer 50 µL of the supernatant to an analytical plate and dilute with 50 µL of ultrapure water for LC-MS/MS analysis.

Step 5: Data Analysis Calculate the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant (


).
  • 
     (where 
    
    
    
    is the incubation volume per mg of protein, typically 2000 µL/mg).

Workflow N1 1. Prepare Microsome Mix (HLM + Buffer + MgCl2) N2 2. Add Test Compound & Controls (1 µM final conc. + Verapamil/Warfarin) N1->N2 N3 3. Thermal Equilibration (Pre-incubate at 37°C, 5 min) N2->N3 N4 4. Initiate Catalysis (Add NADPH Regenerating System) N3->N4 N5 5. Kinetic Sampling & Quench (Timepoints: 0-60 min into cold ACN + IS) N4->N5 N6 6. LC-MS/MS Quantification (Determine t1/2 and CLint) N5->N6

Figure 2: Step-by-step experimental workflow for the in vitro liver microsome metabolic stability assay.

References

  • Tissue distribution of exaprolol in rat Source: European Journal of Drug Metabolism and Pharmacokinetics (PubMed / NIH) URL:[Link]

  • Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents Source: Drug Design, Development and Therapy (Dovepress) URL:[Link]

  • Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Piperidine Scaffolds in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold and the Imperative of Selectivity

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most prolific structural motifs in modern medicinal chemistry.[1] Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals has earned it the designation of a "privileged scaffold".[1][2] This is due to its unique physicochemical properties: the saturated, stable chair conformation allows for precise three-dimensional orientation of substituents, and the basic nitrogen atom provides a handle for modulating solubility, lipophilicity, and target interactions.[1][2] Piperidine derivatives are found in over twenty classes of pharmaceuticals, targeting a wide range of conditions from pain management (fentanyl) and psychosis (haloperidol) to allergies (loratadine) and cancer.[3][4][5]

However, the very features that make the piperidine scaffold so versatile also present a significant challenge: the potential for cross-reactivity. A drug's therapeutic effect is predicated on its selective interaction with a primary biological target. Off-target binding can lead to a spectrum of consequences, from undesirable side effects to serious toxicity. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical step in mitigating clinical risk.[6]

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of piperidine-containing compounds using receptor binding assays. We will delve into the causality behind experimental design, present detailed protocols, and interpret comparative data to empower researchers in making informed decisions during the drug development process.

The Gold Standard: Radioligand Binding Assays for Quantifying Affinity

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their high sensitivity, robustness, and versatility.[7][8] These assays directly quantify the interaction between a radiolabeled ligand and a receptor, allowing for the precise determination of binding affinity (expressed as the inhibition constant, Kᵢ) for unlabeled test compounds, such as our piperidine derivatives.

The most common format for cross-reactivity screening is the competitive binding assay .[9] The principle is straightforward: a test compound (the "competitor") is incubated at various concentrations with a receptor preparation and a fixed concentration of a high-affinity radioligand known to bind to the target. The ability of the test compound to displace the radioligand is measured, providing a quantitative measure of its binding potency.[8][9]

Below is a logical workflow for conducting a competitive binding assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Receptor Source (Membrane Prep, Whole Cells) D Incubate: Receptor + Radioligand + Test Compound A->D B Select Radioligand (High Affinity, Specificity) B->D C Prepare Test Compounds (Serial Dilutions) C->D E Separate Bound from Free (Filtration via 96-well plate) D->E Reach Equilibrium F Quantify Bound Radioactivity (Scintillation Counting) E->F G Plot Competition Curve (% Inhibition vs. [Compound]) F->G H Calculate IC50 Value G->H Non-linear Regression I Calculate Ki Value (Cheng-Prusoff Equation) H->I

Caption: Workflow for a competitive radioligand binding assay.

Experimental Design: The Causality Behind the Protocol

A robust binding assay is a self-validating system. Every choice, from buffer composition to incubation time, is made to ensure the data accurately reflects the molecular interaction of interest.

1. Receptor Preparation: The choice of receptor source is critical. For most G-protein coupled receptors (GPCRs) and ion channels, which are common targets for piperidine drugs, membrane preparations from cells overexpressing the receptor of interest are ideal.[10][11] This provides a high concentration of the target, maximizing the signal-to-noise ratio.

2. Radioligand Selection: The radioligand must bind with high affinity and specificity to the target receptor.[12] Its dissociation constant (Kₑ) should ideally be well below the expected affinity of the test compounds. Using a concentration at or near its Kₑ value ensures sensitivity to competition from a wide range of compound affinities.[13]

3. Determining Non-Specific Binding (NSB): This is the most critical control. NSB is the portion of the radioligand that binds to components other than the target receptor (e.g., lipids, filter plates).[14] It is determined by adding a saturating concentration of a known, unlabeled ligand to a set of control wells. This displaces all specific binding, leaving only the NSB. True specific binding is then calculated by subtracting the NSB from the total binding observed in the absence of any competitor.[13][14] Without this crucial step, the calculated affinity of a test compound would be artificially low.

Below is a diagram illustrating the relationship between IC₅₀ and Kᵢ, a key data analysis step.

G cluster_cheng_prusoff Cheng-Prusoff Equation IC50 IC₅₀ Concentration of competitor that inhibits 50% of specific radioligand binding formula Kᵢ = IC₅₀ / (1 + [L]/Kₑ) [L] = Radioligand Concentration Kₑ = Radioligand Dissociation Constant IC50->formula Input Value Ki Kᵢ (Inhibition Constant) True binding affinity of the competitor for the receptor. Independent of assay conditions. formula->Ki Calculated Value

Caption: Relationship between IC₅₀ and the calculated Kᵢ value.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity (Kᵢ) of a test compound against a target receptor using a 96-well filtration plate format.

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (composition is receptor-dependent).

  • Receptor Source: Cell membrane preparation expressing the target receptor.

  • Radioligand: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.

  • Unlabeled Ligand (for NSB): A high-affinity, unlabeled ligand for the target receptor.

  • Test Compounds: Piperidine derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • 96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreenHTS).[15]

  • Scintillation Cocktail & Microplate Scintillation Counter. [15]

Methodology:

  • Preparation:

    • Thaw the receptor membrane preparation on ice. Dilute to the desired protein concentration (e.g., 5-20 µ g/well ) in ice-cold assay buffer. Keep on ice.

    • Prepare serial dilutions of the test compounds in assay buffer. Typically, 10 concentrations covering a 5-log unit range are used.[8]

    • Dilute the radioligand in assay buffer to a final concentration of ~1x its Kₑ value.[13]

  • Assay Plate Setup (in a 96-well plate): [13][14]

    • Total Binding (n=3 wells): Add 50 µL assay buffer, 50 µL radioligand solution, and 100 µL of the diluted membrane preparation.

    • Non-Specific Binding (NSB) (n=3 wells): Add 50 µL of the unlabeled ligand (at 1000x its Kᵢ), 50 µL radioligand solution, and 100 µL of the diluted membrane preparation.

    • Competition Binding (n=3 wells per concentration): Add 50 µL of each test compound dilution, 50 µL radioligand solution, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[13] This time is determined during assay development.

  • Filtration and Washing:

    • Place the 96-well filter plate on a vacuum manifold.

    • Rapidly aspirate the contents of the wells through the filter.[11]

    • Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: [14]

    • Average the counts per minute (CPM) for each triplicate.

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • For each test compound concentration, calculate the percentage of specific binding relative to the control (wells with no competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the molar concentration of the radioligand and Kₑ is its dissociation constant.[9]

Comparative Analysis: Profiling Piperidine Scaffolds

To illustrate the utility of this approach, consider three hypothetical but representative piperidine-containing compounds:

  • Compound A (Opiodyne): An analgesic designed to target the mu-opioid receptor (MOR).

  • Compound B (Neurolept): An antipsychotic designed to target the dopamine D₂ receptor (D₂R).

  • Compound C (Histablock): An antihistamine designed to target the histamine H₁ receptor (H₁R).

We profile these compounds against their primary targets and a panel of common off-target receptors known to be associated with adverse effects.

Table 1: Cross-Reactivity Profile of Piperidine-Containing Compounds (Kᵢ values in nM)

Receptor TargetCompound A (Opiodyne)Compound B (Neurolept)Compound C (Histablock)Potential Clinical Implication of Off-Target Binding
Mu-Opioid (MOR) 1.2 8,500>10,000Primary Target (Analgesia)
Dopamine D₂ (D₂R) 4502.5 1,200Primary Target (Antipsychotic); Sedation, motor effects
Histamine H₁ (H₁R) 2,100155.8 Primary Target (Antihistamine); Sedation, weight gain
Serotonin 5-HT₂ₐ 9808350Sedation, weight gain, cardiovascular effects
Muscarinic M₁ >10,0005525Anticholinergic effects (dry mouth, blurred vision)
Adrenergic α₁ 5,6002095Orthostatic hypotension, dizziness
hERG Channel >10,0001504,800Cardiac arrhythmia (QT prolongation)

Primary target Kᵢ values are in bold .

Interpretation of Results:

  • Compound A (Opiodyne): Shows high affinity and selectivity for its primary target, the mu-opioid receptor. Its affinity for other tested receptors is several orders of magnitude lower, suggesting a clean profile in this panel and a lower likelihood of mechanism-based side effects related to these specific off-targets.

  • Compound B (Neurolept): While potent at the D₂ receptor, it displays significant affinity for H₁, 5-HT₂ₐ, M₁, and α₁ receptors.[16] This profile is characteristic of many older "atypical" antipsychotics and explains common side effects like sedation (H₁ and 5-HT₂ₐ antagonism), dry mouth (M₁ antagonism), and dizziness (α₁ antagonism).[17] The moderate hERG affinity warrants further investigation in cardiac safety studies.[18]

  • Compound C (Histablock): Demonstrates high affinity for the H₁ receptor. It also shows notable affinity for the M₁ and α₁ receptors, suggesting potential for mild anticholinergic and hypotensive side effects at higher doses. Its weak affinity for the hERG channel is a favorable safety feature.

The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common target for piperidine drugs.

G cluster_membrane Cell Membrane Ligand Piperidine Drug (Ligand) Receptor GPCR (e.g., D₂ Receptor) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Inhibition Response Cellular Response Second_Messenger->Response

Caption: Simplified GPCR signaling cascade.

Conclusion and Future Directions

Comprehensive cross-reactivity profiling is an indispensable tool in modern drug discovery. As demonstrated, receptor binding assays provide a robust, quantitative framework for evaluating the selectivity of piperidine scaffolds. The data generated from these assays allow medicinal chemists to build clear structure-activity relationships (SAR) to optimize selectivity and guide lead candidate selection.[18][19]

Early identification of off-target interactions enables project teams to proactively address potential safety liabilities, either by modifying the chemical structure to eliminate the unwanted activity or by designing subsequent safety pharmacology studies to specifically monitor for the predicted adverse effects.[6] Ultimately, a thorough understanding of a compound's promiscuity, or lack thereof, is fundamental to developing safer and more effective medicines.

References

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Molecules. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Alfa Cytology. (2020). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]

  • Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001, April). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. Retrieved from [Link]

  • PMC. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step guide for the proper handling and disposal of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols are not merely followed, but understood. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Hazard Profile and Regulatory Context

  • Piperidine Moiety: The piperidine component suggests the compound is likely basic and may possess hazards associated with piperidine itself, which is classified as a highly flammable liquid and vapor, toxic if it comes into contact with skin or is inhaled, harmful if swallowed, and capable of causing severe skin burns and eye damage.[1][2][3][4][5]

  • Chlorinated Phenoxy Group: This functional group is common in herbicides and other bioactive molecules.[6] Chlorinated organic compounds are often toxic to aquatic life and can persist in the environment.[7][8] Their disposal is specifically regulated due to the potential for forming hazardous byproducts like dioxins during improper incineration.[9][10] The U.S. Environmental Protection Agency (EPA) has specific effluent guidelines for manufacturing processes involving chlorinated hydrocarbons.[11][12]

Based on this analysis, the compound should be handled as a hazardous substance with the potential for skin and eye irritation or damage, toxicity upon ingestion or inhalation, and significant environmental risk, particularly to aquatic ecosystems.[1][7][13] All waste generated must be managed as regulated hazardous waste in accordance with national and local regulations, such as those established by the EPA's Resource Conservation and Recovery Act (RCRA).[1][10][14]

Personnel Protection and Safe Handling

Before handling the compound, it is imperative to use appropriate Personal Protective Equipment (PPE) and engineering controls.

Engineering Controls:

  • Fume Hood: All work involving this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][3][15]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be immediately accessible in the work area.[3][4][16]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[17]

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[4][18] Gloves should be inspected before use and changed immediately if contaminated.

  • Protective Clothing: A lab coat or chemical-resistant apron is mandatory.[3][19] Contaminated clothing must be removed immediately and laundered separately before reuse.[16][19][20]

Decontamination and Spill Response

Accidents can happen, and a prepared response is the best defense against a hazardous situation.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[19][21]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: As a precaution due to the piperidine component, remove all sources of ignition.[1][5][20] Use non-sparking tools for cleanup.[2][4][20]

  • Containment: Cover drains to prevent environmental release.[1][15] For liquid spills, create a dike around the spill using a liquid-absorbent material like Chemizorb® or vermiculite.[1][2][16] For solid spills, use dry clean-up procedures to avoid generating dust.[19]

  • Collection: Carefully collect the absorbent material and spilled substance into a designated, sealable, and clearly labeled container for hazardous waste.[17][19][21]

  • Decontamination: Clean the affected area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[1]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Comprehensive Waste Management Protocol

The ultimate goal is to ensure the complete and safe disposal of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine waste through a licensed and approved waste disposal facility.[1][20][22][23]

Table 1: Illustrative Hazard Summary Based on Related Compounds
Hazard Class & CategoryGHS Hazard StatementSource Compound Examples
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedPiperidine, 4-Methylpiperidine[1][18]
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinPiperidine[2]
Skin Corrosion/Irritation (Category 1B/2)H314/H315: Causes severe skin burns and eye damage / Causes skin irritationPiperidine, 4-(4-Chlorophenoxy)piperidine hydrochloride[1][19]
Serious Eye Damage/Irritation (Category 1/2)H318/H319: Causes serious eye damage / Causes serious eye irritationPiperidine, 4-(4-Chlorophenoxy)piperidine hydrochloride[2][19]
Aquatic Hazard, Chronic (Category 2/3)H402/H411: Harmful/Toxic to aquatic life with long lasting effectsPiperidine, Fluorophenyl-piperidine derivative[1][7]
Step-by-Step Waste Collection and Segregation

Objective: To safely collect and segregate waste containing 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine at the point of generation to ensure compliant disposal.

Methodology:

  • Designate a Waste Container:

    • Rationale: Proper containment is the first step in waste management. Using a designated, compatible container prevents accidental mixing and reactions.

    • Procedure: Select a chemically resistant container (e.g., HDPE or glass) with a secure, vapor-tight lid. Do not use metal containers.[15] The container must be in good condition, free of leaks or residues.

  • Segregate as Halogenated Organic Waste:

    • Rationale: This is the most critical step. Halogenated (e.g., chlorinated) organic waste requires high-temperature incineration under specific conditions to prevent the formation of highly toxic dioxins.[9] Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.

    • Procedure: Affix a "Hazardous Waste" label to the container. Clearly write "Halogenated Organic Waste" and list the full chemical name: "4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine" and any other halogenated components.

  • Collect Waste:

    • Rationale: Minimizing waste volume is both environmentally and economically responsible.

    • Procedure: Carefully transfer all waste containing the compound, including residual amounts in containers, contaminated PPE (like gloves), and spill cleanup materials, into the designated container. Leave chemicals in their original containers when possible to avoid mixing.[1] Keep the container closed when not actively adding waste.[1][19][20]

  • Store in a Satellite Accumulation Area (SAA):

    • Rationale: SAAs provide safe, temporary storage at or near the point of generation, minimizing the movement of hazardous materials within the facility.

    • Procedure: Store the sealed and labeled container in a designated SAA. This area must be under the control of the laboratory personnel, away from ignition sources, and in a well-ventilated location.[2][5][16]

  • Transfer for Final Disposal:

    • Rationale: Final disposal must be handled by professionals equipped to manage hazardous chemical waste in compliance with all regulations.

    • Procedure: Once the container is full, or on a regular schedule, arrange for its transfer to your institution's central hazardous waste management facility. From there, it will be manifested and transported by a licensed waste disposal company for final destruction, typically via high-temperature incineration.[14][22]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine.

G cluster_0 Waste Disposal Workflow A Waste Generation (e.g., residual material, contaminated labware) B Assess Hazards (Piperidine & Chlorinated Phenol structure) A->B C Segregate as HALOGENATED ORGANIC WASTE B->C Hazardous D Use Designated, Labeled Container C->D E Store in Satellite Accumulation Area (SAA) (Secure, Ventilated, Closed Lid) D->E F Arrange for Pickup by EHS / Waste Management E->F G Final Disposal by Licensed Vendor (High-Temperature Incineration) F->G

Caption: Decision workflow for handling 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine waste.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For a compound like 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine, which combines the hazards of piperidines and chlorinated organics, a stringent disposal protocol is not optional. By understanding the chemical's hazard profile, utilizing proper PPE, and adhering to a strict segregation and disposal workflow, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

  • 4 - • SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
  • 4-(4-Chlorophenoxy)
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta Chemicals.
  • tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate - Safety Data Sheet. (2024, April 20). Combi-Blocks, Inc..
  • 1-(4-Bromophenyl)
  • 4-Methylpiperidine - SAFETY DATA SHEET. (2015, February 2). Thermo Fisher Scientific.
  • Piperidine, 99% - Material Safety Data Sheet. (2005, October 3). Cole-Parmer.
  • A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. (2025, June 28). Journal of Pharmaceutical and Allied Sciences.
  • Pharmaceutical waste management. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • 2-(4-Chloro-2-Methylphenoxy)Propionic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • CPAR, MCCP - Material Safety Data Sheet. (2014, July 10).
  • Piperidine - HAZARD SUMMARY. New Jersey Department of Health.
  • SAFETY DATA SHEET - Merck Millipore. (2024, August 23). Merck.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 2). TCI Chemicals.
  • Got pharma waste? We've got you covered! (2025, October 21). University of Wisconsin–Madison Environment, Health & Safety.
  • 4-Chloro-N-methylpiperidine hydrochloride.
  • 4-Methylpiperidine - Safety Data Sheet. (2024, March 26). Jubilant Ingrevia.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Thermo Fisher Scientific.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Waste Management in Pharma Manufacturing. AbbVie Contract Manufacturing.
  • 4-Chloro-1-methylpiperidine hydrochloride - SAFETY D
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED W
  • REFINED technologies - Safety Data Sheet - Permanna. REFINED technologies.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • 4-Piperidinopiperidine - Safety D
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (2025, May 13). U.S. Environmental Protection Agency.
  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. (2025, May 28). U.S. Environmental Protection Agency.
  • MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. (2008, October 28).
  • (-)-trans-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)
  • Contaminants > Chlorinated Solvents. CLU-IN, U.S. Environmental Protection Agency.
  • 4-(2-chloro-4-methylphenoxy)piperidine. Sigma-Aldrich.
  • Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. (2015, August 15). Human & Experimental Toxicology.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine functional group is a common structural motif in many pharmaceuticals and is known to present several potential hazards. Piperidine itself is a flammable, corrosive, and toxic compound.[1][2][3][4][5][6][7] Derivatives can carry similar risks, including skin and eye irritation or burns, respiratory tract irritation, and potential toxicity upon ingestion, inhalation, or skin absorption.[1][3][5][6][8][9][10] Therefore, a cautious and comprehensive approach to PPE is essential.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, it is crucial to ensure that appropriate engineering controls are in place. These measures are designed to minimize exposure to the chemical at the source.

  • Chemical Fume Hood: All work with 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood.[10][11] This is critical to prevent the inhalation of any vapors, aerosols, or dust that may be generated.[2][8][9][12]

  • Ventilation: The laboratory should have a general ventilation system that ensures a sufficient number of air changes per hour, further reducing the potential for accumulation of hazardous vapors in the ambient air.[1][3]

  • Safety Showers and Eyewash Stations: Easily accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[10]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is required to protect against the potential hazards of this compound. The following table summarizes the essential PPE, and the subsequent sections provide detailed explanations.

Body PartRecommended PPEStandard/Specification
Eyes/Face Safety Goggles with Side Shields & Face ShieldANSI Z87.1 / EN 166
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)EN 374
Body Chemical-Resistant Laboratory Coat or Apron---
Respiratory Air-Purifying Respirator with Organic Vapor CartridgesNIOSH or EN 14387
Feet Closed-Toe, Chemical-Resistant Shoes---

Given that piperidine derivatives can cause severe eye irritation or damage, robust eye and face protection is non-negotiable.[1][3][9][10]

  • Safety Goggles: Tightly fitting chemical splash goggles are required to protect the eyes from splashes, sprays, and vapors.[2] Standard safety glasses do not provide a sufficient seal around the eyes.

  • Face Shield: A full-face shield should be worn over the safety goggles, especially when handling larger quantities of the material or when there is a significant risk of splashing.[2] This provides an additional layer of protection for the entire face.

Dermal contact is a significant route of exposure for many chemicals, and piperidine derivatives can be toxic or cause skin irritation.[1][3][5]

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling a wide range of organic chemicals.[1] It is crucial to consult the glove manufacturer's compatibility chart to ensure the selected gloves offer adequate protection against the specific solvents being used in the procedure.

  • Glove Inspection and Technique: Before each use, gloves must be inspected for any signs of degradation, such as discoloration, swelling, or tears.[2][12] Double-gloving (wearing two pairs of gloves) is a good practice that can significantly reduce the risk of exposure in the event the outer glove is compromised. Always use proper glove removal techniques to avoid contaminating your skin.[2][12]

Protecting the skin on the arms and body is also a critical component of a comprehensive PPE plan.

  • Laboratory Coat: A flame-resistant and chemical-resistant laboratory coat should be worn at all times in the laboratory. The coat should have long sleeves and a snap or button front.

  • Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat can provide an additional layer of protection.

Inhalation of piperidine derivatives can be harmful.[1][5][8][9] While engineering controls are the primary means of preventing respiratory exposure, a respirator may be necessary in certain situations.

  • When a Respirator is Needed: If there is a failure of engineering controls (e.g., a fume hood malfunction) or during a large-scale spill cleanup, respiratory protection will be necessary.

  • Type of Respirator: An air-purifying respirator (APR) equipped with organic vapor cartridges is the appropriate choice.[1] For higher concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) would be required. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Procedural Guidance for Safe Handling

The proper use of PPE is intrinsically linked to safe handling procedures. The following workflow illustrates the key steps for safely handling 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Protocols EngControls Verify Engineering Controls (Fume Hood, Ventilation) Prep->EngControls PPE_Don Don PPE (Gloves, Goggles, Lab Coat) EngControls->PPE_Don Weigh Weigh Compound in Fume Hood PPE_Don->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Workup Perform Reaction and Workup Transfer->Workup Decon Decontaminate Glassware and Surfaces Workup->Decon Waste Dispose of Waste in Labeled Containers Decon->Waste PPE_Doff Doff PPE Correctly Waste->PPE_Doff HandWash Wash Hands Thoroughly PPE_Doff->HandWash

Caption: Workflow for the safe handling of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and correct response is critical.

  • Spill Cleanup:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department.

    • For small spills within a fume hood, use an inert absorbent material to contain the spill.[1][11]

    • Carefully collect the absorbed material into a sealed, labeled waste container.[1][11][12]

    • Decontaminate the area with an appropriate solvent.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][11]

    • Ingestion: Do NOT induce vomiting.[1][11] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated solids (e.g., absorbent materials, gloves, weigh paper) and liquids in separate, clearly labeled, and sealed hazardous waste containers.[1][9][11]

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1][9][11] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these comprehensive PPE and handling guidelines, researchers can significantly mitigate the risks associated with working with 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine and other novel piperidine derivatives, fostering a culture of safety and scientific excellence.

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • Safety Data Sheet: Piperidine - Carl ROTH.
  • 4-Piperidinopiperidine - Antibodies.
  • 4 - SAFETY DATA SHEET. (2015, February 2).
  • 4 - • SAFETY DATA SHEET. (2025, September 23).
  • 4-(4-Chlorophenoxy)piperidine hydrochloride - Apollo Scientific.
  • Safety data sheet. (2023, November 3).
  • Safety Data Sheet - Aaronchem. (2024, November 1).
  • Safety data sheet - BASF. (2026, February 27).
  • Cas 5570-77-4,4-Chloro-N-methylpiperidine - LookChem.
  • 2988531-29-7|4-((4-Cyclohexylphenoxy)methyl)piperidine hydrochloride|BLD Pharm.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7).
  • 4-Chloro-N-methylpiperidine CAS#: 5570-77-4 - ChemicalBook.
  • Piperidine Safety Data Sheet - Jubilant Ingrevia.
  • 4-[(4-methylcyclohexyl)methyl]piperidine hydrochloride | 1955531-21-1 - MilliporeSigma.
  • 4-(2-chloro-4-methylphenoxy)piperidine | 367501-14-2 - Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.